5'-O-DMT-2'-O-TBDMS-Ac-rC
Description
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Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRWPAYPCFTQHK-HYGOWAQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N3O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456433 | |
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121058-85-3 | |
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5'-O-DMT-2'-O-TBDMS-Ac-rC chemical properties
An In-Depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N⁴-acetyl-cytidine
Introduction
N⁴-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine, commonly abbreviated as 5'-O-DMT-2'-O-TBDMS-Ac-rC, is a chemically modified ribonucleoside that serves as a fundamental building block in the synthesis of RNA oligonucleotides.[1][2][3] Its structure is strategically engineered with three distinct protecting groups (DMT, TBDMS, and Acetyl) that allow for the controlled, sequential addition of nucleotides during solid-phase synthesis. This orthogonal protection strategy is paramount for the high-fidelity chemical synthesis of RNA, a process essential for advancements in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental biological research. This guide details the core chemical properties, experimental applications, and handling protocols for this critical reagent.
Core Chemical and Physical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are critical for its storage, handling, and application in chemical synthesis.
| Property | Data |
| IUPAC Name | N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide[4] |
| Synonyms | 2'-O-t-Butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-N4-acetyl cytidine (B196190), 5'-DMT-2'-TBDMS-Ac-rC[4] |
| CAS Number | 121058-85-3[2][4][5][6] |
| Molecular Formula | C₃₈H₄₇N₃O₈Si[4][6] |
| Molecular Weight | 701.88 g/mol [1][4][6] |
| Appearance | White to off-white solid or powder.[7][8] |
| Purity | Typically ≥97% by HPLC.[] |
| Storage Conditions | Store at 2-8°C or -20°C, protected from light.[1][4][6] For stock solutions, store at -80°C (stable for 6 months) or -20°C (stable for 1 month).[1][7] |
| Solubility | Soluble in organic solvents such as Acetonitrile, DMF, and DMSO.[1][8][] |
Orthogonal Protecting Group Strategy
The utility of this compound in RNA synthesis stems from its orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others. This allows for precise control over the synthesis process.
-
5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl position.[10] Its removal with a mild acid like trichloroacetic (TCA) exposes the 5'-hydroxyl for the subsequent coupling reaction.[11] The release of the dimethoxytrityl cation results in an orange color, which can be used to quantify coupling efficiency.
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A sterically hindered silyl (B83357) ether that protects the 2'-hydroxyl group, preventing unwanted side reactions and chain cleavage during synthesis.[10][11] It is stable to both the acidic conditions of detritylation and the basic conditions used for exocyclic amine deprotection. The TBDMS group is typically removed post-synthesis using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).[11]
-
N⁴-Acetyl (Ac): A base-labile group that protects the exocyclic amino group of the cytidine base.[12] This prevents the amine from participating in undesirable side reactions during phosphoramidite (B1245037) activation and coupling. It is removed during the final deprotection step with aqueous ammonia (B1221849) or methylamine.
Application in Solid-Phase Oligonucleotide Synthesis
The primary application of this compound is as a monomer, typically in its 3'-phosphoramidite form, for automated solid-phase RNA synthesis. The synthesis is a cyclical process involving four main chemical reactions for each nucleotide added to the growing chain.
-
Detritylation: The acid-labile 5'-DMT group is removed from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction.[11]
-
Coupling: The this compound phosphoramidite, activated by a reagent such as 5-ethylthio-1H-tetrazole or BTT, is coupled to the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite (B83602) triester linkage.[11][12][13]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride. This terminates unextended chains and prevents the formation of "failure" sequences (n-1), simplifying final product purification.[11][12]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution. This completes the nucleotide addition cycle.[11]
This four-step cycle is repeated for each nucleotide in the desired sequence.
Experimental Protocols
Synthesis of this compound
The selective silylation of the 2'-hydroxyl group is a key step in producing this reagent. While multiple methods exist, modern approaches often use an organocatalyst to achieve high selectivity, avoiding complex protection/deprotection schemes.[14][15]
Materials:
-
N⁴-acetyl-5'-O-DMT-cytidine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
N,N-diisopropylethylamine (DIPEA)
-
Organic catalyst (as described in cited literature)[14]
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
The starting material, N⁴-acetyl-5'-O-DMT-cytidine, is thoroughly dried by co-evaporation with an anhydrous solvent.
-
The dried nucleoside and the organocatalyst (10-20 mol%) are dissolved in anhydrous THF.[14]
-
DIPEA and a solution of TBDMS-Cl in THF are added to the reaction mixture.[16]
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched, typically with methanol.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the pure this compound as a solid foam.[15][16]
Characterization and Quality Control
Ensuring the purity and structural integrity of the protected nucleoside is critical for successful oligonucleotide synthesis. A combination of chromatographic and spectroscopic techniques is employed.
| Technique | Purpose & Expected Results |
| HPLC (Reversed-Phase) | Assesses the chemical purity of the final product. A high-quality batch should exhibit a purity of ≥97%.[] |
| ¹H and ¹³C NMR | Confirms the molecular structure. Key diagnostic signals include the anomeric proton of the ribose, and distinct peaks corresponding to the protons of the DMT, TBDMS, and acetyl protecting groups.[16][17] |
| ³¹P NMR | Used for the corresponding 3'-phosphoramidite derivative. The signal for the diastereomers is expected in the range of 140-155 ppm.[18] The absence of signals around 0 ppm indicates minimal oxidation to P(V) impurities.[18] |
| Mass Spectrometry | Confirms the molecular weight of the compound. ESI-MS or MALDI-TOF should show a mass corresponding to the calculated value of 701.88 g/mol (or its adducts, e.g., [M+Na]⁺).[18][19] |
Sample Preparation for NMR:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17]
-
Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
-
Transfer the solution to a clean, dry NMR tube.[16]
Solubility and Handling
Proper handling and storage are essential to maintain the integrity of the compound.
| Solvent | Solubility Data |
| DMSO | 100 mg/mL (142.47 mM); may require sonication.[7][8] |
| Acetonitrile, DMF | Soluble.[] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (clear solution).[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (suspended solution).[1] |
Recommendations for Use:
-
When preparing stock solutions, use newly opened, anhydrous-grade solvents to prevent hydrolysis.
-
Once prepared, aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Always handle the compound in a dry environment, as it can be sensitive to moisture.
Conclusion
This compound is a cornerstone reagent in the chemical synthesis of RNA. Its sophisticated design, featuring an orthogonal protection scheme, provides the necessary control and stability for the high-fidelity construction of RNA oligonucleotides. A thorough understanding of its chemical properties, handling requirements, and role in the phosphoramidite synthesis cycle is indispensable for researchers, scientists, and drug development professionals working in the rapidly expanding field of nucleic acid chemistry and RNA-based technologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5'-DMT-2'-TBDMS-Ac-rC | CAS#:121058-85-3 | Chemsrc [chemsrc.com]
- 3. cenmed.com [cenmed.com]
- 4. chembk.com [chembk.com]
- 5. 5'-DMT-2'-TBDMS-AC-RC CAS#: 121058-85-3 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5'-DMT-2'-TBDMS-AC-RC | 121058-85-3 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 13. DMT-2 O-TBDMS-rC(ac) Phosphoramidite 121058-88-6 [sigmaaldrich.com]
- 14. Synthesis of 5'-O-DMT-2'-O-TBS Mononucleosides Using an Organic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-Ac-rC: A Core Component in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N4-acetylcytidine, commonly abbreviated as 5'-O-DMT-2'-O-TBDMS-Ac-rC, is a chemically modified ribonucleoside that serves as a fundamental building block in the chemical synthesis of RNA oligonucleotides.[1][2] Its intricate structure, featuring three key protecting groups, is meticulously designed to ensure the precision and efficiency required for the stepwise assembly of RNA chains via the widely adopted phosphoramidite (B1245037) solid-phase synthesis methodology. This guide provides a comprehensive overview of its structure, properties, and the experimental protocols associated with its use in RNA synthesis.
The strategic placement of these protecting groups follows an orthogonal protection strategy, which is paramount for the success of solid-phase synthesis. Each group can be selectively removed under specific chemical conditions without affecting the others, thereby allowing for the controlled, directional elongation of the RNA chain.[3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| Chemical Formula | C₃₈H₄₇N₃O₈Si | [4] |
| Molecular Weight | 701.88 g/mol | [4] |
| CAS Number | 121058-85-3 | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥98% by HPLC | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane | [4] |
| Storage Conditions | -20°C, protect from light and moisture | [4] |
The Role of Protecting Groups
The successful application of this compound in RNA synthesis is entirely dependent on its three protecting groups:
-
5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle is a critical step that exposes the 5'-hydroxyl for the subsequent coupling with the next phosphoramidite monomer.[3]
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether, the TBDMS group shields the 2'-hydroxyl group of the ribose. This prevents unwanted side reactions and potential chain cleavage during the synthesis process. Its removal requires a fluoride-based reagent, ensuring its stability throughout the acid and base treatments of the synthesis cycle.[3]
-
N4-Acetyl (Ac): This base-labile group protects the exocyclic amino group of the cytidine (B196190) base. This prevents the amino group from participating in unintended reactions during the phosphoramidite activation and coupling steps.[5]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with N4-acetylcytidine. A crucial step in this synthesis is the selective silylation of the 2'-hydroxyl group over the 3'-hydroxyl group, which have similar reactivity. Organocatalytic methods have been developed to achieve high selectivity.[6]
Protocol for Selective 2'-O-TBDMS Protection:
-
Starting Material: N4-acetyl-5'-O-DMT-cytidine.
-
Reagents:
-
Organic catalyst (as described in the cited literature)
-
N,N-diisopropylethylamine (DIPEA)
-
tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous Tetrahydrofuran (THF) as solvent
-
-
Procedure: a. Dissolve N4-acetyl-5'-O-DMT-cytidine and the organic catalyst in anhydrous THF. b. Add DIPEA and TBDMS-Cl to the solution. c. Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with methanol. e. Purify the crude product using silica (B1680970) gel column chromatography.
Solid-Phase RNA Synthesis Cycle
The incorporation of this compound into a growing RNA chain (as its phosphoramidite derivative) on a solid support follows a four-step cycle.
-
Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleoside, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile (B52724).[7]
-
-
Coupling:
-
Reagents: 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile and an activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT)).
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite (B83602) triester linkage.[3]
-
-
Capping:
-
Reagents: Cap A (Acetic anhydride/2,6-lutidine/THF) and Cap B (16% N-Methylimidazole in THF).
-
Procedure: A mixture of capping solutions is introduced to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences (n-1 mers).[7]
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage. The column is then washed with anhydrous acetonitrile.[7]
-
This cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Deprotection and Purification
Following the completion of the synthesis, the RNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a multi-step process.
-
Cleavage and Base Deprotection:
-
Reagent: A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA).
-
Procedure: The solid support is treated with the AMA solution at an elevated temperature (e.g., 65°C) to cleave the oligonucleotide from the support and remove the N4-acetyl protecting group from the cytidine bases.
-
-
2'-O-TBDMS Group Removal:
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent like DMSO or THF.
-
Procedure: The oligonucleotide is treated with the fluoride (B91410) reagent to remove the TBDMS groups from the 2'-hydroxyl positions.
-
-
Purification:
-
Method: High-Performance Liquid Chromatography (HPLC) is the most common method for purifying the crude RNA oligonucleotide. Ion-pair reversed-phase (IP-RP) HPLC is particularly effective.
-
Procedure: The deprotected oligonucleotide is injected onto an HPLC column, and a gradient of an appropriate mobile phase is used to separate the full-length product from shorter failure sequences and other impurities.
-
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the DMT, TBDMS, acetyl, and cytidine protons. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule's structure. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 701.88 g/mol , confirming the elemental composition. |
| HPLC | A single major peak indicating high purity (typically ≥98%). |
Conclusion
This compound is a cornerstone molecule in the chemical synthesis of RNA. Its sophisticated design, incorporating an orthogonal protecting group strategy, enables the precise and efficient construction of RNA oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of its properties and the associated experimental protocols is essential for any scientist or professional working in the field of nucleic acid chemistry and drug development.
References
- 1. scienceopen.com [scienceopen.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-5'-O-(bis(4-methoxyphenyl)(phenyl)methyl)-2'-O-(tert-butyl(dimethyl)silyl)cytidine | C38H47N3O8Si | CID 11136250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. guidechem.com [guidechem.com]
- 7. amsbio.com [amsbio.com]
5'-O-DMT-2'-O-TBDMS-Ac-rC molecular weight
An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N⁴-acetylcytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N⁴-acetylcytidine (5'-O-DMT-2'-O-TBDMS-Ac-rC), a crucial protected nucleoside for the chemical synthesis of RNA oligonucleotides.
Core Molecular Data
This compound is a chemically modified cytidine (B196190) ribonucleoside designed for use in solid-phase RNA synthesis. The protective groups—DMT on the 5'-hydroxyl, TBDMS on the 2'-hydroxyl, and acetyl on the N⁴ position of cytidine—ensure regioselective formation of phosphodiester bonds during oligonucleotide chain elongation.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 701.88 g/mol | [1][2][3] |
| Chemical Formula | C₃₈H₄₇N₃O₈Si | [1][2][3] |
| CAS Number | 121058-85-3 | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity (by HPLC) | ≥97-98% | [2][3][4] |
| Solubility | Soluble in DMSO, Dichloromethane | [5][6] |
| Storage Conditions | 2-8°C, protect from light | [3] |
Role in Oligonucleotide Synthesis
This modified nucleoside is a fundamental building block in the phosphoramidite (B1245037) method of solid-phase RNA synthesis. The strategic placement of the protecting groups is critical for the controlled, stepwise assembly of RNA chains.[7] The bulky DMT group at the 5' position prevents polymerization and is removed at the beginning of each coupling cycle. The TBDMS group at the 2' position prevents branching and other side reactions.
The general workflow for incorporating a 5'-O-DMT-2'-O-TBDMS protected nucleoside into a growing oligonucleotide chain is depicted below.
Caption: Solid-phase synthesis cycle for RNA.
Experimental Protocols
The following are representative protocols for the synthesis and analysis of 5'-O-DMT-2'-O-TBDMS protected nucleosides. While the specific conditions for the cytidine derivative may require optimization, these methods, often described for uridine (B1682114) or adenosine (B11128) analogs, provide a strong foundation.
Synthesis of this compound
A highly effective method for the selective silylation of the 2'-hydroxyl group utilizes an organocatalyst, avoiding complex protection/deprotection steps.[8][9]
Materials:
-
N⁴-Acetyl-5'-O-DMT-cytidine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Organic catalyst (e.g., derived from valinol and N-methylimidazole)[9]
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Dry base (e.g., Pyridine or Triethylamine)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve N⁴-Acetyl-5'-O-DMT-cytidine in the anhydrous solvent.
-
Add the organic catalyst (10-20 mol%).
-
Add the dry base to the solution.
-
Slowly add a solution of TBDMS-Cl in the anhydrous solvent.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.
Caption: Synthesis workflow for this compound.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) is essential for confirming the structure and purity of the synthesized compound.[7][10]
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard single-pulse spectrum. Key signals to identify include the anomeric proton of the ribose, and protons corresponding to the DMT, TBDMS, and acetyl groups.
-
¹³C NMR: Acquire a proton-decoupled spectrum to identify the carbon signals of the molecule.
Expected Chemical Shift Ranges (based on related compounds in CDCl₃): The following table provides approximate chemical shift ranges for key protons.
| Group | Approximate ¹H Chemical Shift (ppm) | Reference(s) |
| DMT Protons | 6.8 - 7.5 | [7][10] |
| Ribose Protons | 3.5 - 6.0 | [7][10] |
| Acetyl Protons | ~2.1 | [11] |
| TBDMS Protons | 0.0 - 0.9 | [7][10] |
Mass Spectrometry Analysis
Mass spectrometry (MS) is used to confirm the molecular weight of the compound.
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.
-
The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 702.89.
Signaling Pathways and Applications
The primary application of this compound is in the synthesis of RNA oligonucleotides, which are used in a wide array of research and therapeutic areas. Its use is foundational to technologies that rely on synthetic RNA, including:
-
RNA interference (RNAi): Synthesis of siRNAs for gene silencing studies.
-
CRISPR-Cas9: Synthesis of guide RNAs (sgRNAs) for gene editing.[11]
-
Aptamer development: Creation of structured RNA molecules that bind to specific targets.
-
Ribozyme research: Synthesis of catalytic RNA molecules.
The involvement of this compound is upstream of the biological application, within the chemical synthesis process that enables the study of pathways like DNA/RNA synthesis and DNA damage repair.[1][5]
References
- 1. 5'-DMT-2'-TBDMS-Ac-rC | CAS#:121058-85-3 | Chemsrc [chemsrc.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. cenmed.com [cenmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 5'-O-DMT-2'-O-TBS Mononucleosides Using an Organic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
synthesis and purification of 5'-O-DMT-2'-O-TBDMS-Ac-rC
An In-depth Technical Guide to the Synthesis and Purification of 5'-O-DMT-2'-O-TBDMS-N-acetyl-rC
This guide provides a comprehensive overview of the synthesis and purification of 5'-O-DMT-2'-O-TBDMS-N-acetyl-rC, a crucial phosphoramidite (B1245037) building block for the solid-phase synthesis of RNA. The strategic placement of three distinct protecting groups—the 5'-O-Dimethoxytrityl (DMT), the 2'-O-tert-Butyldimethylsilyl (TBDMS), and the N-acetyl (Ac)—is fundamental to the successful stepwise assembly of RNA chains. This document details the organocatalytic synthesis for selective 2'-O-silylation, purification protocols, and its application in automated RNA synthesis, intended for researchers, scientists, and professionals in drug development.
Synthesis of 5'-O-DMT-2'-O-TBDMS-N-acetyl-rC
The primary challenge in synthesizing 2'-O-protected ribonucleosides is the selective functionalization of the 2'-hydroxyl group over the 3'-hydroxyl group. A highly effective method utilizes a small organic catalyst to achieve high regioselectivity, avoiding complex multi-step protection and deprotection strategies.[1] This approach allows for the direct and efficient production of the desired 2'-O-TBDMS protected cytidine (B196190) derivative.
Synthesis Workflow
The synthesis involves a one-step selective silylation of the 2'-hydroxyl group on the N-acetyl-5'-O-DMT-cytidine precursor, catalyzed by a specialized organic catalyst.
Caption: Organocatalytic synthesis of this compound.
Quantitative Data for Synthesis
The following table summarizes the quantitative results for the selective 2'-O-silylation of N-acetyl-5'-O-DMT-cytidine.[1]
| Parameter | Value | Notes |
| Starting Material | N-Acetyl-5'-O-DMT-cytidine (5c) | 1.76 g, 3.0 mmol |
| Catalyst Loading | Catalyst 4 | 168.8 mg, 0.6 mmol (20 mol%) |
| Reaction Time | 48 hours | Stirred at room temperature |
| Yield | 95.5% | 2.01 g, 2.86 mmol |
| Selectivity (2':3') | 98.8 : 1.2 | Determined by HPLC |
| TLC Rf | 0.40 | 95:5 (v/v) CH2Cl2/MeOH |
Experimental Protocol: Catalytic 2'-O-Silylation
This protocol is adapted from the method described for producing 2'-O-TBS protected mononucleosides using an organic catalyst.[1]
Materials and Reagents:
-
N4-Acetyl-5'-O-DMTr-cytidine (Protected cytidine 5c)
-
Organic Catalyst 4
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-diisopropylethylamine (DIPEA)
-
tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) Gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Dichloromethane (B109758) (CH2Cl2)
Procedure:
-
In a glovebox, add protected cytidine 5c (1.76 g, 3.0 mmol) and catalyst 4 (168.8 mg, 0.6 mmol) to a round-bottom flask.
-
Add anhydrous THF (5.0 mL) by syringe and seal the flask.
-
Remove the flask from the glovebox.
-
Add DIPEA and a solution of TBDMS-Cl in anhydrous THF.
-
Allow the reaction to stir for 48 hours at room temperature.
-
To quench the reaction, add DIPEA and methanol. Stir for 1 minute.
-
Remove the resulting salt by passing the reaction mixture through a small plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final product as a foamy solid.
Purification
Purification is critical at two stages: first, to isolate the protected monomer after synthesis, and second, to purify the full-length RNA oligonucleotide after solid-phase synthesis.
Protocol 1: Post-Synthesis Purification via Column Chromatography
The crude product from the synthesis reaction is purified using standard silica gel column chromatography.
Procedure:
-
Prepare a silica gel column packed in an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH).
-
Monitor fractions by TLC (95:5 CH2Cl2/MeOH).[1]
-
Combine fractions containing the pure product (Rf = 0.40) and concentrate under vacuum to yield the purified this compound.
Protocol 2: Post-Oligonucleotide Synthesis Purification (DMT-ON)
After the completion of solid-phase RNA synthesis, the final product is purified using a method that leverages the acid-labile 5'-DMT group. This "DMT-ON" purification efficiently separates the full-length oligonucleotide (which retains the DMT group) from shorter failure sequences (which do not).[2]
Workflow for DMT-ON Cartridge Purification
Caption: DMT-ON affinity purification workflow for RNA oligonucleotides.
Procedure:
-
Cleavage & Deprotection: After synthesis, cleave the oligonucleotide from the solid support and deprotect the base and phosphate (B84403) protecting groups using a standard solution (e.g., AMA - Ammonium hydroxide/40% Aqueous Methylamine).[2] The 5'-DMT and 2'-TBDMS groups remain intact.
-
Loading: Dilute the deprotected DMT-ON oligonucleotide solution with an appropriate loading buffer and apply it to the purification cartridge. The DMT group ensures that the full-length sequence binds to the hydrophobic resin.[2]
-
Washing: Wash the cartridge with a low-concentration acetonitrile solution to remove all unbound failure sequences (which lack the DMT group).
-
Detritylation: Apply an acid solution (e.g., 2-4% trifluoroacetic acid in water) to the cartridge. This cleaves the DMT group from the bound, full-length oligonucleotide.[2]
-
Elution: Elute the now DMT-OFF, purified full-length oligonucleotide from the cartridge using a suitable buffer.
-
Desalting: The final purified RNA is typically desalted using size-exclusion chromatography or ethanol (B145695) precipitation.
Application in Solid-Phase RNA Synthesis
This compound, once converted to its 3'-phosphoramidite form, is a key building block for automated solid-phase RNA synthesis. The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.[3][4]
The Four-Step Solid-Phase Synthesis Cycle
Caption: The four-step cycle of automated solid-phase RNA synthesis.
-
Detritylation: The acid-labile 5'-DMT group of the nucleotide bound to the solid support is removed, exposing the 5'-hydroxyl group for the next reaction.[4]
-
Coupling: The this compound phosphoramidite is activated and couples with the free 5'-hydroxyl group of the growing RNA chain.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which prevents the formation of deletion mutations.[4]
-
Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate triester.[4]
This cycle is repeated until the desired RNA sequence is fully assembled.
References
- 1. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
5'-O-DMT-2'-O-TBDMS-Ac-rC CAS number
An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N-acetyl-cytidine (Ac-rC)
CAS Number: 121058-85-3
This guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N-acetyl-cytidine (5'-O-DMT-2'-O-TBDMS-Ac-rC), a crucial protected ribonucleoside for the chemical synthesis of RNA. It is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.
Core Concepts and Properties
This compound is a chemically modified cytidine (B196190) ribonucleoside. The protecting groups attached to it are essential for its function as a monomer unit in the solid-phase synthesis of RNA oligonucleotides.[1] These modifications prevent unwanted side reactions during the synthesis process. The key protecting groups are:
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide.
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether that shields the 2'-hydroxyl group, preventing phosphoramidite (B1245037) reaction at this position and potential chain cleavage during synthesis.[2] It is stable throughout the synthesis cycles and is removed post-synthesis using a fluoride-based reagent.[2]
-
N-Acetyl (Ac): A base-labile group protecting the exocyclic amino group of the cytidine base.
This strategic placement of protecting groups allows for the regioselective formation of phosphodiester bonds at the 3'-position during automated solid-phase oligonucleotide synthesis.[3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 121058-85-3 | [4] |
| Molecular Formula | C38H47N3O8Si | [1] |
| Molecular Weight | 701.88 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Acetonitrile, DMF | |
| Storage | 2-8°C under an inert atmosphere |
Synthesis of this compound
The selective protection of the 2'-hydroxyl group is a critical step in the synthesis of ribonucleoside monomers. A highly effective method utilizes an organocatalyst to achieve high regioselectivity, avoiding complex multi-step protection/deprotection strategies.[5]
Experimental Protocol: Organocatalytic 2'-O-Silylation
This protocol describes the selective silylation of N-acetyl-5'-O-DMT-cytidine.
Materials:
-
N-acetyl-5'-O-DMT-cytidine
-
Organocatalyst (e.g., (2R,4S)-3-((R)-Cyclopentyl(1-methyl-1H-imidazol-2-yl)methyl)-4-isopropyl-2-methoxyoxazolidine)[5]
-
N,N-diisopropylethylamine (DIPEA)
-
tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, combine N-acetyl-5'-O-DMT-cytidine (1 equivalent), the organocatalyst (0.2 equivalents), and a catalytic amount of N,N-diisopropylethylamine hydrochloride.
-
Add anhydrous THF to dissolve the reactants.
-
Add DIPEA (1.5 equivalents) and a solution of TBDMS-Cl (2.0 equivalents) in anhydrous THF.
-
Allow the reaction to stir at room temperature for 48 hours.[5]
-
Quench the reaction by adding DIPEA (1.0 equivalent) and methanol (2.0 equivalents), and stir for 1 minute.
-
Filter the mixture through a pad of silica gel using ethyl acetate to remove salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a foamy solid.
Expected Yield and Purity:
| Parameter | Value | Reference |
| Yield | ~95% | [5] |
| Selectivity (2'-O- vs 3'-O-) | >98:2 | [5] |
| Purity (HPLC) | >98% | [5] |
Role in Solid-Phase RNA Synthesis
For incorporation into a growing RNA chain, the this compound nucleoside is first converted into its 3'-phosphoramidite derivative. The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting phosphoramidite, This compound-3'-CE-phosphoramidite (CAS: 121058-88-6) , is the active building block used in automated synthesizers.
The RNA Synthesis Cycle
The synthesis of RNA oligonucleotides is a cyclical process, with each cycle adding one nucleotide. The four key steps are detritylation, coupling, capping, and oxidation.[6]
Experimental Protocol: Solid-Phase RNA Synthesis (1 µmol scale)
Reagents:
-
Phosphoramidites: 0.1 M solution of 5'-O-DMT-2'-O-TBDMS protected phosphoramidites (A, G, C, U) in anhydrous acetonitrile.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[6]
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane.[6]
-
Capping Reagent A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).[6]
-
Capping Reagent B: 16% N-Methylimidazole in THF.[6]
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[6]
-
Washing Solution: Anhydrous acetonitrile.
Procedure (Automated Synthesizer Cycle):
-
Detritylation: The solid support is treated with the deblocking solution to remove the 5'-DMT group, exposing the 5'-hydroxyl group. The support is then washed thoroughly with acetonitrile.
-
Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction proceeds for 3-6 minutes to form a phosphite (B83602) triester linkage.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphotriester using the oxidizing solution.
-
Repeat: This cycle is repeated for each nucleotide in the desired sequence.
Post-Synthesis Deprotection and Purification
After synthesis, the RNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a two-step process.
Experimental Protocol: Cleavage and Deprotection
Part A: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support from the synthesis column to a sterile, sealable vial.
-
Add a solution of ammonium (B1175870) hydroxide/40% methylamine (B109427) (1:1, v/v) (AMA).
-
Heat the sealed vial at 65°C for 15-20 minutes.[2]
-
Cool the vial, and transfer the supernatant containing the cleaved, partially deprotected RNA to a new tube. Evaporate to dryness.
Part B: 2'-O-TBDMS Group Removal
-
Dissolve the dried RNA pellet in anhydrous DMSO.
-
Add triethylamine (B128534) (TEA) and triethylamine trihydrofluoride (TEA·3HF).
-
Incubate the reaction at 65°C for 2.5 hours.[6]
-
Quench the reaction with an appropriate quenching buffer.
-
The crude RNA is then purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).
Characterization and Quality Control
Ensuring the purity and structural integrity of this compound and its phosphoramidite derivative is critical for successful RNA synthesis.
Spectroscopic Data
| Technique | Nucleoside (Ac-rC) | Phosphoramidite (Ac-rC-CE) | Reference |
| ¹H NMR | Complex spectrum showing characteristic signals for DMT (6.8-7.4 ppm), ribose (4.0-6.0 ppm), Acetyl (around 2.1 ppm), and TBDMS (0.0-0.9 ppm) protons. | Similar to the nucleoside, with additional signals for the cyanoethyl and diisopropyl groups. | [8] |
| ³¹P NMR | Not applicable. | A pair of diastereomeric signals in the range of 148-152 ppm . The absence of signals around 0 ppm indicates high purity. | [9] |
| ESI-MS | Confirms the molecular weight (701.88 g/mol ). | Confirms the molecular weight (902.10 g/mol ). | [10] |
Applications
This compound is a fundamental building block for the synthesis of a wide array of RNA molecules for research, diagnostic, and therapeutic applications.[2] These include:
-
CRISPR guide RNAs (gRNA): For gene editing applications.
-
Ribozymes and Aptamers: Catalytic RNA molecules and high-affinity binding ligands.
-
mRNA: For vaccine development and protein replacement therapies.
-
Modified RNA: Synthesis of RNA containing specific labels (e.g., fluorescent dyes) for structural and functional analysis.[11]
The use of this well-protected monomer ensures the high-fidelity synthesis required for these demanding applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. polyorginc.com [polyorginc.com]
- 5. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atdbio.com [atdbio.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of the Acetyl Group in Cytidine Chemistry: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of nucleic acid chemistry and its application in drug development, the strategic use of protecting groups is paramount. Among these, the acetyl (Ac) group, when applied to cytidine (B196190), serves a dual purpose of profound significance. It functions both as a crucial synthetic shield in the laboratory and as a key biological modulator in nature. This technical guide provides an in-depth exploration of the acetyl protecting group in the context of cytidine, offering valuable insights for researchers, scientists, and drug development professionals.
The Acetyl Group as a Synthetic Protecting Group in Oligonucleotide Synthesis
In the solid-phase synthesis of oligonucleotides, the exocyclic amine of cytidine (N4) is a reactive site that must be temporarily blocked to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps. The acetyl group is a widely employed protecting group for this purpose.
Prevention of Side Reactions
A primary reason for using the acetyl group is to prevent transamination, a side reaction that can occur during the final deprotection step when using amine-based reagents like aqueous ammonia (B1221849) or methylamine (B109427). This is particularly problematic with other protecting groups such as benzoyl (Bz). The acetyl group, due to its lability, is rapidly hydrolyzed, virtually eliminating the competing transamination reaction.[1] This ensures a higher fidelity of the final oligonucleotide product.
Deprotection Conditions
The acetyl group is favored for its mild removal conditions. It is readily cleaved by treatment with a base, most commonly aqueous or gaseous ammonia or methylamine.[1] For instance, in a deprotection procedure using a 50:50 mixture of aqueous methylamine and ammonium (B1175870) hydroxide (B78521) (AMA), an oligonucleotide containing acetyl-protected cytidine (Ac-C) can be fully deprotected and cleaved from the solid support in as little as 10 minutes at 65°C.[1]
N4-Acetylcytidine (ac4C): A Natural Post-Transcriptional RNA Modification
Beyond its synthetic utility, the acetyl group is naturally present on cytidine in the form of N4-acetylcytidine (ac4C), a conserved post-transcriptional RNA modification found across all domains of life.[2] This modification plays a crucial role in regulating RNA structure and function.
Enhancement of RNA Duplex Stability
The presence of ac4C in an RNA duplex has a notable stabilizing effect. The acetyl group can enhance base pairing with guanosine, leading to an increase in the thermal stability of the duplex. This is quantified by the change in melting temperature (ΔTm).
Biological Implications
In humans, the enzyme N-acetyltransferase 10 (NAT10) is responsible for catalyzing the formation of ac4C in RNA.[2] This modification has been identified in various types of RNA, including tRNA, rRNA, and mRNA. The increased stability conferred by ac4C is thought to play a role in the proper folding and function of these RNA molecules, thereby influencing processes such as translation efficiency and accuracy. Dysregulation of NAT10 and ac4C levels has been linked to various diseases, including cancer.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the performance of the acetyl protecting group and the effect of the N4-acetylcytidine modification.
Table 1: Prevention of Transamination Side Reaction
| Cytidine Protecting Group | Deprotection Reagent | Transamination Level | Reference |
| Acetyl (Ac) | Ethylene Diamine | Undetectable | [1] |
| Isobutyryl (iBu) | Ethylene Diamine | ~4% | [1] |
| Benzoyl (Bz) | Ethylene Diamine | ~16% | [1] |
Table 2: Effect of N4-Acetylcytidine (ac4C) on RNA Duplex Thermal Stability
| RNA Context | Change in Melting Temperature (ΔTm) | Reference |
| Fully Complementary Duplex | +1.7 °C | [2] |
| Duplex with G•U wobble pair | +3.1 °C | [3] |
| tRNA hairpin | +8.2 °C | [3] |
Experimental Protocols
Protocol for Solid-Phase Synthesis of an RNA Oligonucleotide Containing N4-Acetylcytidine
This protocol outlines the general steps for the automated solid-phase synthesis of an RNA oligonucleotide containing a site-specific N4-acetylcytidine modification, employing an orthogonal protection strategy to preserve the ac4C moiety.
Materials:
-
N4-acetylcytidine phosphoramidite
-
Standard A, G, U phosphoramidites with base-labile protecting groups (e.g., phenoxyacetyl for A and G)
-
Controlled pore glass (CPG) solid support
-
Standard reagents for phosphoramidite oligonucleotide synthesis (activator, capping solution, oxidation solution, deblocking solution)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: The automated DNA/RNA synthesizer is set up according to the manufacturer's instructions with the required phosphoramidites and reagents.
-
Synthesis Cycle: The oligonucleotide is synthesized on the CPG solid support in the 3' to 5' direction. The standard synthesis cycle consists of:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with an acid solution (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. The N4-acetylcytidine phosphoramidite is incorporated at the desired position in the sequence.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent their participation in subsequent coupling steps.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.
-
-
Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Final Deblocking: The terminal 5'-DMT group is removed.
Protocol for Deprotection and Cleavage of the N4-Acetylcytidine-Containing Oligonucleotide
Materials:
-
CPG-bound synthesized oligonucleotide
-
Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine trihydrofluoride (TEA·3HF)
Procedure:
-
Cleavage and Base Deprotection: The CPG support is treated with the AMA solution at room temperature for 30 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.
-
Evaporation: The supernatant containing the oligonucleotide is collected, and the solvent is evaporated.
-
2'-O-Silyl Group Deprotection: The residue is resuspended in anhydrous DMF, and TEA·3HF is added to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups from the ribose sugars. The reaction is incubated at 65°C for 2.5 hours.
-
Quenching and Precipitation: The reaction is quenched, and the oligonucleotide is precipitated.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).
Visualizations
Caption: Workflow for the solid-phase synthesis of an N4-acetylcytidine containing oligonucleotide.
Caption: Biological role of NAT10 in N4-acetylcytidine formation and its functional consequences.
References
A Technical Guide to the Solubility of 5'-O-DMT-2'-O-TBDMS-Ac-rC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5'-O-DMT-2'-O-TBDMS-Ac-rC, a critical protected ribonucleoside used in the chemical synthesis of RNA. Understanding the solubility of this compound is paramount for its effective handling, storage, and application in oligonucleotide synthesis, ensuring optimal reaction conditions and yields. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and illustrates its role in the workflow of phosphoramidite-based RNA synthesis.
Core Concepts: Understanding the Molecule
This compound is a chemically modified cytidine (B196190) ribonucleoside. Each modification serves a crucial purpose in the context of solid-phase RNA synthesis:
-
5'-O-DMT (Dimethoxytrityl) group: An acid-labile protecting group for the 5'-hydroxyl function. Its bulky and lipophilic nature also aids in the purification of the final oligonucleotide.
-
2'-O-TBDMS (tert-Butyldimethylsilyl) group: A base-labile protecting group for the 2'-hydroxyl function, preventing unwanted side reactions and branching during the phosphoramidite (B1245037) coupling step.
-
N-Acetyl (Ac) group: Protects the exocyclic amine of the cytidine base, preventing side reactions during oligonucleotide synthesis.
The presence of these bulky, nonpolar protecting groups significantly influences the solubility profile of the nucleoside, rendering it soluble in a range of organic solvents but practically insoluble in aqueous solutions.
Quantitative Solubility Data
Precise, quantitative solubility data for this compound is not extensively published across a wide array of solvents in peer-reviewed literature. However, based on information from chemical suppliers and related compounds, the following table summarizes its solubility characteristics in solvents commonly used in oligonucleotide synthesis. It is important to note that these values can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of moisture.
| Solvent | Chemical Formula | Typical Concentration for Use | Qualitative Solubility | Notes |
| Acetonitrile (B52724) | CH₃CN | 0.1 M - 0.2 M | Soluble | The most common solvent for phosphoramidite chemistry. Solutions should be anhydrous. |
| Dichloromethane (DCM) | CH₂Cl₂ | N/A | Soluble | Often used for the detritylation step in oligonucleotide synthesis. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Up to 100 mg/mL (approx. 142 mM) | Highly Soluble | Ultrasonic treatment may be required to achieve high concentrations. Use of anhydrous DMSO is critical as it is hygroscopic.[1] |
| Tetrahydrofuran (THF) | C₄H₈O | N/A | Soluble | Used in some capping and oxidation steps during synthesis. |
| Pyridine | C₅H₅N | N/A | Soluble | Can be used as a solvent and a base in various steps of nucleoside modification and synthesis. |
| Chloroform | CHCl₃ | N/A | Soluble | A common solvent for purification and analysis of protected nucleosides. |
| Ethyl Acetate | CH₃COOCH₂CH₃ | N/A | Moderately Soluble | Often used as a solvent for chromatography. |
| Methanol | CH₃OH | N/A | Sparingly Soluble | Can be used for precipitation of the compound from solutions in more nonpolar solvents. |
| Water | H₂O | N/A | Insoluble | The large protecting groups render the molecule hydrophobic. |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given solvent.
Materials:
-
This compound (solid powder)
-
Anhydrous solvent of interest (e.g., Acetonitrile)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The excess solid should be clearly visible.
-
Add a known volume of the anhydrous solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.2 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered sample and the standard solutions by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water.
-
Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., ~260 nm).
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the application of this compound within a single cycle of solid-phase RNA synthesis using the phosphoramidite method.
Caption: Workflow for a single cycle of RNA synthesis using phosphoramidite chemistry.
This guide provides foundational knowledge on the solubility of this compound. For critical applications, it is always recommended to perform in-house solubility testing to account for specific laboratory conditions and reagent purity.
References
An In-depth Technical Guide to the Phosphoramidite Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and therapeutic development, enabling applications from PCR primers and diagnostic probes to antisense therapies and gene editing components. The phosphoramidite (B1245037) method, first introduced in the early 1980s, remains the gold standard for this process due to its exceptional efficiency and reliability.[1][2] At the heart of this synthetic strategy lies the phosphoramidite coupling reaction, a meticulously controlled step where nucleotide building blocks are sequentially added to a growing DNA or RNA chain.
This guide provides a detailed examination of the phosphoramidite coupling reaction, including its mechanism, the factors influencing its efficiency, and the experimental protocols for its execution.
The Core Mechanism: A Four-Step Synthetic Cycle
The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on a solid support, typically controlled pore glass (CPG).[1] Each cycle adds one nucleotide residue and consists of four primary steps: deprotection, coupling, capping, and oxidation.[1][3][4]
-
Deprotection (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support.[1][5] This is typically achieved using a mild acid like trichloroacetic acid (TCA) in an anhydrous solvent, which exposes the 5'-hydroxyl group for the subsequent reaction.[1][5]
-
Coupling: The activated phosphoramidite monomer is added, reacting with the newly freed 5'-hydroxyl group to form a phosphite (B83602) triester linkage.[2][][] This is the key bond-forming step.
-
Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked.[2][8][9] This is typically done by acetylation using acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[8][9]
-
Oxidation: The newly formed internucleotide phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate (B84403) triester.[1][5][] This is accomplished using a mild oxidizing agent, most commonly an iodine solution in the presence of water and a weak base like pyridine.[5][9][]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.[11]
Caption: High-level workflow of the four-step solid-phase oligonucleotide synthesis cycle.
The Coupling Reaction in Detail
The coupling step is the defining reaction of the synthesis, where sequence fidelity and overall yield are established.[] It involves the reaction between an activated phosphoramidite monomer and the free 5'-hydroxyl group of the growing oligonucleotide chain.
For the coupling to occur, the relatively stable phosphoramidite monomer must first be converted into a highly reactive intermediate.[] This activation is achieved using a weak acid, typically an azole catalyst such as 1H-tetrazole or its derivatives.[1][][13]
The activation mechanism is understood to involve two key events:[14]
-
Protonation: The activator donates a proton to the nitrogen atom of the phosphoramidite's diisopropylamino group.[]
-
Nucleophilic Substitution: This protonation makes the diisopropylamino group a good leaving group. The conjugate base of the activator (e.g., tetrazolide) then acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive tetrazolyl-phosphonium intermediate.[][15] This intermediate is highly electrophilic at the phosphorus center, priming it for attack.[]
References
- 1. alfachemic.com [alfachemic.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 5. atdbio.com [atdbio.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. biotage.com [biotage.com]
- 11. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
- 15. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern RNA Therapeutics and Research: An In-depth Technical Guide to Solid-Phase RNA Synthesis
For Immediate Release
The Core Principles of Solid-Phase RNA Synthesis
Solid-phase synthesis is the universally adopted method for the chemical synthesis of RNA, prized for its efficiency, amenability to automation, and simplified purification processes.[1] The technique involves the sequential addition of ribonucleotide monomers to a growing RNA chain that is covalently attached to an insoluble solid support, typically controlled-pore glass (CPG) or polystyrene.[1][2] This approach allows for the easy removal of excess reagents and byproducts by simple filtration and washing, which is a significant advantage over traditional solution-phase synthesis.[1]
At the heart of solid-phase RNA synthesis is the phosphoramidite (B1245037) method , a highly efficient chemistry that proceeds in a four-step cycle for each nucleotide addition.[][4] The synthesis is performed in the 3' to 5' direction.[4] The inherent challenge in RNA synthesis, compared to its DNA counterpart, lies in the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis to prevent unwanted side reactions and chain cleavage.[][5]
The Synthesis Cycle: A Step-by-Step Elucidation
The addition of each ribonucleotide monomer is a cyclical process, meticulously controlled by the delivery of specific reagents in a precise sequence. The four key steps are:
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The removal of the DMT group exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[6]
-
Coupling: The next ribonucleotide, in the form of a phosphoramidite monomer, is activated by a weak acid, such as 1H-tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole - ETT).[7][8] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite (B83602) triester linkage. This reaction is highly sensitive to moisture, necessitating anhydrous conditions for optimal efficiency.[7]
-
Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in the subsequent cycles, a "capping" step is introduced. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. Capping unreacted chains prevents the formation of deletion mutations in the final product.[6] In RNA synthesis, tert-butylphenoxyacetic anhydride is sometimes used as the capping reagent to avoid acyl exchange at the protected amino groups of the bases.[9]
-
Oxidation: The unstable phosphite triester linkage formed during the coupling step is oxidized to a more stable pentavalent phosphotriester. This is commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[6]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
The Critical Role of Protecting Groups
The success of solid-phase RNA synthesis hinges on a sophisticated system of orthogonal protecting groups that selectively mask reactive functional groups on the ribonucleoside phosphoramidites.[5] These groups must be stable under the conditions of the synthesis cycle and be removable under specific conditions without affecting other protecting groups or the integrity of the RNA chain.
-
5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is transiently protected by the acid-labile dimethoxytrityl (DMT) group. Its removal at the beginning of each cycle allows for the stepwise elongation of the oligonucleotide chain.[2]
-
Nucleobase Exocyclic Amine Protecting Groups: The exocyclic amino groups of adenosine (B11128) (A), cytidine (B196190) (C), and guanosine (B1672433) (G) are protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[2] These are typically removed at the end of the synthesis during the base deprotection step.
-
2'-Hydroxyl Protecting Group: The protection of the 2'-hydroxyl group is the most critical and challenging aspect of RNA synthesis.[5] This protecting group must be stable to the acidic conditions of detritylation and the basic conditions of final deprotection of the nucleobases, yet be removable under conditions that do not degrade the RNA. Several strategies have been developed, with the most common being silyl (B83357) ethers. The choice of the 2'-hydroxyl protecting group significantly impacts coupling efficiency and synthesis time.[5][9]
Quantitative Comparison of 2'-Hydroxyl Protecting Groups
The selection of the 2'-hydroxyl protecting group is a key determinant of the efficiency and quality of the synthesized RNA. The most widely used protecting groups are tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and 2'-acetoxyethyl orthoester (2'-ACE).
| Protecting Group | Average Stepwise Coupling Efficiency (%) | Coupling Time (minutes) | Key Advantages | Key Disadvantages |
| TBDMS | >98%[10] | 6-12[5][9] | Cost-effective and well-established chemistry.[10] | Slower coupling due to steric hindrance; potential for 2' to 3' migration of the protecting group.[9][10] |
| TOM | >99%[10] | ~6[4] | Higher coupling efficiency and reduced steric hindrance compared to TBDMS.[10][11] | Higher cost compared to TBDMS.[10] |
| 2'-ACE | >99%[10][12] | <2[12] | Very fast coupling, leading to higher yields, especially for long RNAs; mild deprotection conditions.[12][13] | Requires a different 5'-hydroxyl protecting group (silyl ether) and modified synthesis cycle.[9] |
Overall Synthesis Yield as a Function of Oligonucleotide Length
The overall yield of a solid-phase synthesis is a product of the stepwise coupling efficiencies. Even a small decrease in coupling efficiency per step can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides.
| Oligonucleotide Length (bases) | Overall Theoretical Yield at 98% Stepwise Efficiency (%) | Overall Theoretical Yield at 99% Stepwise Efficiency (%) | Overall Theoretical Yield at 99.5% Stepwise Efficiency (%) |
| 20 | 67.3 | 82.6 | 91.0 |
| 40 | 45.3 | 68.1 | 82.8 |
| 60 | 30.5 | 55.7 | 74.9 |
| 80 | 20.5 | 45.5 | 67.9 |
| 100 | 13.8 | 37.2 | 61.5 |
| 120 | 9.3 | 30.4 | 55.6 |
Note: The overall theoretical yield is calculated as (Stepwise Efficiency)^(Number of Couplings), where the number of couplings is the length of the oligonucleotide minus one.
Detailed Experimental Protocols
The following protocols provide a general framework for the key stages of solid-phase RNA synthesis. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific RNA sequence.
Automated Solid-Phase Synthesis (using TBDMS-protected phosphoramidites)
This protocol outlines a typical cycle on an automated DNA/RNA synthesizer.
-
Reagent Preparation:
-
Phosphoramidites (A, C, G, U with 2'-O-TBDMS protection): 0.1 M in anhydrous acetonitrile.
-
Activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile).
-
Deblocking solution (3% trichloroacetic acid in dichloromethane).
-
Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).
-
Oxidizer (0.02 M iodine in THF/pyridine/water).
-
Washing solvent (anhydrous acetonitrile).
-
-
Synthesis Cycle:
-
Detritylation: Treat the solid support with deblocking solution for 60-120 seconds.
-
Wash: Wash the support thoroughly with anhydrous acetonitrile.
-
Coupling: Deliver the appropriate phosphoramidite and activator solution to the synthesis column and allow to react for 6-10 minutes.
-
Wash: Wash the support with anhydrous acetonitrile.
-
Capping: Treat the support with Capping A and Capping B for 30-60 seconds.
-
Wash: Wash the support with anhydrous acetonitrile.
-
Oxidation: Treat the support with the oxidizer solution for 45-60 seconds.
-
Wash: Wash the support with anhydrous acetonitrile.
-
Repeat the cycle for each subsequent nucleotide.
-
Cleavage and Deprotection
This two-step process removes the protecting groups and cleaves the RNA from the solid support.
Step 1: Base and Phosphate Deprotection and Cleavage from Support
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap tube.
-
Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and 40% aqueous methylamine (B109427) (AMA).
-
Seal the tube tightly and incubate at 65°C for 10 minutes.[14]
-
Cool the tube to room temperature and centrifuge briefly.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
Step 2: 2'-Hydroxyl Deprotection (Desilylation)
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO. If necessary, heat at 65°C for up to 5 minutes to fully dissolve the pellet.[15]
-
Add 60 µL of triethylamine (B128534) (TEA).[15]
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).[15]
-
Incubate the mixture at 65°C for 2.5 hours.[15]
-
Cool the reaction on ice.
Purification of the Synthesized RNA
Purification is essential to isolate the full-length RNA product from truncated sequences and other impurities.
Option 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is often used for "DMT-on" purification, where the final 5'-DMT group is left on after synthesis. The hydrophobicity of the DMT group allows for excellent separation of the full-length product from failure sequences.
-
After the 2'-hydroxyl deprotection, quench the reaction by adding 1.75 mL of a suitable quenching buffer.
-
Load the sample onto a C18 reversed-phase HPLC column.
-
Elute with a gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in water and acetonitrile.
-
Collect the peak corresponding to the DMT-on RNA.
-
Treat the collected fraction with 80% acetic acid to remove the DMT group.
-
Desalt the purified RNA using size-exclusion chromatography or ethanol (B145695) precipitation.
Option 2: Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is a high-resolution method for purifying RNA, especially for longer oligonucleotides.
-
After deprotection and desalting, dissolve the RNA pellet in a formamide-containing loading buffer.
-
Denature the RNA by heating at 95°C for 5 minutes and then snap-cooling on ice.
-
Load the sample onto a denaturing polyacrylamide gel (typically containing 7-8 M urea).
-
Run the gel until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing.
-
Excise the band corresponding to the full-length RNA.
-
Elute the RNA from the gel slice by crush and soak method in an appropriate elution buffer.
-
Recover the purified RNA by ethanol precipitation.
Visualizing the Workflow
Conclusion
Solid-phase RNA synthesis using phosphoramidite chemistry is a robust and highly optimized technology that has been instrumental in advancing RNA-based research and therapeutics. The choice of 2'-hydroxyl protecting group represents a key consideration, with a trade-off between cost, coupling efficiency, and the complexity of the synthesis protocol. As the demand for longer and more complex RNA molecules continues to grow, further innovations in protecting group strategies and synthesis methodologies will be crucial in pushing the boundaries of what is achievable in the field of synthetic biology and medicine. This guide provides a solid foundation for understanding and implementing this critical technology, empowering researchers to produce high-quality RNA for their specific applications.
References
- 1. atdbio.com [atdbio.com]
- 2. benchchem.com [benchchem.com]
- 4. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. 3.1. Chemical Solid-Phase RNA Synthesis [bio-protocol.org]
- 7. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 偶合試劑和核苷 [sigmaaldrich.com]
- 9. atdbio.com [atdbio.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. wenzhanglab.com [wenzhanglab.com]
- 15. benchchem.com [benchchem.com]
Protecting Group Strategy for RNA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern molecular biology and therapeutic development. From basic research tools like siRNA and sgRNA to the development of mRNA-based vaccines and therapeutics, the ability to synthesize high-quality RNA oligonucleotides with defined sequences is paramount. The inherent reactivity of the 2'-hydroxyl group in ribose, however, presents a significant challenge compared to DNA synthesis. A robust and orthogonal protecting group strategy is therefore essential to prevent unwanted side reactions, ensure high coupling efficiencies, and enable the synthesis of long and complex RNA molecules. This guide provides a comprehensive overview of the core principles and common strategies employed for protecting the key functional groups during solid-phase RNA synthesis.
Core Principles of Protecting Group Strategy
A successful protecting group strategy for RNA synthesis hinges on the principle of orthogonality . This means that each protecting group must be removable under specific conditions that do not affect the other protecting groups present on the oligonucleotide chain. This allows for a stepwise and controlled deprotection process, ultimately yielding the desired full-length RNA molecule with high fidelity. The key functional groups that require protection are:
-
2'-Hydroxyl Group: The most critical point of differentiation from DNA synthesis, the 2'-hydroxyl group must be protected to prevent 2'-5' phosphodiester bond formation and chain cleavage during synthesis.
-
5'-Hydroxyl Group: This group is protected to control the directionality of chain elongation (3' to 5') and is temporarily removed at the beginning of each coupling cycle.
-
Phosphodiester Linkage: The phosphate (B84403) group is protected as a phosphotriester during synthesis to maintain its neutrality and prevent unwanted side reactions.
-
Exocyclic Amino Groups of Nucleobases: The amino groups on adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) must be protected to prevent their reaction with the activated phosphoramidite (B1245037) monomers.
Protecting Groups for the 2'-Hydroxyl Group
The choice of the 2'-hydroxyl protecting group is a critical determinant of the overall success of RNA synthesis, significantly impacting coupling efficiency, deprotection conditions, and the final purity of the product.[1] The ideal 2'-protecting group should be stable throughout the synthesis cycles and be removed cleanly at the end without causing degradation of the RNA.[2]
Silyl (B83357) Ethers: TBDMS and TOM
Silyl ethers are the most widely used class of protecting groups for the 2'-hydroxyl function.
-
tert-Butyldimethylsilyl (TBDMS or TBS): For a long time, TBDMS was the most common protecting group for the 2'-OH.[2] It is introduced to the 2'-position of the 5'-DMT-protected nucleoside.[2] However, the bulky nature of the TBDMS group can lead to steric hindrance during the coupling step, potentially lowering coupling efficiencies, especially for longer RNA sequences.[1][3] A significant drawback of TBDMS is its potential for migration between the 2' and 3' hydroxyl groups, which can lead to the formation of isomeric RNA monomers.[1][2]
-
Triisopropylsilyloxymethyl (TOM): The TOM protecting group was developed to overcome the limitations of TBDMS.[2] It features a spacer between the silyl group and the 2'-oxygen, which reduces steric hindrance during coupling, leading to higher coupling yields and shorter reaction times.[2][3] This makes it particularly suitable for the synthesis of long RNA molecules.[1][2] The acetal-like structure of the TOM group also prevents 2' to 3' silyl migration.[2][4]
Orthoester-Based Protecting Groups: ACE
-
2'-bis(2-Acetoxyethoxy)methyl (ACE): The ACE protecting group offers an alternative, acid-labile protection strategy.[2] In this chemistry, the 5'-hydroxyl group is protected by a silyl ether, which is removed by fluoride (B91410) under neutral conditions compatible with the acid-labile 2'-O-ACE group.[2] A major advantage of the ACE strategy is that the RNA can be purified with the 2'-protecting groups still attached, rendering it resistant to RNase degradation.[2][5] The final deprotection of the 2'-ACE group is achieved under mild acidic conditions.[6]
| Protecting Group | Structure Class | Key Advantages | Key Disadvantages | Deprotection Conditions |
| TBDMS | Silyl Ether | Established and cost-effective.[1] | Steric hindrance, potential for 2'-3' migration, harsher deprotection.[1] | Fluoride source (e.g., TBAF or Et3N·3HF).[2] |
| TOM | Silyl Ether | Reduced steric hindrance, higher coupling efficiency, no 2'-3' migration.[1][2][3] | Higher cost compared to TBDMS. | 1 M TBAF in THF.[2] |
| ACE | Orthoester | Mild deprotection, allows for purification of protected RNA.[2][6] | Requires a different 5'-protecting group (silyl ether).[2] | Weakly acidic conditions (e.g., pH 3.8, 60 °C, 30 min).[6][7] |
Protecting Groups for Other Key Functionalities
5'-Hydroxyl Group
The 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl group in both DNA and RNA synthesis.[8][9] Its key feature is its lability to mild acid, which allows for its removal at the beginning of each synthesis cycle to expose the 5'-hydroxyl for the next coupling reaction.[9] The release of the bright orange DMT cation upon detritylation can also be used to monitor the efficiency of each coupling step.[9]
Phosphodiester Linkage
The internucleotide linkage is protected as a phosphotriester during synthesis. The most common protecting group for the phosphate is the β-cyanoethyl (CE) group.[10][11] This group is stable to the acidic conditions used for DMT removal and the basic conditions often used for nucleobase deprotection.[12] It is efficiently removed at the end of the synthesis by a β-elimination reaction under basic conditions, typically using aqueous ammonia (B1221849) or methylamine (B109427).[12][13]
Exocyclic Amino Groups of Nucleobases
The exocyclic amino groups of adenine, guanine, and cytosine are typically protected with acyl groups to prevent their reaction with the phosphoramidite monomers.[14] Common protecting groups include:
-
Benzoyl (Bz) for Adenine and Cytosine.[8]
-
Acetyl (Ac) for Cytosine.[8]
-
iso-Butyryl (iBu) for Guanine.[8]
-
Phenoxyacetyl (Pac) or tert-butylphenoxyacetyl for A, G, and C, which are more labile and allow for milder deprotection conditions.[2][9]
-
Dimethylformamidine (dmf) for Adenine and Guanine, also for milder deprotection.[15]
The choice of nucleobase protecting groups is often linked to the 2'-hydroxyl protection strategy to ensure orthogonality.
Experimental Protocols
General Solid-Phase RNA Synthesis Cycle
The synthesis of RNA on a solid support follows a cyclical four-step process for each nucleotide addition:[12][16]
-
Detritylation (Deblocking): Removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the incoming phosphoramidite monomer with an activator (e.g., 5-ethylthio-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[17]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using acetic anhydride (B1165640) to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to the more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
This cycle is repeated until the desired RNA sequence is assembled.
Deprotection Protocols
The final deprotection of the synthetic RNA is a multi-step process that must be performed carefully to avoid degradation of the product. The specific conditions depend on the protecting groups used.
TBDMS-Protected RNA Deprotection:
-
Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups: The solid support is treated with a mixture of concentrated aqueous ammonia and 8 M ethanolic methylamine (1:1 v/v) at room temperature.[1][13] This cleaves the RNA from the support and removes the cyanoethyl groups from the phosphates and the acyl groups from the nucleobases.[13]
-
Removal of 2'-TBDMS Groups: The resulting solution is treated with a fluoride source, such as 1 M tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) or triethylamine (B128534) trihydrofluoride (TEA·3HF), to remove the 2'-TBDMS groups.[2][9]
TOM-Protected RNA Deprotection:
-
Cleavage and Base/Phosphate Deprotection: Similar to the TBDMS protocol, the support is treated with a basic solution, often a mixture of methylamine in ethanol/water, at room temperature.[3] The TOM group is stable to these conditions.[2]
-
Removal of 2'-TOM Groups: The 2'-TOM groups are cleaved using 1 M TBAF in THF.[2]
ACE-Protected RNA Deprotection:
-
Cleavage and Base/Phosphate Deprotection: The support is treated with a solution like 40% aqueous methylamine at 55 °C for a short period.[18] This step also modifies the 2'-ACE groups, preparing them for the final deprotection.[18]
-
Removal of 2'-ACE Groups: The final deprotection is achieved by treating the RNA with a weakly acidic buffer (e.g., 100 mM acetate (B1210297) buffer, pH 3.8) at 60 °C for 30 minutes.[6][7]
Visualizations
Caption: Overall workflow of RNA synthesis, highlighting the key stages of monomer protection, solid-phase synthesis, and final deprotection.
Caption: Orthogonality of protecting groups in RNA synthesis, illustrating the selective removal of different protecting groups at various stages.
Conclusion
The development of robust and orthogonal protecting group strategies has been instrumental in advancing the field of chemical RNA synthesis. While the TBDMS group has been a workhorse for many years, newer protecting groups like TOM and ACE offer significant advantages in terms of coupling efficiency, purity of the final product, and ease of handling, particularly for the synthesis of long and complex RNA molecules. The choice of a specific protecting group strategy depends on the desired length and purity of the RNA, as well as the specific application. As the demand for synthetic RNA for therapeutic and research purposes continues to grow, the development of even more efficient and versatile protecting group strategies will remain a key area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. glenresearch.com [glenresearch.com]
- 10. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of nucleobase-modified RNA oligonucleotides | Encyclopedia MDPI [encyclopedia.pub]
- 13. kulturkaufhaus.de [kulturkaufhaus.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. horizondiscovery.com [horizondiscovery.com]
discovery of 5'-O-DMT-2'-O-TBDMS-Ac-rC
A Comprehensive Technical Guide to 5'-O-DMT-2'-O-TBDMS-N⁴-acetylcytidine and its Phosphoramidite (B1245037) Derivative
This guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N⁴-acetylcytidine (5'-O-DMT-2'-O-TBDMS-Ac-rC), a critical building block in the chemical synthesis of RNA. It is intended for researchers, scientists, and professionals in the fields of drug development, diagnostics, and fundamental research who utilize synthetic oligonucleotides. This document details the synthesis of the protected nucleoside, its conversion to the reactive phosphoramidite form, and its application in solid-phase RNA synthesis, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern biotechnology, enabling the production of tools like small interfering RNAs (siRNAs), antisense oligonucleotides, and CRISPR guide RNAs. The process relies on the sequential addition of protected ribonucleoside phosphoramidites to a growing chain on a solid support. The success of this synthesis hinges on a robust orthogonal protecting group strategy, where different protective groups can be removed under specific conditions without affecting others.
This compound is a key cytidine (B196190) monomer in this process. It incorporates three essential protecting groups:
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl function. Its removal at the beginning of each synthesis cycle allows for the coupling of the next monomer.
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether that shields the 2'-hydroxyl group, preventing unwanted side reactions and chain cleavage. It is stable to the acidic and basic conditions of the synthesis cycle and is typically removed post-synthesis using a fluoride (B91410) source.
-
N⁴-Acetyl (Ac): A base-labile group that protects the exocyclic amino group of the cytidine base from participating in undesired reactions during phosphoramidite activation and coupling.
This guide will first detail a modern, highly selective method for the synthesis of the protected nucleoside, followed by its conversion to the phosphoramidite, and finally its use in the automated synthesis of RNA.
Synthesis of this compound
The selective protection of the 2'-hydroxyl group in the presence of the 3'-hydroxyl is a significant challenge in ribonucleoside chemistry. While traditional methods often involve multi-step protection/deprotection strategies, a more efficient approach utilizes an organocatalyst to achieve high regioselectivity in a single step.[1][2]
Quantitative Data
The following table summarizes the typical results for the organocatalytic silylation of N⁴-Acetyl-5'-O-DMTr-cytidine.[1]
| Parameter | Value | Reference |
| Starting Material | N⁴-Acetyl-5'-O-DMTr-cytidine | [1] |
| Key Reagents | TBDMS-Cl, DIPEA, Organocatalyst | [1] |
| Solvent | Anhydrous THF | [1] |
| Reaction Time | 48 hours | [1] |
| Yield | 95.5% | [1] |
| Selectivity (2'-O- vs 3'-O-) | 98.8 : 1.2 | [1] |
| Purity (by HPLC) | >98% | [1] |
Experimental Protocol: Organocatalytic Synthesis[2]
This protocol describes the selective silylation of the 2'-hydroxyl group of N⁴-Acetyl-5'-O-DMTr-cytidine using an organocatalyst.
Materials:
-
N⁴-Acetyl-5'-O-DMTr-cytidine (1.0 eq)
-
Organocatalyst (0.2 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
Procedure:
-
In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve N⁴-Acetyl-5'-O-DMTr-cytidine (1.0 eq) and the organocatalyst (0.2 eq) in anhydrous THF.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the solution.
-
Separately, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.0 eq) in anhydrous THF.
-
Add the TBDMS-Cl solution to the reaction mixture.
-
Allow the reaction to stir at room temperature for 48 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the resulting salt by passing the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a white foam.
Synthesis Workflow
Preparation of the Phosphoramidite Derivative
To be used in automated solid-phase synthesis, the protected nucleoside must be converted into a reactive phosphoramidite. This is achieved by reacting the free 3'-hydroxyl group with a phosphitylating agent.
Quantitative Data
| Parameter | Typical Value | Reference |
| Purity (by ³¹P NMR) | ≥99% | |
| Purity (by RP-HPLC) | ≥99.0% | |
| Key Reagents | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | [3] |
| Solvent | Anhydrous Dichloromethane | [3] |
| Reaction Time | 2-4 hours | [3] |
Experimental Protocol: Phosphitylation[4]
This protocol describes the conversion of the protected nucleoside to its 3'-CE phosphoramidite. All steps must be performed under strict anhydrous and inert atmosphere conditions.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica Gel (pre-treated with triethylamine)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC and/or ³¹P NMR.
-
Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, extract the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a non-acidic eluent system (e.g., ethyl acetate/hexane containing 3-5% triethylamine) to yield the final phosphoramidite product.
Phosphitylation Workflow
Application in Solid-Phase RNA Synthesis
The synthesized DMT-2'O-TBDMS-rC(ac) Phosphoramidite is a key reagent for the automated, solid-phase synthesis of RNA. The process involves a repeated four-step cycle for each nucleotide addition.[4]
Quantitative Data
The efficiency of each step, particularly the coupling step, is critical for obtaining a high yield of the full-length RNA product.
| Parameter | Value / Condition | Reference |
| Average Stepwise Coupling Efficiency | ~98.5-99% | [5] |
| Recommended Activator | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) | |
| Recommended Coupling Time | 6-10 minutes | [5][6] |
| Deblocking Agent | 3% Dichloroacetic Acid (DCA) in Dichloromethane | [5] |
| Oxidizing Agent | 0.02 M Iodine in THF/Pyridine/Water | [6] |
| Capping Reagents | Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF | [6] |
Note: The bulky 2'-O-TBDMS group can cause steric hindrance, making coupling less efficient than for DNA or TOM-protected RNA monomers.[5] Extended coupling times and potent activators are recommended to maximize efficiency.[5][6]
Experimental Protocol: Single Synthesis Cycle
The following protocol outlines the four main steps for adding one molecule of DMT-2'O-TBDMS-rC(ac) Phosphoramidite to a growing RNA chain on a solid support within an automated synthesizer.[4]
1. Detritylation (Deblocking):
-
The solid support is treated with an acidic solution (e.g., 3% DCA in DCM) to remove the 5'-DMT group from the terminal nucleoside, exposing the 5'-hydroxyl group.
-
The support is then washed thoroughly with anhydrous acetonitrile.
2. Coupling:
-
The DMT-2'O-TBDMS-rC(ac) Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.25 M ETT in acetonitrile) are delivered simultaneously to the synthesis column.[5]
-
The reaction is allowed to proceed for 6-10 minutes, forming a phosphite (B83602) triester linkage.[5][6]
-
The support is washed with anhydrous acetonitrile.
3. Capping:
-
A mixture of capping solutions (Cap A: Acetic anhydride/lutidine/THF; Cap B: N-Methylimidazole/THF) is delivered to the support.
-
This step acetylates any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences (n-1 mers).
-
The support is washed with anhydrous acetonitrile.
4. Oxidation:
-
An oxidizing solution (e.g., I₂ in THF/water/pyridine) is passed through the column.
-
This converts the unstable phosphite triester linkage into a more stable phosphate (B84403) triester backbone.
-
The support is washed with anhydrous acetonitrile, completing the cycle.
This four-step cycle is repeated until the desired RNA sequence is assembled.
RNA Synthesis Cycle Workflow
Conclusion
This compound remains a cornerstone of modern RNA synthesis. Its well-defined protecting group strategy allows for its effective use in the robust phosphoramidite method. Advances in synthetic chemistry, such as the use of organocatalysts, have streamlined the production of this key monomer with high yield and selectivity. Understanding the detailed protocols for its synthesis and the nuances of its application—particularly the need for optimized coupling conditions to overcome steric hindrance—is critical for researchers aiming to produce high-fidelity, full-length RNA oligonucleotides for therapeutic, diagnostic, and research applications.
References
- 1. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5'-O-DMT-2'-O-TBS Mononucleosides Using an Organic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of 5'-O-DMT-2'-O-TBDMS-Ac-rC into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA oligonucleotides is a fundamental technology in modern molecular biology, with wide-ranging applications in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and basic research. The phosphoramidite (B1245037) method on solid-phase supports is the gold standard for this process. A critical aspect of RNA synthesis is the strategic use of protecting groups to prevent unwanted side reactions at the reactive functional groups of the ribonucleoside monomers. This document provides detailed application notes and protocols for the efficient incorporation of 5'-O-DMT-2'-O-TBDMS-N4-acetyl-cytidine (5'-O-DMT-2'-O-TBDMS-Ac-rC) phosphoramidite into synthetic oligonucleotides.
The 5'-O-dimethoxytrityl (DMT) group provides a readily cleavable, acid-labile protecting group for the 5'-hydroxyl function, which is removed at the beginning of each synthesis cycle. The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for the 2'-hydroxyl position, preventing phosphoramidite coupling at this site and minimizing chain degradation during synthesis. The N4-acetyl group on the cytidine (B196190) base protects the exocyclic amine from modification during the synthesis cycles. The use of the acetyl protecting group is particularly advantageous as it can be removed under milder basic conditions compared to other protecting groups like benzoyl, which is beneficial for the integrity of the final RNA product.[1][2]
These application notes detail the factors influencing coupling efficiency, provide comprehensive experimental protocols for synthesis, deprotection, and purification, and include visualizations of the key processes.
Data Presentation
The successful incorporation of this compound and the overall yield and purity of the final oligonucleotide product are dependent on several quantitative parameters. The following table summarizes typical values for these key metrics.
| Parameter | Typical Value/Range | Notes |
| Phosphoramidite Coupling Efficiency | > 99% | Per coupling step. Dependent on activator, coupling time, and reagent quality.[3] |
| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT) at 0.25 M | Stronger activators are recommended for sterically hindered 2'-O-TBDMS phosphoramidites.[4] |
| Coupling Time | 5 - 15 minutes | Longer coupling times may be required compared to DNA synthesis due to steric hindrance.[3][5] |
| Cleavage from Solid Support & Base Deprotection (AMA) | 10 - 15 minutes at 65°C | AMA (Ammonium hydroxide/methylamine) is effective for rapid removal of the acetyl and cyanoethyl groups.[6][7] |
| Cleavage from Solid Support & Base Deprotection (NH4OH/EtOH) | 4 - 8 hours at 55°C or 12-17 hours at room temperature | A more traditional but slower method.[1][6] |
| 2'-O-TBDMS Deprotection (TEA·3HF) | 2.5 hours at 65°C | Triethylamine (B128534) trihydrofluoride is a common and effective reagent for desilylation.[6] |
| 2'-O-TBDMS Deprotection (TBAF) | 12 - 24 hours at room temperature | Tetrabutylammonium fluoride (B91410) is an alternative, but its performance can be variable due to water content.[1][6] |
| Overall Yield (20-mer oligonucleotide) | 20 - 40% (after purification) | Highly dependent on synthesis scale, sequence, and purification method. |
| Purity (after HPLC purification) | > 95% | Ion-pair reversed-phase HPLC is a common and effective purification method.[8] |
Experimental Protocols
Phosphoramidite Preparation
-
Allow the vial of this compound phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the DNA/RNA synthesizer manufacturer (typically 0.1 M).[3]
-
Use the solution promptly, as phosphoramidites are sensitive to moisture and oxidation.
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer using a standard phosphoramidite cycle, which consists of four main steps for each nucleotide addition.
-
Step 1: Detritylation (DMT Removal)
-
The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treating the column with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[3][9] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
-
Step 2: Coupling
-
The this compound phosphoramidite solution and an activator solution (e.g., 0.25 M ETT in acetonitrile) are simultaneously delivered to the synthesis column.[3]
-
The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[]
-
-
Step 3: Capping
-
To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles (which would result in failure sequences), a capping step is performed.
-
This is typically achieved by treating the support with a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).[3][9]
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphotriester linkage.
-
This is typically done using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine.[3]
-
These four steps are repeated for each nucleotide to be incorporated into the sequence.
Cleavage and Deprotection
A two-step deprotection procedure is typically employed for oligonucleotides synthesized with 2'-O-TBDMS chemistry.
-
Step 1: Cleavage from Support and Removal of Base and Phosphate Protecting Groups
-
Using AMA (Ammonium Hydroxide/Methylamine):
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial and seal it tightly.[7]
-
Incubate the vial at 65°C for 10-15 minutes.[7]
-
Allow the vial to cool to room temperature, then centrifuge to pellet the solid support.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile, RNase-free tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
-
-
Step 2: Removal of the 2'-O-TBDMS Protecting Group
-
Using Triethylamine Trihydrofluoride (TEA·3HF):
-
Purification of the Oligonucleotide
High-performance liquid chromatography (HPLC) is the most common method for purifying synthetic oligonucleotides.[8] Ion-pair reversed-phase (IP-RP) HPLC is particularly effective.[11][12]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC):
-
Sample Preparation: Quench the deprotection reaction by adding an appropriate buffer (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA).
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.
-
Desalting: Combine the collected fractions and desalt using a suitable method, such as ethanol (B145695) precipitation or a desalting column, to remove the ion-pairing reagent and other salts.
-
Visualizations
Chemical Structure of this compound Phosphoramidite
Caption: Chemical structure of the phosphoramidite monomer.
Experimental Workflow for Oligonucleotide Synthesis
Caption: Automated solid-phase RNA synthesis and purification workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
Application Notes and Protocols for 5'-O-DMT-2'-O-TBDMS-Ac-rC in mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of messenger RNA (mRNA) is a cornerstone of modern biotechnology, enabling the development of novel therapeutics, vaccines, and research tools. The solid-phase phosphoramidite (B1245037) method is the gold standard for synthesizing high-fidelity RNA sequences. A critical component of this methodology is the use of precisely protected nucleoside phosphoramidites. 5'-O-DMT-2'-O-TBDMS-Ac-rC is a key building block for the incorporation of cytidine (B196190) into a growing RNA chain. This modified nucleoside is engineered with three essential protecting groups: a 5'-O-Dimethoxytrityl (DMT) group, a 2'-O-tert-Butyldimethylsilyl (TBDMS) group, and an N-acetyl (Ac) group on the cytidine base. This orthogonal protection strategy ensures the specific and efficient stepwise synthesis of the RNA molecule.[1]
This document provides detailed application notes and protocols for the use of this compound in mRNA synthesis, covering the synthesis cycle, deprotection, and purification of the final product.
Chemical Structure and Protecting Groups
The functionality of this compound in solid-phase RNA synthesis is dictated by its three protecting groups:
-
5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function. Its removal at the beginning of each synthesis cycle is crucial for the subsequent coupling of the next phosphoramidite.
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether that shields the 2'-hydroxyl group, preventing unwanted side reactions and potential chain cleavage during synthesis.[1] Its removal requires a fluoride-based reagent.
-
N-Acetyl (Ac): This group protects the exocyclic amine of the cytidine base, preventing it from participating in undesired side reactions during the phosphoramidite activation and coupling steps.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of this compound in solid-phase mRNA synthesis.
| Parameter | Typical Value | Conditions/Notes |
| Coupling Efficiency | >99% | With activators like 5-benzylmercapto-1H-tetrazole.[3] |
| Coupling Time | 6 - 10 minutes | Longer coupling times are often required to overcome the steric hindrance of the 2'-O-TBDMS group.[3] |
| Base & Phosphate (B84403) Deprotection Time | 10 - 15 minutes | Using Ammonium hydroxide/methylamine (AMA) at 65°C.[4] |
| 2'-O-TBDMS Deprotection Time | 2.5 hours | Using Triethylamine trihydrofluoride (TEA·3HF) at 65°C.[4] |
| Final Product Purity (Post-Purification) | 95 - 98% | After anion-exchange HPLC.[1] |
| Overall Yield | Dependent on oligonucleotide length | Even with high stepwise efficiency, the overall yield decreases with increasing length. |
Experimental Protocols
I. Solid-Phase mRNA Synthesis Cycle
This protocol outlines the automated four-step cycle for the incorporation of this compound into a growing RNA chain on a solid support (e.g., Controlled Pore Glass - CPG).
Materials:
-
This compound phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-Benzylmercapto-1H-tetrazole in anhydrous acetonitrile)
-
Detritylation solution (e.g., 3% Dichloroacetic acid in dichloromethane)
-
Capping Solution A (Acetic anhydride/Pyridine/THF)
-
Capping Solution B (16% N-Methylimidazole in THF)
-
Oxidizing Solution (0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile
Protocol:
-
Detritylation: The solid support is treated with the detritylation solution to remove the 5'-DMT group from the immobilized nucleoside, exposing the 5'-hydroxyl group. The support is then washed thoroughly with anhydrous acetonitrile.
-
Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for 6-10 minutes to form a phosphite (B83602) triester linkage.[3] The support is then washed with anhydrous acetonitrile.
-
Capping: The support is treated with a mixture of Capping Solutions A and B to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations. The support is then washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution is introduced to the column to convert the unstable phosphite triester linkage to a more stable pentavalent phosphotriester. The support is then washed with anhydrous acetonitrile.
This four-step cycle is repeated for each subsequent nucleotide in the desired mRNA sequence.
II. Cleavage and Deprotection
Following the completion of the synthesis, the mRNA is cleaved from the solid support, and all protecting groups are removed.
Part A: Cleavage from Support and Base/Phosphate Deprotection
Materials:
-
Solid support with synthesized mRNA
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
Sterile, RNase-free microcentrifuge tubes
Protocol:
-
Transfer the solid support from the synthesis column to a sterile, sealable vial.
-
Add 1.0 mL of AMA solution to the vial and seal it tightly.
-
Incubate the vial at 65°C for 10-15 minutes.[4]
-
Allow the vial to cool to room temperature and centrifuge to pellet the solid support.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected mRNA to a new sterile, RNase-free tube.
-
Dry the mRNA solution to a pellet using a centrifugal evaporator.
Part B: 2'-O-TBDMS Group Removal
Materials:
-
Dried, partially deprotected mRNA pellet
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
Protocol:
-
To the dried mRNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for up to 5 minutes may be necessary.[4]
-
Add 60 µL of TEA to the DMSO/mRNA solution and mix gently.[4]
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[4]
-
Cool the reaction mixture on ice.
-
Quench the reaction by adding an appropriate quenching buffer.
III. mRNA Purification
High-performance liquid chromatography (HPLC) is the recommended method for purifying the full-length mRNA product from shorter failure sequences and other impurities.
Materials:
-
Deprotected mRNA solution
-
HPLC system with a suitable column (e.g., anion-exchange or reversed-phase)
-
Mobile Phase A (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)
-
Mobile Phase B (e.g., 0.1 M TEAA, 25% Acetonitrile)
Protocol:
-
Equilibrate the HPLC column with the starting mobile phase conditions.
-
Load the deprotected mRNA sample onto the column.
-
Elute the mRNA using a linear gradient of Mobile Phase B. The exact gradient will depend on the length of the mRNA and the column used.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the main peak, which represents the full-length mRNA.
-
Desalt the purified mRNA fractions using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
Analyze the purity and integrity of the final mRNA product using analytical HPLC and mass spectrometry.
Visualizations
Caption: Structure of this compound phosphoramidite.
References
Application Notes and Protocols for the Use of 5'-O-DMT-2'-O-TBDMS-Ac-rC in Antisense Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of antisense oligonucleotides (ASOs) is a cornerstone of modern therapeutic and research applications. The phosphoramidite (B1245037) method, performed on an automated solid-phase synthesizer, is the standard for producing these highly specific gene-silencing agents. A critical component in this process is the use of protected nucleoside phosphoramidites. This document provides detailed application notes and protocols for the use of 5'-O-DMT-2'-O-TBDMS-N⁴-acetyl-cytidine (5'-O-DMT-2'-O-TBDMS-Ac-rC), a key building block for the incorporation of cytidine (B196190) into RNA and ASO sequences.
The strategic use of protecting groups is fundamental to the success of oligonucleotide synthesis. In this compound, these groups are:
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl function, which is removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite.
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether that shields the 2'-hydroxyl group of the ribose sugar, preventing unwanted side reactions and potential chain cleavage during synthesis.[1]
-
N⁴-Acetyl (Ac): A base-labile group that protects the exocyclic amino group of the cytidine base. The acetyl group offers significant advantages in the deprotection phase compared to the more traditional benzoyl (Bz) group, enabling faster and cleaner deprotection protocols.[2]
-
β-Cyanoethyl (CE): Protects the phosphite (B83602) triester linkage during synthesis and is removed during the final deprotection steps.
The orthogonal nature of these protecting groups allows for their selective removal under specific conditions, ensuring the controlled, stepwise assembly of the desired oligonucleotide chain.
Advantages of N⁴-Acetyl-Cytidine (Ac-rC) Phosphoramidite
The choice of the N-protecting group for cytidine has significant implications for the deprotection strategy, overall synthesis time, and purity of the final oligonucleotide product. While the coupling efficiency of phosphoramidites is generally very high (>99%), the primary performance differences become apparent during the final deprotection step.[2]
The N⁴-acetyl group on the cytidine base is particularly advantageous when using "UltraFAST" deprotection conditions, such as with a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). This allows for a dramatic reduction in deprotection time compared to the benzoyl (Bz) protecting group, which can require harsher conditions and longer incubation times for complete removal. The use of AMA with Bz-protected cytidine can also lead to a side reaction, forming N⁴-methyl-cytidine as an impurity. The acetyl group is rapidly and cleanly removed under these conditions, minimizing the formation of side products and leading to a higher purity of the final antisense oligonucleotide.[3][4]
Data Presentation
The following tables summarize key quantitative data related to the performance of this compound in antisense oligonucleotide synthesis.
| Parameter | Value | Reference |
| Coupling Efficiency | >99% | [2] |
| Recommended Coupling Time | 3 - 6 minutes | [1] |
| Protecting Group | Deprotection Reagent | Temperature | Time | Notes | Reference |
| N⁴-Acetyl (Ac) on Cytidine | AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65°C | 10 minutes | "UltraFAST" deprotection. Avoids base modification. | [3][4] |
| N⁴-Benzoyl (Bz) on Cytidine | AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65°C | 10 minutes | Can lead to ~5% N⁴-methyl-cytidine formation. | [3] |
| N⁴-Benzoyl (Bz) on Cytidine | Concentrated Ammonium Hydroxide | 55°C | 8 - 16 hours | Standard, slower deprotection. | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of antisense oligonucleotides using this compound phosphoramidite.
Phosphoramidite Preparation
-
Allow the vial of this compound phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by your DNA/RNA synthesizer manufacturer (typically 0.1 M).
-
Install the phosphoramidite solution on a designated port on the synthesizer.
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis is performed on an automated solid-phase synthesizer using a cycle of four chemical reactions for each nucleotide addition. The synthesis proceeds in the 3' to 5' direction on a solid support, typically Controlled Pore Glass (CPG).
The four steps in each synthesis cycle are:
-
Detritylation (Deblocking): The acid-labile 5'-DMT group is removed from the support-bound nucleoside by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl group for the next coupling reaction.[1]
-
Coupling: The this compound phosphoramidite is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences) in the final product.[2]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., a solution of iodine in tetrahydrofuran/water/pyridine). For the synthesis of phosphorothioate (B77711) ASOs, a sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide) is used instead of the oxidizing solution.
This cycle is repeated for each nucleotide in the desired sequence.
Oligonucleotide Deprotection and Cleavage
A two-step deprotection procedure is required to remove all protecting groups and cleave the oligonucleotide from the solid support.
Part A: Cleavage from Support and Base/Phosphate Deprotection (AMA Treatment)
This step cleaves the oligonucleotide from the solid support and removes the protecting groups on the nucleobases (including the N⁴-acetyl group on cytidine) and the phosphate backbone.
Materials:
-
RNA synthesis column containing the fully protected oligonucleotide.
-
Ammonium hydroxide/40% methylamine solution (1:1, v/v) (AMA).[1]
-
Sterile, RNase-free vials.
-
Heating block.
Procedure:
-
Remove the synthesis column from the synthesizer and transfer the solid support to a sterile, sealable vial.
-
Add 1.0 - 1.5 mL of the AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[3][4]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new sterile, RNase-free tube.
-
Wash the solid support with RNase-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution to a pellet using a vacuum concentrator.
Part B: 2'-O-TBDMS Group Removal
This step uses a fluoride-containing reagent to specifically remove the TBDMS protecting groups from the 2'-hydroxyl positions of the ribose sugars.
Materials:
-
Dried, partially deprotected oligonucleotide pellet from Part A.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF).[1]
-
Heating block.
-
Quenching buffer.
Procedure:
-
Dissolve the dried oligonucleotide pellet in anhydrous DMSO. Gentle heating at 65°C for a few minutes may be required for complete dissolution.[1]
-
Add triethylamine to the solution and mix gently.
-
Add TEA·3HF to the mixture.
-
Incubate the reaction at 65°C for 2.5 hours.[1]
-
Cool the reaction mixture on ice.
-
Quench the reaction by adding the appropriate quenching buffer.
Purification of the Antisense Oligonucleotide
The final oligonucleotide product should be purified to remove truncated sequences, protecting group remnants, and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying antisense oligonucleotides. Both reverse-phase and anion-exchange HPLC can be used. For phosphorothioate oligonucleotides, reverse-phase HPLC of the trityl-on oligonucleotide is a routine method.[6]
Visualizations
The following diagrams illustrate the key workflows in antisense oligonucleotide synthesis.
References
Application Notes and Protocols for 5'-O-DMT-2'-O-TBDMS-Ac-rC in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA is a critical technology for a wide range of applications, including the development of RNA therapeutics (siRNA, mRNA vaccines), diagnostic tools (aptamers, probes), and for fundamental biological research. The solid-phase phosphoramidite (B1245037) method is the gold standard for automated RNA synthesis. A key component in this process is the use of protected ribonucleoside phosphoramidites. The 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite is a crucial building block for the incorporation of N-acetyl-cytidine into synthetic RNA oligonucleotides.
The 2'-hydroxyl group of the ribose is protected by a tert-butyldimethylsilyl (TBDMS) group, which is stable during the synthesis cycles but can be removed under specific conditions post-synthesis.[1] The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle. The exocyclic amine of cytidine (B196190) is protected by an acetyl (Ac) group. This document provides detailed application notes and protocols for the efficient use of this compound in solid-phase RNA synthesis.
Factors Influencing Coupling Efficiency
The coupling efficiency at each step of oligonucleotide synthesis is critical for the overall yield and purity of the final product. Due to the steric bulk of the 2'-O-TBDMS group, the coupling of 2'-O-TBDMS protected phosphoramidites is more challenging than that of their deoxyribonucleoside counterparts.[2][3] Several factors must be optimized to achieve high coupling efficiencies.
| Factor | Recommendation | Rationale |
| Activator | Use a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT).[2][4] | Standard activators like 1H-Tetrazole are less effective for sterically hindered RNA phosphoramidites.[2] Potent activators are necessary to achieve high coupling efficiencies in reasonable timeframes.[4] |
| Coupling Time | 6-15 minutes.[5] | Longer coupling times may be required to overcome the steric hindrance of the 2'-O-TBDMS group and ensure complete reaction.[3] |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile (B52724).[3] | A sufficient concentration of the phosphoramidite is necessary to drive the coupling reaction to completion. |
| Reagent Quality | Use high-purity, anhydrous reagents and solvents. | Water and other impurities can significantly reduce coupling efficiency.[6] |
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis Cycle
This protocol outlines a standard cycle for an automated DNA/RNA synthesizer at a 1 µmol scale. All reagents must be anhydrous and of synthesis grade.
Reagents:
-
Deblocking Solution: 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[3]
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[1]
-
Phosphoramidite Solution: 0.1 M this compound in anhydrous acetonitrile.
-
Capping Solution A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF).[3]
-
Capping Solution B: 16% N-methylimidazole (NMI) in THF.[3]
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.[3]
-
Washing Solution: Anhydrous acetonitrile.
Workflow:
Procedure:
-
Deblocking: The synthesis column is treated with the deblocking solution to remove the 5'-DMT protecting group from the support-bound nucleotide, exposing the 5'-hydroxyl group.[1]
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT cation.[1]
-
Coupling: The this compound phosphoramidite solution and the activator solution are delivered to the synthesis column. The reaction is allowed to proceed for 6-15 minutes.[1][5]
-
Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester using the oxidizing solution.
-
Washing: The column is washed with anhydrous acetonitrile to remove excess reagents.
-
This cycle is repeated for each subsequent nucleotide in the desired RNA sequence.
Protocol 2: Post-Synthesis Cleavage and Deprotection
This is a two-step process performed after the completion of the solid-phase synthesis.
Part A: Cleavage from Support and Base/Phosphate Deprotection
This step cleaves the RNA from the solid support and removes the protecting groups on the nucleobases and the phosphate backbone.[1]
Materials:
-
RNA synthesis column containing the fully protected oligonucleotide.
-
Ammonium hydroxide/40% methylamine (B109427) solution (1:1, v/v) (AMA).[1]
-
Sterile, RNase-free vials.
-
Heating block.
Procedure:
-
Remove the synthesis column from the synthesizer and carefully transfer the solid support to a sterile, sealable vial.
-
Add the AMA solution to the vial, ensuring the support is fully submerged.
-
Incubate the vial at the desired temperature and time according to the base protecting groups used. For the acetyl group on cytidine, milder conditions are generally sufficient.
-
After incubation, carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile vial.
-
Evaporate the solution to dryness using a speed vacuum concentrator.
Part B: 2'-O-TBDMS Group Removal
This critical step specifically removes the TBDMS protecting groups from the 2'-hydroxyl position of each ribose sugar.[1]
Materials:
-
Dried, partially deprotected RNA pellet from Part A.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Triethylamine (TEA).
-
Triethylamine trihydrofluoride (TEA·3HF).[1]
-
Heating block.
-
Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer).
Procedure:
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for up to 5 minutes may be necessary to fully dissolve the oligonucleotide.[1]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[1]
-
Add 75 µL of TEA·3HF to the mixture.[1]
-
Incubate the reaction at 65°C for 2.5 hours.[1]
-
Cool the reaction mixture on ice.
-
Quench the reaction by adding the appropriate quenching buffer.
-
The deprotected RNA is now ready for purification by HPLC or other methods.
Data Presentation
The choice of 2'-hydroxyl protecting group significantly impacts the efficiency of solid-phase RNA synthesis. The steric hindrance of the protecting group can affect the coupling efficiency and the time required for each coupling step.
| Protecting Group | Average Coupling Efficiency | Typical Coupling Time | Key Advantages | Key Disadvantages |
| 2'-TBDMS | 98.5–99% | 6 - 15 minutes | Well-established chemistry, widely available. | Steric hindrance can lower coupling efficiency, requiring longer coupling times.[5] |
| 2'-O-TOM | >99% | ~2.5 minutes | Reduced steric hindrance, higher coupling efficiency, shorter synthesis times. | Not as widely used as TBDMS. |
| 2'-ACE | >99% | Fast | Mild deprotection conditions, high yields. | Requires a different 5'- protecting group (silyl ether). |
Logical Relationships in Deprotection
The deprotection of the synthesized RNA oligonucleotide is a sequential process where different protecting groups are removed under specific conditions. The following diagram illustrates the logical flow of the deprotection steps.
Conclusion
The this compound phosphoramidite is a reliable and widely used building block for the incorporation of cytidine in RNA synthesis. By optimizing key parameters such as the choice of activator and coupling time, high coupling efficiencies can be achieved, leading to the successful synthesis of high-quality RNA oligonucleotides. The provided protocols for automated synthesis and post-synthesis deprotection offer a comprehensive guide for researchers, scientists, and drug development professionals. Careful execution of these steps is essential for obtaining pure, full-length RNA for downstream applications.
References
Application Notes and Protocols for TBDMS Group Deprotection in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of ribonucleic acid (RNA) is a foundational technology in modern molecular biology and therapeutic development. A critical aspect of successful RNA synthesis is the use of protecting groups to shield the reactive 2'-hydroxyl (2'-OH) group of the ribose sugar during the automated solid-phase synthesis process. The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely adopted protecting group for the 2'-OH due to its stability under the conditions of phosphoramidite (B1245037) chemistry.[1][2][3][4] However, the efficient and complete removal of the TBDMS group is a crucial final step to yield biologically active RNA. Incomplete deprotection can lead to oligonucleotides with altered structures and compromised function.
This document provides detailed application notes and protocols for the various methods employed to deprotect the TBDMS group in synthetic RNA. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate deprotection strategy for their specific application.
Overview of TBDMS Deprotection Strategies
The removal of the TBDMS group is typically the final step in the deprotection of a synthetic RNA oligonucleotide, following the removal of the base and phosphate (B84403) protecting groups. This stepwise process is essential to prevent degradation of the RNA backbone.[3][4][5] The primary reagents used for TBDMS removal are fluoride (B91410) ions, which have a high affinity for silicon. Several fluoride-based reagents and protocols have been developed, each with its own advantages and considerations.
The most common methods for TBDMS deprotection involve the use of:
-
Tetrabutylammonium (B224687) Fluoride (TBAF) : Traditionally, a 1 M solution of TBAF in tetrahydrofuran (B95107) (THF) has been the standard reagent for TBDMS removal.[1][2]
-
Triethylamine Trihydrofluoride (TEA·3HF) : This reagent has emerged as a more efficient and reliable alternative to TBAF, particularly for longer RNA sequences.[1][2][6][7]
-
Other Fluoride Reagents : Ammonium fluoride and potassium fluoride are also used, often in milder conditions suitable for sensitive applications.[8]
The choice of deprotection method can be influenced by factors such as the length of the RNA, the presence of sensitive modifications, and the desired purity of the final product.
Comparison of TBDMS Deprotection Methods
The following table summarizes the key features and reaction conditions for the most common TBDMS deprotection reagents. This allows for a direct comparison to aid in the selection of the optimal method.
| Reagent | Typical Concentration & Solvent | Temperature (°C) | Time | Key Advantages | Key Disadvantages |
| Tetrabutylammonium Fluoride (TBAF) | 1 M in THF | Room Temperature - 65°C | 8 - 24 hours | Well-established method. | Sensitive to moisture, which can reduce efficiency; may not be fully effective for long RNA molecules; workup can be laborious.[1][2][6][9] |
| Triethylamine Trihydrofluoride (TEA·3HF) | Neat or in DMSO/TEA mixture | 65°C | 1 - 2.5 hours | More efficient than TBAF; not significantly affected by moisture; faster reaction times; suitable for long RNA.[1][2][10] | Can be more acidic, raising concerns for highly acid-labile modifications (though generally safe for RNA).[11] |
| Ammonium Fluoride | Varies (e.g., in aqueous buffer) | Room Temperature | Varies | Mild conditions, suitable for "RNA only" substrates.[8] | May require longer reaction times compared to TEA·3HF. |
| Potassium Fluoride | Varies (e.g., in DMSO) | 55°C | 5 - 240 minutes | Mild conditions, applicable to "mixed RNA/non-RNA" substrates.[8][12] | Slower than more aggressive reagents. |
| Anhydrous TEA-HF/NMP | 1.4 M HF in NMP/TEA | 65°C | 1.5 hours | Rapid deprotection.[9] | Requires preparation of a specific reagent mixture. |
Experimental Workflows and Logical Relationships
The general workflow for the deprotection of TBDMS-protected RNA involves a two-step process. The first step removes the protecting groups from the nucleobases and the phosphate backbone, and the second step removes the 2'-O-TBDMS group.
Caption: General workflow for the two-step deprotection of TBDMS-protected RNA.
The logical relationship for selecting a deprotection reagent can be visualized as a decision tree based on key experimental parameters.
Caption: Decision logic for selecting a TBDMS deprotection reagent.
Experimental Protocols
The following are detailed protocols for the deprotection of TBDMS-protected RNA using common reagents.
Protocol 1: TBDMS Deprotection using Triethylamine Trihydrofluoride (TEA·3HF)
This protocol is a robust and efficient method suitable for a wide range of RNA oligonucleotides, including long sequences.
Materials:
-
Dried, partially deprotected RNA oligonucleotide (after base and phosphate deprotection)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Heating block or water bath
-
Sterile, RNase-free microcentrifuge tubes
-
Quenching buffer (e.g., 3 M Sodium Acetate)
-
Ethanol (B145695) for precipitation
Procedure:
-
Dissolution of RNA: a. Place the dried, partially deprotected RNA pellet in a sterile, RNase-free microcentrifuge tube. b. To the pellet, add 115 µL of anhydrous DMSO. c. Heat the mixture at 65°C for approximately 5 minutes to ensure the RNA is fully dissolved.[10]
-
Preparation of Deprotection Cocktail: a. Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[10] b. Carefully add 75 µL of TEA·3HF to the mixture.[10]
-
Deprotection Reaction: a. Tightly cap the tube and incubate the reaction mixture at 65°C for 2.5 hours in a heating block or water bath.[10]
-
Quenching and Precipitation: a. After incubation, cool the reaction tube briefly in a freezer or on ice. b. Add quenching buffer (e.g., 1/10th volume of 3 M Sodium Acetate) to the deprotected RNA solution. c. Add 3 volumes of cold absolute ethanol and vortex thoroughly. d. Precipitate the RNA at -20°C or -80°C for at least 1 hour. e. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the RNA. f. Carefully decant the supernatant. g. Wash the pellet with 70% ethanol, centrifuge again, and decant the supernatant. h. Air-dry the RNA pellet to remove residual ethanol.
-
Resuspension: a. Resuspend the fully deprotected RNA in an appropriate RNase-free buffer or water for downstream applications.
Protocol 2: TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is the traditional method for TBDMS deprotection. It is crucial to use anhydrous TBAF and THF to ensure efficiency.
Materials:
-
Dried, partially deprotected RNA oligonucleotide
-
1 M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)
-
Sterile, RNase-free microcentrifuge tubes
-
Incubator or water bath
-
Desalting column or appropriate precipitation reagents
Procedure:
-
Dissolution of RNA: a. Resuspend the dried, partially deprotected RNA pellet in an appropriate volume of 1 M TBAF in THF (e.g., 500 µL for a 1 µmol synthesis).
-
Deprotection Reaction: a. Incubate the solution at room temperature for 12-24 hours. The exact time may need to be optimized based on the RNA sequence and length.[9] For some protocols, heating to 55°C can shorten the reaction time.
-
Work-up and Purification: a. The work-up for TBAF reactions can be more involved due to the non-volatile nature of TBAF.[11] b. Quench the reaction by adding an equal volume of water or a suitable buffer. c. The deprotected RNA must be separated from the TBAF salt. This is typically achieved through desalting columns, dialysis, or repeated ethanol precipitations.
Conclusion
The successful deprotection of TBDMS-protected RNA is a critical step in obtaining high-quality synthetic oligonucleotides for research and therapeutic applications. While TBAF has been a historically important reagent, TEA·3HF offers significant advantages in terms of efficiency, speed, and insensitivity to moisture, making it a preferred choice for many applications.[1][2][6][7] The selection of the most appropriate deprotection protocol should be based on the specific requirements of the RNA sequence, including its length and the presence of any sensitive modifications. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can achieve reliable and efficient TBDMS deprotection, leading to high yields of pure, functional RNA.
References
- 1. Page loading... [guidechem.com]
- 2. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. glenresearch.com [glenresearch.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides - Google Patents [patents.google.com]
Application Notes and Protocols for Solid-Phase Synthesis of RNA using 2'-O-TBDMS Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern molecular biology and therapeutic development, enabling advancements in areas such as siRNA, CRISPR guide RNAs, ribozymes, and aptamers. The solid-phase phosphoramidite (B1245037) method stands as the gold standard for the automated synthesis of RNA. A critical aspect of this process is the protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) group is a widely utilized and robust protecting group for the 2'-hydroxyl position, providing a crucial balance of stability throughout the synthesis cycles and selective removal post-synthesis.[1]
This document provides a detailed guide to the principles, quantitative performance, and experimental protocols for the solid-phase synthesis of RNA employing 2'-O-TBDMS protected phosphoramidites.
Principle of the Method
The synthesis of RNA using 2'-O-TBDMS phosphoramidites is a cyclical process performed on an automated synthesizer, typically utilizing a solid support such as Controlled Pore Glass (CPG) or polystyrene.[1] Each cycle, which extends the RNA chain by a single nucleotide, consists of four primary steps: detritylation, coupling, capping, and oxidation.[1][2]
Following the successful assembly of the desired RNA sequence, a two-step deprotection procedure is executed.[1] The initial step involves a basic solution to cleave the RNA from the solid support and to remove the protecting groups from the nucleobases and the phosphate (B84403) backbone. The subsequent and critical step employs a fluoride-based reagent to specifically and efficiently remove the 2'-O-TBDMS groups from each ribose unit in the chain.[1]
Quantitative Data Presentation
The steric hindrance presented by the 2'-O-TBDMS group can impact the kinetics of the coupling reaction when compared to DNA synthesis.[3][4] The following tables summarize key quantitative data for RNA synthesis utilizing this chemistry.
Table 1: Coupling Efficiency and Yield
| Parameter | Typical Value | Notes |
| Stepwise Coupling Efficiency | >98% | Slightly lower than DNA synthesis (>99%) due to the steric bulk of the 2'-TBDMS group.[3] A minor decrease in efficiency can significantly lower the yield of the full-length product.[3] |
| Overall Yield (for a 20-mer) | ~60-70% | Highly dependent on stepwise efficiency. |
| Overall Yield (for a 30-mer) | ~45-55% | A drop in average coupling efficiency from 99% to 98% can decrease the theoretical maximum yield from 75% to 55%.[3] |
| Crude Purity (for a 100-mer) | ~27% | The cumulative effect of 98.5-99% stepwise efficiency results in lower purity for long oligonucleotides, necessitating robust purification.[1] |
Table 2: Reagents and Reaction Conditions for Synthesis Cycle (1 µmol scale)
| Step | Reagent | Concentration | Wait Time |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (v/v) | 60-90 seconds |
| Coupling | 2'-TBDMS Phosphoramidite + Activator | 0.1 M Amidite, 0.25 - 0.5 M Activator | 5-15 minutes[5][6] |
| Capping | Cap A (Acetic Anhydride (B1165640)/Lutidine/THF) & Cap B (N-Methylimidazole/THF) | Standard concentrations | 30-60 seconds |
| Oxidation | Iodine Solution (I₂ in THF/Pyridine/Water) | 0.02 - 0.1 M | 30-60 seconds |
Table 3: Recommended Activators for 2'-TBDMS Phosphoramidites
| Activator | Concentration | Coupling Time | Notes |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M in Acetonitrile (B52724) | 5-10 minutes | A more potent activator than 1H-Tetrazole, often required to overcome the steric hindrance of the 2'-TBDMS group.[3][6] |
| 5-Benzylmercapto-1H-tetrazole (BMT) | 0.25 M in Acetonitrile | 3-6 minutes | Strongly preferred for its speed and high coupling efficiency with sterically hindered 2'-O-TBDMS protected phosphoramidites.[7][8][9] |
| 2,5-Dichlorophenyl-1H-tetrazole | 0.1 M in Acetonitrile | 5-8 minutes | Another effective activator for RNA synthesis. |
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis Cycle (1 µmol Scale)
This protocol outlines a standard cycle for an automated DNA/RNA synthesizer. All reagents must be anhydrous and of synthesis grade.
-
Setup:
-
Install the appropriate 2'-TBDMS-protected RNA phosphoramidites (A, C, G, U) on the synthesizer.
-
Ensure all reagent bottles (Deblock, Activator, Capping reagents, Oxidizer, Acetonitrile wash) are filled with fresh solutions.
-
Install the synthesis column containing the initial nucleoside linked to the solid support.
-
-
Detritylation (Deblocking):
-
The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with the deblocking solution (e.g., 3% TCA in DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[1]
-
The column is flushed with the deblocking solution for a programmed wait time.
-
-
Washing:
-
The solid support is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved trityl group.
-
-
Coupling:
-
The 2'-TBDMS phosphoramidite monomer and activator solution (e.g., 0.25 M ETT in acetonitrile) are delivered simultaneously to the synthesis column.[1]
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.
-
The reaction is allowed to proceed for the specified coupling time (e.g., 6-10 minutes).[3]
-
-
Capping:
-
A capping solution (e.g., a mixture of acetic anhydride and N-methylimidazole) is introduced to acetylate any unreacted 5'-hydroxyl groups.[2] This prevents the formation of deletion mutations (n-1 sequences) in the final product.
-
-
Oxidation:
-
An oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) is passed through the column. This converts the unstable phosphite triester linkage into a more stable pentavalent phosphotriester.[2]
-
-
Washing:
-
The column is washed again with anhydrous acetonitrile to remove residual reagents.
-
-
Cycle Repetition:
-
The cycle (steps 2-7) is repeated for each subsequent nucleotide in the desired RNA sequence.
-
Protocol 2: Cleavage and Deprotection of RNA Oligonucleotides
Part A: Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups
Materials:
-
Synthesis column with completed RNA sequence
-
Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Remove the synthesis column from the synthesizer.
-
Push the CPG support from the column into a sterile, RNase-free vial.
-
Add 1.0 - 1.5 mL of the AMA solution to the vial.[1]
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant, which contains the cleaved and partially deprotected RNA, to a new sterile, RNase-free tube.[1]
-
Dry the RNA pellet using a vacuum concentrator.
Part B: Removal of 2'-O-TBDMS Protecting Groups
Materials:
-
Dried, partially deprotected RNA pellet from Part A
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Heating block
-
Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer)
Procedure:
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for up to 5 minutes may be necessary to fully dissolve the oligonucleotide.[1][10]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[1][10]
-
Cool the reaction mixture on ice.
-
Quench the reaction by adding the appropriate quenching buffer as per the manufacturer's instructions.
-
The fully deprotected RNA is now ready for purification (e.g., by HPLC or PAGE).
Visualizations
Caption: The four-step solid-phase synthesis cycle for RNA.
Caption: The two-step deprotection workflow for synthetic RNA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 9. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols: The Oxidation Step in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry is a cornerstone of modern molecular biology and drug development. This process involves a series of cyclical reactions to build the oligonucleotide chain one nucleotide at a time. A critical step in this cycle is the oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. This conversion is essential for the integrity and functionality of the final oligonucleotide product.[1][2] Incomplete or inefficient oxidation can lead to chain cleavage during subsequent steps, resulting in truncated sequences and reduced overall yield.[]
This document provides detailed application notes on the oxidation step, a comparison of common oxidizing agents, and standardized protocols for their use.
Mechanism of Oxidation
Following the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, a trivalent and unstable phosphite triester linkage is formed.[4][5] The oxidation step converts this into a pentavalent and stable phosphate triester.[1][6] The most common method for this conversion utilizes an iodine solution in the presence of water and a weak base, such as pyridine (B92270) or lutidine.[7][8]
The generally accepted mechanism involves the reaction of the phosphite triester with iodine to form a phosphonium (B103445) iodide intermediate. This intermediate is then rapidly attacked by a water molecule to yield the stable phosphate triester.
Data Presentation: Comparison of Common Oxidizing Agents
The choice of oxidizing agent can significantly impact the efficiency of the synthesis, especially for long or modified oligonucleotides. The following tables summarize the properties and recommended applications of common oxidizing agents.
Table 1: Iodine-Based Oxidizing Solutions
| Product Name | Iodine Conc. | Solvent Ratio (THF:Pyridine:Water) | Key Feature | Best For |
| Iodine Oxidizer (70:20:10) | 0.02 M | 70:20:10 | Balanced formulation | Standard synthesis protocols.[9] |
| Iodine Oxidizer (66:22:12) | 0.02 M | 66:22:12 | High pyridine content | General use, strong solvent systems.[9] |
| Iodine Oxidizer (90.6:0.4:9) | 0.02 M | 90.6:0.4:9 | Lower water content | Sensitive oligo chemistries, long oligos, or modified bases.[9] |
| Iodine Oxidizer (89.6:0.4:10) | 0.02 M | 89.6:0.4:10 | Low-pyridine formulation | Platform-specific compatibility, automation/robotic platforms.[9] |
| Hyacinth Oxidizer (90:10) | 0.05 M | Pyridine:Water 90:10 | High strength, THF-free | THF-restricted systems, faster kinetics, large-scale synthesis.[9] |
Table 2: Comparison of Aqueous Iodine and Non-Aqueous CSO Oxidizers
| Parameter | Aqueous Iodine (I₂/H₂O) | Non-Aqueous (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) |
| Reaction Time | Typically 3-30 seconds per cycle.[10] | Routinely 20 seconds per cycle.[10] |
| Purity (for longmers) | Can lead to more impurities and a fainter full-length product band on a gel.[10] | Produces a considerably cleaner crude product with a clear full-length band and fewer impurities.[10] |
| Compatibility | Undesirable for some modified nucleobases prone to oxidation (e.g., guanine (B1146940) derivatives) and certain phosphorus modifications sensitive to water.[10] | Preferred for sensitive chemical modifications and surfaces that may be affected by aqueous conditions.[10][] |
| Side Reactions | Risk of unwanted base oxidation or cleavage of the phosphotriester bond.[10] | Reduces the risk of side reactions associated with water and iodine.[] |
| Solvent System | Typically a mixture of Tetrahydrofuran (THF), Pyridine, and Water. | A solution in a non-aqueous solvent like Acetonitrile (ACN). |
Experimental Protocols
The following are generalized protocols for the oxidation step in solid-phase oligonucleotide synthesis. It is crucial to consult the specific recommendations for your automated synthesizer and reagents.
Protocol 1: Standard Aqueous Iodine Oxidation
This protocol is suitable for routine synthesis of unmodified oligonucleotides.
Reagents and Materials:
-
Solid-support-bound oligonucleotide with a newly formed phosphite triester linkage.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (e.g., 70:20:10 v/v/v).
-
Washing Solvent: Anhydrous Acetonitrile (ACN).
-
Automated DNA/RNA synthesizer.
Procedure:
-
Following the coupling step and subsequent washing with ACN, deliver the iodine-based oxidizing solution to the synthesis column.
-
Allow the oxidation reaction to proceed for 30 seconds. For faster cycles, this time can be reduced, but efficiency should be validated.
-
After the reaction is complete, thoroughly wash the solid support with anhydrous ACN to remove residual oxidizing solution and water. This is a critical step to prevent inhibition of the subsequent coupling reaction.[1]
-
For particularly sensitive syntheses or long oligonucleotides, a second capping step after oxidation can be performed to ensure the complete removal of residual water.[1]
-
Proceed to the detritylation step of the next cycle.
Protocol 2: Non-Aqueous Oxidation with CSO
This protocol is recommended for the synthesis of oligonucleotides with sensitive modifications or for syntheses on surfaces that are incompatible with aqueous iodine.
Reagents and Materials:
-
Solid-support-bound oligonucleotide with a newly formed phosphite triester linkage.
-
Oxidizing Solution: 0.5 M (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) in Acetonitrile.
-
Washing Solvent: Anhydrous Acetonitrile (ACN).
-
Automated DNA/RNA synthesizer.
Procedure:
-
After the coupling step and a thorough wash with anhydrous ACN, deliver the CSO oxidizing solution to the synthesis column.
-
Allow the oxidation reaction to proceed for a minimum of 20 seconds.[10]
-
Following the oxidation, wash the solid support extensively with anhydrous ACN to remove any unreacted CSO and byproducts.
-
Proceed to the detritylation step for the next synthesis cycle.
Mandatory Visualizations
Caption: Mechanism of iodine-mediated oxidation.
Caption: Oligonucleotide synthesis cycle workflow.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. alfachemic.com [alfachemic.com]
- 4. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 5. biotage.com [biotage.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. youdobio.com [youdobio.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Capping Unreacted Hydroxyl Groups in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase RNA synthesis, the stepwise addition of phosphoramidite (B1245037) monomers to the growing oligonucleotide chain is a highly efficient process, typically achieving 98-99% coupling efficiency.[1][2] However, the small percentage of unreacted 5'-hydroxyl groups, if left uncapped, can lead to the formation of deletion mutations (n-1 sequences) in subsequent synthesis cycles.[1][3] These truncated oligonucleotides are difficult to separate from the full-length product and can compromise the efficacy and safety of RNA-based therapeutics and research reagents.[1][3][4] The capping step is a critical quality control measure that permanently blocks these unreacted hydroxyl groups by acetylation, rendering them inert to further elongation.[1][][6] This ensures high fidelity of the synthesized RNA sequence and simplifies downstream purification.[4]
Capping Chemistry
The most common method for capping unreacted 5'-hydroxyl groups involves the use of a two-part capping reagent system.[1][3]
-
Capping Reagent A (Cap A): Typically a solution of acetic anhydride (B1165640) in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724).[1][7]
-
Capping Reagent B (Cap B): A solution of a catalyst, most commonly N-methylimidazole (NMI), in a solvent mixture that may include THF, pyridine (B92270), or 2,6-lutidine.[1][3][7][8]
When mixed, acetic anhydride and N-methylimidazole form a highly reactive intermediate that efficiently acetylates the free 5'-hydroxyl groups on the solid support. The presence of a mild base like pyridine or lutidine in the capping mixture helps to enhance the reaction efficiency and neutralize any acidic byproducts.[3][7] The resulting 5'-acetyl cap is stable throughout the subsequent synthesis cycles and is removed during the final deprotection step.[1]
Experimental Protocols
Standard Capping Protocol for Solid-Phase RNA Synthesis
This protocol describes a typical capping step within an automated oligonucleotide synthesis cycle.
Reagents and Materials:
-
Capping Reagent A (Cap A): Acetic anhydride/Pyridine/THF (1:1:8 v/v/v) or Acetic anhydride in THF or acetonitrile.[3]
-
Capping Reagent B (Cap B): 16% N-methylimidazole (NMI) in THF or 17.6% (w/v) NMI in acetonitrile.[3][8]
-
Washing Solvent: Anhydrous acetonitrile.
-
Solid support with growing RNA chain.
-
Automated DNA/RNA synthesizer.
Procedure:
-
Post-Coupling Wash: Following the phosphoramidite coupling step, wash the solid support thoroughly with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
-
Capping Reagent Delivery: Deliver the Capping A and Capping B reagents simultaneously to the synthesis column. The synthesizer will mix the reagents just before they reach the solid support.
-
Capping Reaction: Allow the capping reaction to proceed for a specified time (typically 30 seconds to 1 minute) at room temperature.[3]
-
Post-Capping Wash: Wash the solid support extensively with anhydrous acetonitrile to remove excess capping reagents and byproducts.
-
Proceed to Oxidation: Continue with the oxidation step of the synthesis cycle.
Capping Protocol for Phosphorothioate (B77711) Oligonucleotide Synthesis
For the synthesis of phosphorothioate oligonucleotides, the order of capping and sulfurization is critical. To prevent interference of the capping reagents with the sulfur transfer reaction, capping should be performed after the sulfurization step.[2][9]
Procedure:
-
Post-Coupling Wash: Following the phosphoramidite coupling step, wash the solid support with anhydrous acetonitrile.
-
Sulfurization: Perform the sulfurization step according to the desired protocol (e.g., using a solution of PADS or ADTT).
-
Post-Sulfurization Wash: Wash the solid support thoroughly with anhydrous acetonitrile.
-
Capping: Proceed with the standard capping protocol as described above (steps 2-4).
-
Proceed to the next cycle.
Quantitative Data Summary
The efficiency of the capping step is crucial for minimizing deletion mutations. The following table summarizes key quantitative data related to capping reagents and efficiency.
| Parameter | Reagent/Condition | Typical Value/Range | Reference |
| Coupling Efficiency | Standard Phosphoramidite Chemistry | ~99% | [1] |
| Unreacted Hydroxyl Groups | Per cycle | 1-2% | [7][10] |
| Capping Reagent A | Acetic Anhydride in THF/Lutidine | 10% (v/v) | [8] |
| Capping Reagent B | N-methylimidazole (NMI) in THF | 16% (v/v) | [8] |
| Capping Reagent B (alternative) | N-methylimidazole (NMI) in Acetonitrile/Lutidine | 10-20% (v/v) | [4][8] |
| Capping Efficiency (ABI 394 Synthesizer) | 16% NMI in Cap B | ~97% | [4] |
| Capping Efficiency (Expedite 8909 Synthesizer) | 10% NMI in Cap B | ~90% | [4] |
| Capping Efficiency with DMAP | 6.5% DMAP in Cap B | >99% | [4] |
| Reaction Time | Standard Capping | 30 seconds | [3] |
Visualizations
Experimental Workflow: Solid-Phase RNA Synthesis Cycle
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. empbiotech.com [empbiotech.com]
- 8. empbiotech.com [empbiotech.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. Atom Scientific Ltd | Product | Capping B (Acetonitril / 2,6-Lutidine / N-methylimidazole; V / V / V = 50 / 30 / 20) [atomscientific.com]
Application Notes and Protocols for the Purification of RNA Oligonucleotides Synthesized with 5'-O-DMT-2'-O-TBDMS Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development, enabling applications from gene silencing with siRNA to the development of RNA-based vaccines and therapeutics. The use of 5'-O-Dimethoxytrityl (DMT), 2'-O-tert-butyldimethylsilyl (TBDMS), and acetyl (Ac) protecting groups for cytidine (B196190) (rC) is a well-established strategy in solid-phase RNA synthesis.[1][2] This methodology ensures the specific and controlled assembly of the RNA chain. However, the crude synthetic product contains not only the desired full-length oligonucleotide but also a heterogeneous mixture of impurities. These include truncated sequences (failure sequences), by-products with incomplete deprotection, and residual synthesis reagents.[3][4] Therefore, a robust and efficient purification protocol is critical to isolate the full-length, biologically active RNA oligonucleotide.[4][5]
This document provides detailed application notes and protocols for the purification of RNA oligonucleotides synthesized using 5'-O-DMT-2'-O-TBDMS-Ac-rC chemistry. It covers the essential deprotection steps and outlines common purification strategies, including High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
Deprotection: A Two-Step Process
The removal of protecting groups from the synthesized RNA oligonucleotide is a critical prerequisite for its purification and biological function. A carefully orchestrated two-step deprotection strategy is necessary to ensure the integrity of the RNA molecule.[6]
Step 1: Cleavage from Solid Support and Removal of Base and Phosphate (B84403) Protecting Groups
The initial deprotection step involves cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases and the phosphate backbone.[6][7] This is typically achieved using a basic solution, such as a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) or ethanolic ammonium hydroxide.[6][8] The choice of reagent and reaction conditions depends on the specific nucleobase protecting groups used in the synthesis.[8]
Step 2: Removal of the 2'-O-TBDMS Group
The TBDMS group is more stable and requires a specific fluoride-based reagent for its removal.[1][6] A common reagent for this step is triethylamine (B128534) trihydrofluoride (TEA·3HF).[1][6][8] This reaction is typically performed in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][8]
Purification Strategies
Following deprotection, the crude RNA oligonucleotide mixture must be purified to isolate the full-length product. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that offers high resolution and is often the method of choice for obtaining high-purity oligonucleotides.[3][5] Two primary modes of HPLC are used for RNA purification:
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique separates oligonucleotides based on their hydrophobicity.[3][4] An ion-pairing reagent is added to the mobile phase to interact with the negatively charged phosphate backbone, increasing the retention of the oligonucleotide on the nonpolar stationary phase.[3] The hydrophobic 5'-DMT group, if left on ("DMT-on"), significantly increases the retention time of the full-length product, allowing for excellent separation from shorter failure sequences that lack the DMT group.[7][] The DMT group is then cleaved from the purified oligonucleotide.
-
Anion-Exchange (AEX) HPLC: AEX-HPLC separates oligonucleotides based on the net negative charge of their phosphate backbone.[4] Longer oligonucleotides have a greater negative charge and bind more strongly to the positively charged stationary phase. A salt gradient is used to elute the oligonucleotides, with longer sequences eluting at higher salt concentrations.
Solid-Phase Extraction (SPE)
SPE is a rapid and convenient method for purifying oligonucleotides, particularly for smaller-scale preparations.[4][10] It is often used for "DMT-on" purification.[][10] The crude oligonucleotide mixture with the 5'-DMT group intact is loaded onto a reversed-phase cartridge. The hydrophobic DMT-containing full-length product is retained on the sorbent, while the more hydrophilic, shorter failure sequences are washed away.[11] The purified DMT-on oligonucleotide is then eluted, and the DMT group is subsequently removed.
Quantitative Data Summary
The choice of purification method can significantly impact the final purity and yield of the RNA oligonucleotide. The following table summarizes typical performance data for different purification techniques.
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Ion-Pair Reversed-Phase HPLC (DMT-on) | >95%[3] | >50%[3] | Low to Medium | High resolution and purity.[5] | Requires specialized equipment; can be time-consuming.[10] |
| Anion-Exchange HPLC | >90% | Variable | Low to Medium | Good separation based on length. | Can be sensitive to secondary structures; may require desalting.[12] |
| Solid-Phase Extraction (SPE) (DMT-on) | 80-95%[10][12] | 60-96%[12] | High | Fast and easy to use; suitable for parallel processing.[10] | Lower resolution than HPLC.[10] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95%[1] | Lower | Low | Very high resolution, can separate by single nucleotide differences.[] | Labor-intensive; potential for acrylamide (B121943) contamination.[13] |
Experimental Protocols
Protocol 1: Two-Step Deprotection of RNA Oligonucleotides
Materials:
-
Crude RNA oligonucleotide synthesized on solid support
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)[6] or Ethanolic Ammonium Hydroxide (Ammonium Hydroxide:Ethanol (B145695), 3:1 v/v)[6]
-
Triethylamine (TEA)[1]
-
RNase-free water and microcentrifuge tubes
Procedure:
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support containing the synthesized RNA to a sterile, RNase-free tube.
-
Add 1 mL of AMA solution to the solid support.
-
Incubate the mixture at 65°C for 15-30 minutes.[1]
-
Allow the tube to cool to room temperature.
-
Centrifuge the tube to pellet the solid support.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile, RNase-free tube.
-
Dry the RNA solution to a pellet using a centrifugal evaporator.
Step 2: 2'-O-TBDMS Group Removal
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for up to 5 minutes may be necessary.[1]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[1]
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[1][8]
-
Cool the reaction mixture on ice.
-
The fully deprotected RNA is now ready for purification.
Protocol 2: Purification by DMT-on Ion-Pair Reversed-Phase HPLC
Materials:
-
Deprotected RNA oligonucleotide with 5'-DMT group intact
-
HPLC system with a reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile (B52724)
-
Detritylation Solution: 2% Trifluoroacetic acid (TFA) in water
Procedure:
-
Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Dissolve the DMT-on RNA sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The DMT-on product will have a significantly longer retention time.
-
Collect the fractions corresponding to the major peak (DMT-on product).
-
Pool the collected fractions and evaporate the solvent.
-
To remove the DMT group, dissolve the dried product in the detritylation solution and incubate for 5-10 minutes.
-
Neutralize the solution and desalt the final product using a suitable method (e.g., ethanol precipitation or a desalting column).
Protocol 3: Purification by DMT-on Solid-Phase Extraction (SPE)
Materials:
-
Deprotected RNA oligonucleotide with 5'-DMT group intact
-
Reversed-phase SPE cartridge (e.g., Glen-Pak™)[11]
-
Conditioning Solution: Acetonitrile
-
Wash Solution 1: 2% Trifluoroacetic acid (TFA) in water (for DMT removal, optional on-cartridge)
-
Wash Solution 2: RNase-free water
-
Elution Buffer: 50% Acetonitrile in water
Procedure:
-
Condition the SPE cartridge by passing acetonitrile through it, followed by water.
-
Load the DMT-on RNA sample onto the cartridge.
-
Wash the cartridge with water to remove hydrophilic impurities and failure sequences.
-
Elute the purified DMT-on RNA with the elution buffer.
-
Dry the eluted sample.
-
Remove the DMT group as described in the HPLC protocol (Step 7-8). Alternatively, for on-cartridge detritylation, after the initial wash, pass the TFA solution through the cartridge to cleave the DMT group, then wash with water and elute the detritylated RNA.
Visualizations
Caption: Workflow for the deprotection of synthetic RNA oligonucleotides.
Caption: Comparison of "DMT-on" and "DMT-off" RNA purification strategies.
Characterization of Purified RNA
After purification, it is essential to assess the purity, identity, and integrity of the RNA oligonucleotide. Common analytical techniques include:
-
Analytical HPLC (IP-RP or AEX): To determine the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight and identity of the full-length oligonucleotide.[]
-
UV Spectrophotometry: To quantify the concentration of the purified RNA.
-
Capillary Gel Electrophoresis (CGE): To assess purity and length heterogeneity.
Conclusion
The purification of RNA oligonucleotides synthesized with 5'-O-DMT-2'-O-TBDMS protecting groups is a multi-step process that is crucial for obtaining a high-quality product suitable for research, diagnostic, and therapeutic applications. The choice of purification strategy depends on the desired scale, purity requirements, and available instrumentation. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively purify synthetic RNA and ensure the success of their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Gulf Bio Analytical [gulfbioanalytical.com]
- 8. glenresearch.com [glenresearch.com]
- 10. diva-portal.org [diva-portal.org]
- 11. glenresearch.com [glenresearch.com]
- 12. Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic and diagnostic potential of synthetic ribonucleic acid (RNA), including mRNA, siRNA, and guide RNA, has fueled a demand for highly pure and well-characterized oligonucleotides. The chemical synthesis of RNA is a stepwise process that can result in impurities such as truncated sequences (n-1, n-2), incompletely deprotected products, and other process-related contaminants.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purification of synthetic RNA, offering high resolution and scalability.[1][2][3][4] This document provides detailed protocols and application data for the purification of synthetic RNA using the most common HPLC methodologies: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC).
Principles of HPLC Purification for RNA
HPLC separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For RNA purification, the two primary modes rely on distinct chemical principles.
Ion-Pair Reversed-Phase (IP-RP) HPLC is a versatile and common method that separates oligonucleotides based on their hydrophobicity.[4] Since the phosphate (B84403) backbone of RNA is highly negatively charged and polar, an ion-pairing (IP) agent, typically a positive alkylamine, is added to the mobile phase.[5] This agent neutralizes the negative charges on the RNA, and its alkyl chains interact with the hydrophobic C18 stationary phase, allowing for the retention and subsequent separation of the RNA molecules.[5] Elution is typically achieved by increasing the concentration of an organic solvent like acetonitrile (B52724).[6] This method provides excellent resolution for a wide range of RNA sizes.[7][8]
Anion-Exchange (AEX) HPLC separates oligonucleotides based on the net negative charge of their phosphate backbone.[4][9] The stationary phase consists of a positively charged resin.[9] Shorter, less negatively charged fragments elute first, while longer, more highly charged, full-length sequences are retained more strongly and elute later as the salt concentration of the mobile phase is increased.[9] AEX-HPLC is particularly effective for resolving sequences of different lengths and can be performed under denaturing conditions to disrupt secondary structures.[9][10]
Experimental Workflows and Methodologies
General Workflow for HPLC Purification of Synthetic RNA
The overall process for purifying synthetic RNA via HPLC involves several key stages, from initial sample preparation to the final recovery of the purified product.
Caption: General workflow for HPLC purification of synthetic RNA.
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC
This protocol is suitable for the high-resolution purification of a wide range of synthetic RNA lengths, from short oligos to longer transcripts.[7][8] It is highly effective at separating full-length products from truncated failure sequences.[3]
Materials and Instrumentation:
-
HPLC System with a binary pump, UV detector, and fraction collector.
-
Reversed-phase column (e.g., C8 or C18, 2.5-5 µm particle size).[6][11][12]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in RNase-free water, pH 7.0.[8][11]
-
Mobile Phase B: 0.1 M TEAA in 25-50% Acetonitrile/water.[6][8][13]
-
Sample: Crude synthetic RNA dissolved in RNase-free water.[6]
-
RNase-free consumables.
Procedure:
-
Sample Preparation: Dissolve the crude, deprotected RNA pellet in Mobile Phase A or RNase-free water to a concentration of 10-50 µM. Ensure the sample is fully dissolved. For large-scale purifications, desalting the crude sample may be beneficial.[6]
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A or a low percentage of Mobile Phase B until a stable baseline is achieved at 260 nm.
-
Injection: Inject the prepared RNA sample onto the column. The injection volume will depend on the column dimensions and sample concentration.
-
Chromatographic Separation: Elute the bound RNA using a linear gradient of increasing Mobile Phase B. A shallow gradient is often preferred for better resolution of long oligonucleotides.
-
Detection & Fraction Collection: Monitor the column eluate at 260 nm.[14] Collect fractions corresponding to the main peak, which typically represents the full-length RNA product.
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions using analytical HPLC or gel electrophoresis.
-
Pool the fractions containing the high-purity product.
-
Remove the volatile TEAA buffer and acetonitrile through lyophilization (freeze-drying).[6] A subsequent desalting step may be necessary for sensitive downstream applications.[6]
-
Protocol 2: Anion-Exchange (AEX) HPLC
This protocol is ideal for separating RNA based on length, making it highly effective for removing shorter failure sequences.[4] It can be run under denaturing conditions to improve resolution for RNAs with strong secondary structures.
Materials and Instrumentation:
-
HPLC System with a binary pump, UV detector, and fraction collector.
-
Anion-exchange column (e.g., quaternary ammonium (B1175870) stationary phase).[9]
-
Mobile Phase A (Low Salt): 10-20 mM Sodium Perchlorate or Sodium Chloride in a buffer (e.g., Tris-HCl), pH 7.5-8.0.[15]
-
Mobile Phase B (High Salt): 300-1000 mM Sodium Perchlorate or Sodium Chloride in the same buffer.[15]
-
(Optional for denaturing conditions): 6 M Urea added to both mobile phases.[10]
-
Sample: Crude synthetic RNA dissolved in Mobile Phase A.
-
RNase-free consumables.
Procedure:
-
Sample Preparation: Dissolve the crude RNA sample in Mobile Phase A. If using denaturing conditions, heat the sample briefly (e.g., 65-85°C for 5 minutes) and cool on ice before injection to denature the RNA.[10]
-
System Equilibration: Equilibrate the AEX column with Mobile Phase A until a stable baseline is observed.
-
Injection: Inject the prepared sample.
-
Chromatographic Separation: Elute the RNA with a linear gradient of increasing salt concentration (Mobile Phase B). The negatively charged RNA will elute in order of increasing length (charge).
-
Example Gradient: 0-100% Mobile Phase B over 30-45 minutes.
-
-
Detection & Fraction Collection: Monitor the eluate at 260 nm and collect fractions corresponding to the last major peak, which represents the longest (full-length) RNA species.[10]
-
Post-Purification Processing:
-
Confirm the purity and integrity of the collected fractions.
-
Pool the desired fractions.
-
Desalt the pooled fractions extensively to remove the high concentration of non-volatile salts. This can be achieved through size-exclusion chromatography, dialysis, or specialized desalting cartridges.
-
Data Presentation and Performance
The choice of HPLC method can significantly impact the final purity and yield of the synthetic RNA. The following tables summarize typical performance characteristics.
Table 1: Comparison of HPLC Purification Methods for Synthetic RNA
| Parameter | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Separation Principle | Hydrophobicity | Net Negative Charge (Length) |
| Primary Application | High-resolution separation of full-length product from truncations and other hydrophobic impurities.[3] | Purification based on oligonucleotide length; effective for removing shorter failure sequences.[4][9] |
| Typical Purity | >85-95%[3][4] | >90-99%[4] |
| Resolution | Excellent, can resolve n from n-1 for moderate lengths.[3] | Excellent for length-based separation, especially for shorter oligos (<50 bases).[4][9] |
| Post-Processing | Requires removal of volatile ion-pairing salts (e.g., by lyophilization).[6] | Requires extensive desalting to remove non-volatile salts. |
| Compatibility | Compatible with a wide range of RNA lengths, including very long transcripts.[7][16] | Resolution may decrease for very long oligonucleotides (>40-50 bases).[9] |
Table 2: Example Quantitative Data for IP-RP-HPLC Purification
| RNA Length | Synthesis Scale | Column Type | Purity (Crude) | Purity (Post-HPLC) | Typical Recovery |
| 22-mer | 5 mg | PLRP-S | ~75% | >95% | ~60-70% |
| 59-mer | 50 nmol | C18 | <50% | >80% | ~40-50%[14] |
| 60-mer | 0.25 µmol | C18 | <50% | >85% | ~35-45%[11][14] |
Note: Data is compiled from typical results presented in literature and application notes. Actual results will vary based on synthesis efficiency, sequence, and specific chromatographic conditions.[2][14]
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate HPLC purification strategy can be visualized as follows.
Caption: Decision tree for selecting an HPLC purification strategy.
Conclusion
HPLC is an indispensable tool for the purification of synthetic RNA, enabling the high-purity material required for demanding research, diagnostic, and therapeutic applications.[4][17] Ion-Pair Reversed-Phase HPLC offers excellent resolution for a broad range of RNA sizes and impurity profiles, while Anion-Exchange HPLC provides robust, charge-based separation, particularly for shorter oligonucleotides.[4][8] The choice between these methods depends on the specific characteristics of the RNA molecule, the nature of the impurities, and the requirements of the downstream application.[18] By following the detailed protocols and considering the performance data presented, researchers can effectively implement and optimize HPLC workflows to obtain synthetic RNA of the highest quality and purity.
References
- 1. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. oligofastx.com [oligofastx.com]
- 5. lcms.cz [lcms.cz]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Oligonucleotide Purification [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adsbiotec.com [adsbiotec.com]
- 14. waters.com [waters.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Polyacrylamide Gel Electrophoresis (PAGE) Analysis of RNA Synthesized with 5'-O-DMT-2'-O-TBDMS-Ac-rC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of synthetic RNA oligonucleotides, produced using 5'-O-DMT-2'-O-TBDMS-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) chemistry, by denaturing polyacrylamide gel electrophoresis (PAGE). This document outlines the entire workflow from solid-phase synthesis and deprotection to the final analytical gel electrophoresis, ensuring the integrity and purity of the synthesized RNA.
Introduction
The chemical synthesis of RNA is a cornerstone of modern molecular biology and drug development, enabling the production of RNA molecules for a myriad of applications, including siRNA, antisense oligonucleotides, and CRISPR guide RNAs.[1][2] The use of 5'-O-dimethoxytrityl (DMT), 2'-O-tert-butyldimethylsilyl (TBDMS), and base-labile protecting groups for the exocyclic amines (such as acetyl for cytidine) is a widely adopted strategy for solid-phase RNA synthesis.[1][2][3][4] Following synthesis, a multi-step deprotection and purification process is crucial to yield the final, biologically active RNA molecule.[1][3]
Denaturing PAGE is a high-resolution analytical technique essential for assessing the purity and integrity of the synthesized RNA oligonucleotides.[5][6] The use of urea (B33335) as a denaturing agent prevents the formation of secondary structures, ensuring that the RNA migrates through the gel matrix primarily based on its size.[5][7] This allows for the clear visualization of the full-length product and the identification of any shorter, failure sequences (n-1 shortmers).[4]
Experimental Workflow Overview
The overall process, from synthesis to analysis, involves several key stages. The following diagram illustrates the typical workflow for the synthesis, deprotection, purification, and subsequent PAGE analysis of a target RNA oligonucleotide.
Caption: Overall experimental workflow from RNA synthesis to PAGE analysis.
I. Solid-Phase RNA Synthesis
The synthesis of RNA oligonucleotides is performed on an automated DNA/RNA synthesizer using the phosphoramidite method.[4] This process involves a four-step cycle for the addition of each nucleotide.
Synthesis Cycle
The following diagram details the four key steps in each synthesis cycle.
Caption: The four-step cycle of solid-phase RNA synthesis.
Quantitative Data for Synthesis Cycle
| Step | Reagent/Condition | Typical Duration | Efficiency |
| Detritylation | 3% Trichloroacetic acid in Dichloromethane | 60-90 seconds | >99% |
| Coupling | 0.1 M Phosphoramidite in Acetonitrile with Activator (e.g., BMT) | 3-5 minutes | >98% |
| Capping | Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF | 30-60 seconds | >99% |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-60 seconds | >99% |
Note: Coupling efficiency can be monitored in real-time by trityl cation monitoring.[4]
II. Deprotection of Synthetic RNA
A two-step deprotection protocol is essential for the complete removal of all protecting groups without degrading the RNA product.[4]
Protocol 1: Cleavage and Base Deprotection
This initial step cleaves the RNA from the solid support and removes the protecting groups from the nucleobases and the phosphate (B84403) backbone.
Materials:
-
RNA oligonucleotide synthesized on solid support
-
Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)[4]
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Transfer the solid support from the synthesis column to a sterile 2 mL screw-cap vial.
-
Add 1 mL of AMA solution to the vial and seal it tightly.
-
Incubate the vial at 65°C for 15 minutes.[4]
-
Allow the vial to cool to room temperature.
-
Centrifuge the vial and carefully transfer the supernatant containing the oligonucleotide to a new sterile tube.
-
Dry the RNA pellet using a vacuum concentrator.
Protocol 2: 2'-O-TBDMS Deprotection
This step removes the TBDMS protecting group from the 2'-hydroxyl position of the ribose sugars.
Materials:
-
Dried RNA oligonucleotide from Protocol 1
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[8][9]
Procedure:
-
Dissolve the dried RNA oligonucleotide in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to fully dissolve the pellet.[8]
-
Add 60 µL of TEA to the solution and mix gently.[8]
-
Add 75 µL of TEA·3HF and incubate the mixture at 65°C for 2.5 hours.[8]
-
Following incubation, the sample can be quenched and prepared for purification (e.g., using Glen-Pak RNA Quenching Buffer for cartridge purification or proceeding to precipitation).[8]
III. Denaturing PAGE Analysis of RNA
Denaturing polyacrylamide gel electrophoresis is performed to assess the purity and integrity of the synthesized RNA.
Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis
Materials:
-
Acrylamide (B121943)/Bis-acrylamide solution (e.g., 40%, 19:1)
-
10X TBE Buffer (Tris/Borate/EDTA)
-
Ammonium persulfate (APS), 10% solution (freshly prepared)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
2X RNA Loading Dye (e.g., 95% Formamide, 18 mM EDTA, 0.025% SDS, Bromophenol Blue, Xylene Cyanol)[7]
-
RNA molecular weight markers
-
Purified RNA sample
Gel Preparation (for a typical 8% denaturing gel):
| Component | Volume for 10 mL |
| 8 M Urea | 4.8 g |
| 40% Acrylamide/Bis-acrylamide (19:1) | 2.0 mL |
| 10X TBE Buffer | 1.0 mL |
| DEPC-treated Water | to 10 mL |
| 10% APS | 100 µL |
| TEMED | 10 µL |
Note: The percentage of acrylamide can be adjusted based on the size of the RNA to be resolved.[5]
Procedure:
-
Gel Casting: Assemble the gel casting apparatus. Prepare the gel solution by dissolving urea in the TBE and water, then add the acrylamide solution. Add APS and TEMED to initiate polymerization and pour the gel immediately. Insert the comb and allow the gel to polymerize for at least 30-60 minutes.
-
Sample Preparation: Resuspend the purified RNA pellet in an appropriate volume of RNase-free water. Mix 5-10 µL of the RNA sample with an equal volume of 2X RNA Loading Dye.[11]
-
Denaturation: Heat the RNA samples and markers at 70°C for 5-10 minutes to denature any secondary structures.[11] Immediately place the tubes on ice to prevent re-annealing.[5]
-
Electrophoresis: Assemble the electrophoresis apparatus and fill the reservoirs with 1X TBE buffer. Pre-run the gel for 15-30 minutes to equilibrate the temperature.
-
Loading and Running the Gel: Flush the wells with running buffer.[11] Load the denatured RNA samples and markers into the wells. Run the gel at a constant power or voltage until the dye front has migrated to the desired position. Gels are often run at 45-55°C to aid in denaturation.[5]
-
Visualization: After electrophoresis, carefully remove the gel from the plates. Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold or Ethidium (B1194527) Bromide) according to the manufacturer's protocol. Visualize the RNA bands using an appropriate gel imaging system.
Troubleshooting
Data Presentation: Troubleshooting Common PAGE Issues
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No bands visible | RNA degradation by RNases. | Use RNase-free reagents and sterile techniques. Include an RNase inhibitor.[12] |
| Insufficient amount of RNA loaded. | Quantify RNA before loading; load at least 200 ng for ethidium bromide staining.[7] | |
| Smeared bands | RNA degradation. | See above. Check the integrity of the initial RNA sample.[7] |
| Incomplete denaturation. | Ensure samples are heated sufficiently in denaturing loading buffer before loading.[7] | |
| Bands migrating slower/faster than expected | Presence of protecting groups (incomplete deprotection). | Re-treat the sample with the deprotection reagents.[9] |
| RNA secondary structure formation. | Ensure the gel contains sufficient urea and is run at an elevated temperature.[5][7] | |
| Gel percentage is not optimal for the RNA size. | Use a higher percentage gel for smaller RNAs and a lower percentage for larger RNAs.[5] | |
| Genomic DNA contamination | Inadequate purification. | Treat the sample with DNase. |
Conclusion
The successful analysis of synthetic RNA by denaturing PAGE is a critical checkpoint in the production of high-quality oligonucleotides for research and therapeutic development. The protocols and data presented here provide a robust framework for the synthesis, deprotection, and analysis of RNA synthesized with 5'-O-DMT-2'-O-TBDMS-Ac-rC chemistry. Careful adherence to these methodologies will ensure the reliable assessment of RNA purity and integrity.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. benchchem.com [benchchem.com]
- 3. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Denaturing PAGE for resolving RNA [protocols.io]
- 11. neb.com [neb.com]
- 12. go.zageno.com [go.zageno.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Oligonucleotides Containing 5'-O-DMT-2'-O-TBDMS-Ac-rC
Abstract
This document provides a detailed protocol for the characterization of synthetic RNA oligonucleotides containing multiple protecting groups and a modified base, specifically 5'-O-Dimethoxytrityl (DMT), 2'-O-tert-Butyldimethylsilyl (TBDMS), and N4-acetylcytidine (Ac-rC). The analysis of such complex molecules is critical for quality control in therapeutic oligonucleotide development.[1][2] This protocol outlines a robust workflow using Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC) coupled with High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight, assess purity, and identify potential synthesis-related impurities.[3][4]
Introduction
The development of RNA-based therapeutics requires precise chemical synthesis and rigorous analytical characterization. Synthetic oligonucleotides are often produced with protecting groups like DMT and TBDMS to ensure controlled, sequential synthesis.[5] The DMT group on the 5'-terminus is particularly useful as its hydrophobicity allows for efficient purification via reversed-phase chromatography, separating the full-length product ("DMT-on") from truncated failure sequences ("DMT-off").[6]
The presence of these protecting groups, along with therapeutic modifications such as N4-acetylcytidine, necessitates advanced analytical methods for complete characterization.[7] High-resolution mass spectrometry (HRMS) combined with LC offers the sensitivity and accuracy required to identify the target oligonucleotide and profile impurities, even those present at low levels.[3][4][8] This application note details a comprehensive LC-MS workflow for the analysis of these complex modified oligonucleotides.
Experimental Workflow
The overall workflow for the analysis consists of three main stages: Sample Preparation, LC-MS Data Acquisition, and Data Processing. Each stage is critical for achieving high-quality, reproducible results.
Detailed Protocols
Sample Preparation
Accurate sample preparation is crucial for preventing signal suppression and ensuring reproducible chromatographic separation.
-
Initial Dilution: Dissolve the lyophilized oligonucleotide sample in MS-grade water to create a stock solution of approximately 100 µM.
-
Working Solution: Further dilute the stock solution with MS-grade water to a final concentration of 5-10 µM for injection.
-
Solvent Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase conditions to maintain good peak shape.
IP-RP-LC-HRMS Method
Ion-pair reversed-phase chromatography is the most common and effective technique for oligonucleotide separation, especially when MS detection is required.[9] The use of an ion-pairing agent neutralizes the negative charge of the phosphate (B84403) backbone, allowing for retention and separation on a C18 column.[5]
Table 1: LC-MS Instrumental Parameters
| Parameter | Setting |
| LC System | High-performance UHPLC system (e.g., Thermo Vanquish, Waters Acquity) |
| Column | Oligonucleotide-specific C18 column (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 1.7 µm) |
| Mobile Phase A | 10-20 mM Triethylamine (TEA), 200-400 mM Hexafluoroisopropanol (HFIP) in MS-grade water |
| Mobile Phase B | 50% Mobile Phase A, 50% Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 50 - 70 °C |
| Gradient | 25-55% B over 15 minutes (example, must be optimized) |
| MS System | High-resolution Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Mass Range (m/z) | 500 - 4000 m/z |
| Resolution Setting | > 70,000 (enables accurate mass measurement and isotope resolution)[4] |
| Data Acquisition | Full MS scan with data-dependent MS/MS (ddMS2) on most abundant ions |
Data Analysis and Expected Results
Mass Deconvolution
Oligonucleotides analyzed by ESI-MS typically form multiple charged ions.[10][11] The raw mass spectrum must be deconvoluted to determine the neutral molecular weight of the parent compound. Modern MS software packages contain algorithms to perform this conversion automatically.
Expected Molecular Weights and Impurities
The primary goal is to confirm that the observed molecular weight matches the theoretical mass of the target oligonucleotide. It is also critical to identify synthesis-related impurities.[2][3]
For this protocol, we will use a hypothetical 3-mer RNA sequence as an example: 5'- (DMT) - r(AC(Ac)C) - (TBDMS) - 3' Where C(Ac) is N4-acetylcytidine and the 2'-OH of each cytidine (B196190) is protected by a TBDMS group.
Table 2: Calculated Masses for Example 3-mer Oligonucleotide
| Compound / Fragment | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Full-Length Product (FLP) | C83H114N11O23P2Si2 | 1782.69 |
| FLP - DMT group (detritylation) | C62H95N11O21P2Si2 | 1479.57 |
| FLP - TBDMS group | C77H100N11O23P2Si | 1668.60 |
| Failure Sequence (n-1) : 5'-(DMT)-r(AC(Ac))-(TBDMS) | C74H97N8O18P1Si2 | 1523.60 |
| Incomplete Deprotection (+Benzoyl on A) | C90H118N11O24P2Si2 | 1886.73 |
Note: Masses are calculated for the neutral species. In negative mode ESI, the observed m/z will correspond to [M-nH]n-.
Fragmentation Analysis
Data-dependent MS/MS can provide sequence confirmation and locate modifications.[4][7] Common fragmentation pathways for oligonucleotides include cleavage of the phosphodiester backbone, resulting in a-, b-, c-, d-, w-, x-, y-, and z-ions. The loss of protecting groups (DMT, TBDMS) and the acetyl group from the modified cytidine are also expected fragmentations that can be used for characterization.
Conclusion
The IP-RP-LC-HRMS method described provides a robust and reliable workflow for the detailed characterization of complex, modified oligonucleotides such as those containing 5'-O-DMT, 2'-O-TBDMS, and Ac-rC. This protocol enables accurate molecular weight confirmation, purity assessment, and the identification of synthesis-related impurities, which are essential quality attributes for the development of RNA-based therapeutics. The combination of high-resolution mass measurement and MS/MS fragmentation ensures a high degree of confidence in the analytical results.[4]
References
- 1. Identifying Oligonucleotide Impurities and Metabolites With High-Resolution Mass Spectrometry | Technology Networks [technologynetworks.com]
- 2. usp.org [usp.org]
- 3. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. dupont.com [dupont.com]
- 7. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. youtube.com [youtube.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: 5'-O-DMT-2'-O-TBDMS-Ac-rC Phosphoramidite
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of RNA oligonucleotides using 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite (B1245037). Below you will find frequently asked questions and detailed troubleshooting guides to help you optimize your experiments for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing low coupling efficiency with this compound. What are the most common causes?
A1: Low coupling efficiency with 2'-O-TBDMS protected phosphoramidites, including Ac-rC, is a frequent issue primarily due to the steric hindrance caused by the bulky TBDMS group at the 2'-hydroxyl position.[1] The most common culprits for this issue are:
-
Suboptimal Activator: The use of standard DNA synthesis activators like 1H-Tetrazole is often insufficient to overcome the steric bulk of the TBDMS group, leading to incomplete coupling.[2]
-
Moisture Contamination: Phosphoramidites and synthesis reagents are extremely sensitive to moisture. Any water present can hydrolyze the phosphoramidite or react with the activated intermediate, preventing successful coupling.[3]
-
Degraded Reagents: Phosphoramidites, activators, and solvents have a limited shelf life and can degrade, especially if not stored under strictly anhydrous conditions. This degradation leads to reduced reactivity.[3]
-
Inadequate Coupling Time: The coupling time may be too short for the sterically hindered monomer to react completely.
-
Synthesizer Fluidics Issues: Blockages or leaks in the reagent lines of the synthesizer can lead to incorrect or insufficient delivery of the phosphoramidite or activator to the synthesis column.
Q2: Which activator is recommended for coupling this compound?
A2: For sterically hindered 2'-O-TBDMS RNA monomers, more potent activators than 1H-Tetrazole are highly recommended. 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are commonly used and have been shown to significantly improve coupling efficiency and reduce coupling times.[4] 4,5-Dicyanoimidazole (DCI) is another excellent, less acidic alternative that is highly soluble in acetonitrile (B52724) and can be used at higher concentrations.[5] BTT is often considered a very good choice for RNA synthesis.[6]
Q3: How can I assess the coupling efficiency of my synthesis?
A3: Coupling efficiency can be monitored in real-time on many automated synthesizers by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. A consistent and strong orange-colored signal at each cycle indicates high coupling efficiency. Post-synthesis, the most accurate assessment is achieved by analyzing the crude oligonucleotide product by High-Performance Liquid Chromatography (HPLC).[2] The presence of significant n-1 and shorter failure sequences indicates poor coupling efficiency at one or more steps.
Q4: What are the signs of phosphoramidite degradation?
A4: Degradation of the this compound phosphoramidite can be identified by several means. A visual inspection of the solid reagent may show discoloration or clumping. In solution, degradation can be detected by ³¹P NMR spectroscopy, where the appearance of signals corresponding to the H-phosphonate or other oxidized phosphorus (V) species, in addition to the two diastereomeric peaks of the active phosphoramidite, indicates degradation.[7] HPLC analysis of the phosphoramidite solution can also reveal the presence of hydrolysis products.[8]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common hurdle in RNA oligonucleotide synthesis. This guide provides a systematic approach to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
Data Presentation
Table 1: Comparative Performance of Activators for 2'-O-TBDMS Phosphoramidites
The following table summarizes the performance of commonly used activators with sterically hindered 2'-O-TBDMS phosphoramidites. While specific data for this compound is not always explicitly published, this data for similar 2'-O-TBDMS monomers provides a strong comparative basis.
| Activator | pKa | Solubility in Acetonitrile | Recommended Coupling Time with 2'-O-TBDMS Phosphoramidites | Reported Coupling Efficiency | Key Characteristics |
| 1H-Tetrazole | 4.9[9] | ~0.50 M[9] | 10 - 15 minutes[9] | Lower than more potent activators | Standard for DNA synthesis, but less effective for sterically hindered RNA monomers.[9] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3[9] | 0.75 M[9] | ~6 minutes[9] | High | More acidic than 1H-Tetrazole, resulting in faster coupling; a good general-purpose activator.[9] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.0 | ~0.3 M | 3 - 5 minutes | Very High | More acidic than ETT, often recommended for RNA synthesis to achieve high efficiency with shorter coupling times.[10] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[5] | up to 1.2 M[5] | 3 - 6 minutes | Very High | Less acidic but more nucleophilic than tetrazoles, highly soluble, and very effective, especially for larger-scale synthesis.[5] |
Experimental Protocols
Protocol 1: Small-Scale Test Synthesis to Diagnose Low Coupling Efficiency
This protocol is designed to isolate the cause of low coupling efficiency by synthesizing a short, simple RNA sequence under controlled conditions.
Objective: To determine if the issue lies with the phosphoramidite, activator, other reagents, or the synthesis protocol.
Materials:
-
This compound phosphoramidite
-
Recommended activator (e.g., 0.25 M ETT or BTT)
-
Anhydrous acetonitrile
-
Standard synthesis reagents (capping, oxidizing, deblocking solutions)
-
CPG solid support
-
Automated DNA/RNA synthesizer
-
HPLC system for analysis
Procedure:
-
Reagent Preparation:
-
Dissolve a fresh batch of this compound phosphoramidite in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).
-
Prepare a fresh solution of the chosen activator in anhydrous acetonitrile.
-
Ensure all other synthesizer reagents are fresh and properly installed.
-
-
Sequence Programming:
-
Program a short, simple homopolymer sequence, for example, a trimer of rC (rC-rC-rC). This minimizes sequence-specific effects.
-
-
Synthesis:
-
Run the synthesis program on a small scale (e.g., 0.2 or 1.0 µmol).
-
If possible, run parallel syntheses with varying coupling times (e.g., 3, 6, and 10 minutes) to determine the optimal time.
-
-
Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotide from the solid support and deprotect it according to your standard protocol.
-
-
Analysis:
-
Analyze the crude product by HPLC.
-
Compare the peak areas of the full-length product (trimer) versus the n-1 (dimer) and n-2 (monomer) failure sequences. A high percentage of the full-length product indicates successful coupling.
-
Protocol 2: Preparation and Quality Control of Phosphoramidite and Activator Solutions
Objective: To ensure the integrity and reactivity of the phosphoramidite and activator solutions.
A. Phosphoramidite Solution Preparation:
-
Use an oven-dried, septum-sealed bottle.
-
Weigh the required amount of this compound phosphoramidite under an inert atmosphere (e.g., in a glove box or using a stream of argon).
-
Add anhydrous acetonitrile (<30 ppm water) via a syringe to achieve the desired concentration (typically 0.1 M).
-
Gently swirl to dissolve. Avoid vigorous shaking.
-
Store the solution under an inert atmosphere at the recommended temperature.
B. Activator Solution Preparation:
-
Follow the same procedure as for the phosphoramidite solution, using an oven-dried, septum-sealed bottle and anhydrous acetonitrile.
-
Prepare the activator solution at the recommended concentration (e.g., 0.25 M for ETT or BTT, up to 1.2 M for DCI).
C. Quality Control (³¹P NMR):
-
Under an inert atmosphere, dilute a small aliquot of the phosphoramidite solution in an appropriate deuterated solvent (e.g., anhydrous acetonitrile-d3) in an NMR tube.
-
Acquire a ³¹P NMR spectrum.
-
Expected Result: A clean spectrum showing two sharp peaks between 140 and 155 ppm, corresponding to the two diastereomers of the active P(III) phosphoramidite.[7]
-
Signs of Degradation: The presence of additional peaks outside this region, particularly around 0-20 ppm, indicates the formation of oxidized P(V) species or H-phosphonate, signifying degradation.[3]
Mandatory Visualization
Diagram: Phosphoramidite Coupling Reaction Pathway
Caption: The phosphoramidite coupling reaction cycle.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Multi-facility survey of oligonucleotide synthesis and an examination of the performance of unpurified primers in automated DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. synthesisgene.com [synthesisgene.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Incomplete TBDMS Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot incomplete deprotection of the tert-butyldimethylsilyl (TBDMS) group, a common protecting group for alcohols in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete TBDMS deprotection?
Incomplete deprotection of a TBDMS ether can stem from several factors:
-
Steric Hindrance: The bulky tert-butyl group on the silicon atom can physically block the reagent from accessing the silicon-oxygen bond, especially if the protected alcohol is in a sterically congested environment (e.g., a tertiary alcohol).[1][2]
-
Insufficient Reagent: The amount of deprotection reagent may be inadequate to cleave all of the TBDMS groups, particularly with sterically hindered substrates.[2]
-
Reagent Quality and Water Content (for TBAF): The effectiveness of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), a common deprotection reagent, is highly dependent on its water content. While some water is often necessary, both completely anhydrous conditions and excessive water can slow down the reaction.[2]
-
Low Reaction Temperature: Some deprotection reactions, especially for hindered TBDMS ethers, require elevated temperatures to proceed at a reasonable rate.[2]
-
Inappropriate Reagent Choice: The chosen deprotection reagent may not be suitable for the specific substrate, especially if other sensitive functional groups are present.[3]
Q2: My TLC analysis shows a mixture of starting material, product, and potentially other spots. What could be happening?
This observation often points to a few possibilities:
-
Incomplete Reaction: The reaction has not gone to completion. This could be due to any of the reasons listed in Q1.
-
Silyl (B83357) Migration: Under certain conditions (acidic or basic), the TBDMS group can migrate from one hydroxyl group to another, especially in diols or polyols.[1] This can lead to a complex mixture of partially protected isomers.
-
Side Reactions: The deprotection conditions might be too harsh, leading to the cleavage of other protecting groups or decomposition of the substrate.[1] For instance, the basicity of TBAF can cause elimination or other base-mediated side reactions.[4][5]
Q3: Can I selectively deprotect a TBDMS group in the presence of other silyl ethers?
Yes, selective deprotection is a key strategy in multi-step synthesis. The relative stability of common silyl ethers generally follows this trend, allowing for selective removal:
-
Basic Conditions: TMS < TES < TBDMS ≈ TBDPS > TIPS[6]
By choosing a mild deprotection agent, it is possible to cleave a more labile silyl group (like TMS or TES) while leaving a more robust one (like TBDMS, TIPS, or TBDPS) intact.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving incomplete TBDMS deprotection.
Problem: Sluggish or Incomplete Deprotection with TBAF
Tetrabutylammonium fluoride (TBAF) is the most common reagent for TBDMS deprotection.[8] If you are experiencing issues, consider the following troubleshooting steps.
Troubleshooting Workflow for TBAF Deprotection
Caption: A workflow for troubleshooting incomplete TBDMS deprotection using TBAF.
-
Step 1: Verify Reagent Quality. Commercial TBAF solutions in THF can vary in water content, which affects reactivity.[2] If the solution is old or has been exposed to air, its efficacy may be reduced.
-
Step 2: Increase Reagent Equivalents. For sterically hindered alcohols, a larger excess of TBAF (e.g., 2-5 equivalents) may be necessary.[2]
-
Step 3: Increase Reaction Temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier for sterically demanding substrates.[2]
-
Step 4: Add a Controlled Amount of Water. If using a highly anhydrous TBAF solution, adding a small, controlled amount of water can sometimes accelerate the reaction.[2]
-
Step 5: Use a Buffered Fluoride Source. If substrate decomposition is observed due to the basicity of TBAF, consider using a buffered reagent like HF-pyridine or triethylamine (B128534) trihydrofluoride (TEA·3HF).[2][4] Adding acetic acid to the TBAF reaction can also buffer the solution.[5]
Problem: Substrate is Sensitive to Fluoride or Basic Conditions
If your substrate contains functionalities that are unstable in the presence of fluoride ions or basic conditions, alternative deprotection methods are required.
Alternative Deprotection Methods and Conditions
The following table summarizes various reagents and conditions for TBDMS deprotection, offering alternatives to standard TBAF protocols.
| Reagent System | Solvent | Temperature (°C) | Reaction Time | Notes |
| Fluoride-Based Reagents | ||||
| TBAF (1.1-1.5 equiv.) | THF | 0 to RT | 0.5 - 2 h | Most common method; basicity can be an issue.[4] |
| HF-Pyridine | THF/Pyridine | 0 to RT | 1 - 12 h | Buffered fluoride source, good for base-sensitive substrates.[9] |
| KHF₂ | Methanol (B129727) | RT | 0.5 - 17 h | Mild and selective for phenolic TBDMS ethers at room temperature.[10] |
| Acid-Catalyzed Reagents | ||||
| Acetyl Chloride (cat.) | Methanol | 0 to RT | 0.5 - 2 h | Mild and tolerates many other protecting groups.[11][12] |
| Trifluoroacetic Acid (TFA) | DCM/H₂O | 0 to RT | 0.5 - 3 h | Can be harsh and may cleave other acid-labile groups.[13] |
| Formic Acid (5-10%) | Methanol/DCM | RT | 1 - 6 h | Can be highly selective for TES over TBDMS.[7] |
| Other Reagents | ||||
| CuCl₂·2H₂O (cat.) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | Nearly neutral conditions.[14] |
| SnCl₂·2H₂O | Ethanol or Water | RT to Reflux | 1 - 8 h | Can also be performed under microwave irradiation for faster reaction.[15] |
| Iron(III) Tosylate (cat.) | H₂O/DMSO | 90 °C | 1 - 5 h | Chemoselective for certain types of TBDMS ethers.[8] |
Experimental Protocols
Protocol 1: Standard TBDMS Deprotection using TBAF
This protocol is a general procedure for TBDMS deprotection.
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild Acid-Catalyzed Deprotection using Acetyl Chloride in Methanol
This protocol is suitable for substrates that are sensitive to basic or fluoride conditions.[11][12]
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in dry methanol to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C.
-
Add acetyl chloride (0.1–0.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
TBDMS Deprotection Signaling Pathway
The following diagram illustrates the general mechanism of fluoride-mediated TBDMS deprotection.
Caption: Mechanism of fluoride-mediated TBDMS deprotection.
The driving force for this reaction is the nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentavalent silicon intermediate.[5] The subsequent cleavage of the silicon-oxygen bond is driven by the formation of the very strong silicon-fluoride bond.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. scribd.com [scribd.com]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Premature Detritylation in RNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of premature detritylation during solid-phase RNA synthesis. This guide is intended for researchers, scientists, and drug development professionals to help optimize their synthesis protocols and improve the yield and purity of their target oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is premature detritylation and why is it a problem?
A1: Premature detritylation is the unintended removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain during the synthesis cycle before the coupling of the next phosphoramidite. This unwanted deprotection exposes the 5'-hydroxyl group, leading to the incorporation of an incorrect base at that position, resulting in a deletion sequence (n-1 impurity). These impurities are difficult to separate from the full-length product, significantly reducing the overall yield and purity of the desired RNA oligonucleotide.
Q2: What are the primary causes of premature detritylation?
A2: The primary causes of premature detritylation are often related to the acidic conditions of the deblocking step. Key factors include:
-
Overly harsh deblocking agents: Strong acids like Trichloroacetic acid (TCA) can be too aggressive, leading to not only premature detritylation but also depurination, another common side reaction.[1][2]
-
Prolonged acid exposure: Extended exposure to the deblocking solution, even with milder acids like Dichloroacetic acid (DCA), can cause unwanted DMT removal.
-
Reagent quality: Degradation of the deblocking solution or the presence of moisture in the reagents, particularly acetonitrile (B52724) (ACN), can alter the reaction kinetics and lead to incomplete or premature detritylation.[3][4]
-
Suboptimal reaction conditions: Factors such as temperature and reagent flow rate can influence the efficiency and specificity of the detritylation step.[4][5]
Q3: How can I detect premature detritylation in my synthesis?
A3: Premature detritylation can be detected by analyzing the crude oligonucleotide product using techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). The presence of significant n-1 deletion peaks in the chromatogram is a strong indicator of this issue. Monitoring the trityl cation release during each cycle can also provide real-time feedback on the efficiency of the deblocking step; inconsistent or lower-than-expected trityl yields may suggest a problem.
Q4: Are there alternatives to traditional acid-mediated detritylation?
A4: Yes, alternative methods are being explored to circumvent the issues associated with acidic deblocking. One promising approach is enzymatic RNA synthesis, which utilizes enzymes for the controlled, template-independent addition of nucleotides, eliminating the need for harsh acidic steps.[6] Additionally, research into different 5'-hydroxyl protecting groups that can be cleaved under non-acidic conditions is ongoing.[7]
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot and resolve issues related to premature detritylation.
Problem: Low yield of full-length RNA product and significant n-1 peaks observed on HPLC.
Potential Cause 1: Inappropriate Deblocking Acid or Concentration
-
Troubleshooting Step:
-
Switch from TCA to DCA: If you are using Trichloroacetic acid (TCA), consider switching to the milder Dichloroacetic acid (DCA).[2] TCA is a stronger acid and can cause excessive depurination and premature detritylation, especially for longer oligonucleotides.[1][2]
-
Optimize DCA Concentration: While 3% DCA is a common starting point, its concentration can be optimized. Higher concentrations (e.g., 15%) have been shown in some cases to improve detritylation speed and completeness, paradoxically reducing the overall acid exposure time and minimizing side reactions.[1] However, this should be carefully evaluated for your specific sequence and synthesizer.
-
Potential Cause 2: Suboptimal Deblocking Time
-
Troubleshooting Step:
-
Reduce Deblocking Time: If you suspect excessive acid exposure, incrementally decrease the deblocking time.
-
Increase Deblocking Time: Conversely, incomplete detritylation can also lead to n-1 products in subsequent cycles. If using a milder acid like DCA, you may need to slightly increase the deblocking time to ensure complete removal of the DMT group.[4]
-
Potential Cause 3: Poor Reagent Quality
-
Troubleshooting Step:
Potential Cause 4: Inefficient Washing
-
Troubleshooting Step:
-
Optimize Wash Steps: Ensure that the post-coupling and pre-detritylation wash steps with acetonitrile are thorough. Residual reagents from the previous step can interfere with the detritylation reaction. Incomplete removal of acetonitrile before the deblock step can slow down the detritylation kinetics.[3]
-
Experimental Protocols
Protocol 1: HPLC Analysis of Crude Oligonucleotide
This protocol outlines a general method for analyzing the purity of a crude RNA oligonucleotide sample to identify premature detritylation products.
-
Sample Preparation: After synthesis and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M Triethylammonium Acetate - TEAA).
-
HPLC System: Use a reverse-phase HPLC system equipped with a suitable column for oligonucleotide analysis (e.g., C18).
-
Mobile Phase:
-
Buffer A: 0.1 M TEAA in water
-
Buffer B: 0.1 M TEAA in acetonitrile
-
-
Gradient: Run a linear gradient from a low percentage of Buffer B to a high percentage over a defined period (e.g., 5% to 50% Buffer B over 30 minutes).
-
Detection: Monitor the absorbance at 260 nm.
-
Analysis: The full-length product will be the major peak. Peaks eluting slightly earlier are often indicative of n-1 deletion sequences resulting from premature detritylation.
Data Presentation
Table 1: Comparison of Deblocking Agents and their Impact on Synthesis Fidelity
| Deblocking Agent | Typical Concentration | pKa | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) | 2-3% in DCM | ~0.7 | Fast detritylation | High risk of depurination and premature detritylation[1][2] |
| Dichloroacetic Acid (DCA) | 3-15% in DCM | ~1.5 | Milder than TCA, reduces depurination[1][2] | Slower detritylation, may require longer reaction times[2] |
Visualizations
Caption: Troubleshooting workflow for premature detritylation.
Caption: The chemical reaction of detritylation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Template-independent enzymatic synthesis of RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
Phosphoramidite Chemistry Technical Support Center
Welcome to the Technical Support Center for Phosphoramidite (B1245037) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in phosphoramidite chemistry?
A1: The most prevalent side reactions include incomplete coupling, which leads to the formation of n-1 shortmers (oligonucleotides missing one base), and depurination, the loss of purine (B94841) bases (adenine and guanine) under acidic conditions.[1][2][] Other common issues are incomplete capping of unreacted 5'-hydroxyl groups, oxidation of the phosphite (B83602) triester to the phosphate (B84403) triester, and side reactions related to the deprotection of nucleobases.[][4] The presence of moisture is a major contributor to several of these side reactions, particularly the hydrolysis of phosphoramidites.[4][5]
Q2: How does coupling efficiency impact the overall yield of my oligonucleotide synthesis?
A2: Coupling efficiency has an exponential impact on the final yield of the full-length oligonucleotide.[6] Even a small decrease in the average coupling efficiency per cycle results in a significant reduction in the theoretical yield, especially for longer oligonucleotides.[5][6] For instance, a 30-mer synthesis with a 99% average coupling efficiency will theoretically yield 75% full-length product, whereas the same synthesis at 98% efficiency will only yield 55%.[6]
Q3: What is an n-1 shortmer and why is it problematic?
A3: An n-1 shortmer is an oligonucleotide impurity that is one nucleotide shorter than the desired full-length product.[7] These impurities arise from the failure of a nucleotide to couple to the growing chain during a synthesis cycle.[7] N-1 shortmers are particularly problematic because their physical and chemical properties are very similar to the full-length product, making them difficult to separate using standard purification techniques like HPLC and PAGE.[8]
Q4: What is depurination and when does it occur?
A4: Depurination is the cleavage of the N-glycosidic bond that connects a purine base (adenine or guanine) to the deoxyribose sugar backbone.[1] This side reaction is primarily caused by exposure to acidic conditions, which are necessary for the removal of the 5'-dimethoxytrityl (DMT) protecting group in each synthesis cycle.[4][9] The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step.[1]
Q5: Why is capping necessary in oligonucleotide synthesis?
A5: The capping step is crucial for preventing the formation of deletion mutations.[7][10] Since the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing oligonucleotide chains remain unreacted.[1][7] Capping, typically through acetylation, permanently blocks these unreacted hydroxyl groups, preventing them from participating in subsequent coupling steps.[1][10] Without effective capping, these unreacted sites could couple in a later cycle, leading to oligonucleotides with internal base deletions.[7]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and/or High n-1 Shortmer Peak
Symptoms:
-
A sudden or consistent drop in the trityl signal during synthesis.
-
Analysis of the crude product by HPLC or mass spectrometry shows a significant peak corresponding to the n-1 product.
Possible Causes and Solutions:
-
Moisture Contamination: Phosphoramidites and activators are extremely sensitive to moisture, which can lead to their degradation and reduced coupling efficiency.[4][5]
-
Solution: Use anhydrous acetonitrile (B52724) with a water content of less than 30 ppm.[5] Ensure all reagents are stored under a dry, inert atmosphere (e.g., argon). Consider adding molecular sieves to solvent bottles on the synthesizer.[4][8]
-
-
Degraded Reagents: Phosphoramidites and activators have a limited shelf life and can degrade over time, even under proper storage conditions.
-
Solution: Use fresh, high-quality phosphoramidites and activator solutions. If you suspect reagent degradation, replace them with new batches.
-
-
Suboptimal Activator: The choice and concentration of the activator are critical for efficient coupling.
-
Solution: For sterically hindered phosphoramidites or challenging sequences, consider using a stronger activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) instead of 1H-Tetrazole.[2]
-
-
Insufficient Coupling Time or Concentration: The kinetics of the coupling reaction may be too slow for complete reaction to occur.
-
Inefficient Capping: If the capping step is not efficient, unreacted 5'-hydroxyl groups can be coupled in a later cycle, leading to internal deletions that are also n-1 products.
-
Solution: Ensure that your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and properly prepared.
-
Issue 2: Evidence of Depurination
Symptoms:
-
Analysis of the deprotected oligonucleotide shows multiple shorter fragments in addition to the full-length product.
-
Mass spectrometry analysis reveals masses corresponding to cleavage at purine bases.
Possible Causes and Solutions:
-
Harsh Deblocking Conditions: The acidic conditions required for DMT removal can cause depurination, especially with prolonged exposure.
-
Susceptible Protecting Groups: The protecting group on the guanine (B1146940) base can influence its susceptibility to depurination.
-
Solution: Use guanosine (B1672433) phosphoramidites with protecting groups that enhance stability, such as the dimethylformamidine (dmf) group.[4]
-
Issue 3: Incomplete or Failed Oxidation
Symptoms:
-
Broad or distorted peaks in the HPLC analysis of the crude product.
-
Mass spectrometry data shows unexpected masses, potentially corresponding to H-phosphonate linkages.
Possible Causes and Solutions:
-
Degraded Oxidizer: The standard iodine-based oxidizer solution can degrade over time.
-
Solution: Ensure your oxidizer solution is fresh and has the correct concentration of iodine.[4]
-
-
Insufficient Oxidation Time: The oxidation reaction may not have gone to completion.
-
Solution: Increase the oxidation time in your synthesis protocol.
-
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.5% | 81.8% | 66.8% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
This table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency for each cycle. As the length of the oligonucleotide increases, the impact of even a small decrease in coupling efficiency becomes more pronounced.[5][6]
Table 2: Comparison of Common Deblocking Agents and Their Relative Depurination Rates
| Deblocking Agent | Typical Concentration | Relative Acidity | Relative Depurination Rate |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | Strong | Higher |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Weaker | Lower |
This table provides a qualitative comparison of the two most common deblocking agents. While TCA is a stronger acid and can lead to faster detritylation, it also carries a higher risk of depurination compared to the milder DCA.[11]
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Analysis of Crude Oligonucleotides
This protocol outlines a general method for the analysis of crude, deprotected oligonucleotides to assess purity and identify failure sequences.
Materials:
-
Reversed-phase HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5.
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.
-
Crude oligonucleotide sample, deprotected and desalted.
Procedure:
-
Dissolve the crude oligonucleotide sample in Mobile Phase A or water to a concentration of approximately 0.1-0.5 OD/mL.
-
Set the HPLC column temperature to 50-60°C to denature any secondary structures.
-
Equilibrate the column with your starting gradient conditions (e.g., 95% A, 5% B).
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from your starting conditions to a final concentration that will elute your full-length product (e.g., 5-65% B over 30 minutes).
-
Monitor the elution profile at 260 nm.
-
Analyze the resulting chromatogram to identify the full-length product peak and any impurity peaks (such as n-1 shortmers).
Protocol 2: Preparation of Anhydrous Acetonitrile
This protocol describes the preparation of anhydrous acetonitrile, a critical solvent for phosphoramidite chemistry.
Materials:
-
HPLC-grade acetonitrile.
-
Activated 3 Å molecular sieves.
-
Oven capable of reaching 250-300°C.
-
Dry, sealed solvent bottle with a septum cap.
Procedure:
-
Activate the molecular sieves by heating them in the oven at 250-300°C for at least 12 hours under a vacuum.
-
Allow the molecular sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves to the HPLC-grade acetonitrile (approximately 50 g of sieves per liter of solvent).
-
Seal the bottle and allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.
-
When dispensing the solvent, use a dry syringe or cannula to transfer it to the synthesizer to avoid introducing atmospheric moisture.
Visualizations
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Mechanism of depurination leading to chain cleavage.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. atdbio.com [atdbio.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. phenomenex.com [phenomenex.com]
- 10. biotage.com [biotage.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Coupling Time for 5'-O-DMT-2'-O-TBDMS-Ac-rC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the solid-phase synthesis of RNA using 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite (B1245037).
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems related to coupling efficiency and time for this compound.
Issue: Low Coupling Efficiency or Incomplete Coupling
Low coupling efficiency is a primary concern when working with sterically hindered phosphoramidites like 2'-O-TBDMS-protected monomers.[1][2][3] This can lead to a higher prevalence of n-1 shortmer sequences and a significantly reduced yield of the full-length oligonucleotide.[1][4]
Symptoms:
-
Low yield of the final RNA product.[4]
-
Analysis (e.g., HPLC, Mass Spectrometry) shows a high percentage of n-1 and other failure sequences.[4]
-
A significant drop in trityl cation absorbance during synthesis monitoring.[5]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Coupling Time | The bulky 2'-O-TBDMS group slows down the coupling reaction.[1][2][3] Extend the coupling time. Start with a standard time of 6-10 minutes and systematically increase it to 15 minutes or longer in test syntheses.[1][3][4][6] |
| Suboptimal Activator | Standard DNA synthesis activators like 1H-Tetrazole may be too weak.[1][7] Use a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT).[7][8][9][10] |
| Moisture Contamination | Water in reagents or solvents will react with the activated phosphoramidite, preventing it from coupling to the growing RNA chain.[1][5][][12] Ensure all reagents, especially acetonitrile (B52724), are anhydrous.[5][12] Use fresh, high-purity phosphoramidites and prepare fresh activator solutions.[5] |
| Degraded Reagents | Phosphoramidites and activators can degrade over time, even when stored correctly. Use freshly prepared solutions for synthesis. |
| Incorrect Reagent Concentration | Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[5] Verify the concentrations of your phosphoramidite and activator solutions.[5] A higher molar excess of phosphoramidite can help drive the reaction to completion.[] |
| Synthesizer Fluidics Issues | Leaks or blockages in the synthesizer's reagent lines can lead to incomplete delivery of reagents to the synthesis column.[5] Perform a thorough inspection of the synthesizer for leaks and ensure all lines and valves are clean and unobstructed.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting coupling time for this compound?
A recommended starting point for the coupling time is between 3 to 6 minutes.[8] However, due to the steric hindrance of the 2'-O-TBDMS group, coupling times of 6 to 10 minutes are common, and extending it to 15 minutes may be necessary for difficult couplings.[1][3][4][6]
Q2: Which activator should I use for 2'-O-TBDMS protected phosphoramidites?
For sterically hindered 2'-O-TBDMS phosphoramidites, more potent activators are recommended over standard options like 1H-Tetrazole.[1][7] 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are commonly used and have been shown to provide higher coupling efficiencies.[7][9][10]
Q3: How does the purity of the this compound phosphoramidite affect coupling?
The purity of the phosphoramidite is critical. Impurities can inhibit the coupling reaction.[5] One potential impurity is the 2'-5' linkage isomer, which can form during phosphitylation.[13] Using high-purity reagents is essential for achieving high coupling efficiency.[5]
Q4: Can increasing the concentration of the phosphoramidite improve coupling efficiency?
Yes, increasing the molar excess of the phosphoramidite can help drive the coupling reaction to completion through mass action.[] Most automated synthesizers use a phosphoramidite concentration between 0.05 M and 0.1 M, with higher concentrations generally being recommended.[6]
Q5: What is "double coupling" and should I consider it?
Double coupling involves repeating the coupling step for a particular nucleotide addition within the same synthesis cycle. This can be beneficial for difficult couplings, such as those involving sterically hindered phosphoramidites. If you are experiencing low coupling efficiency for the Ac-rC addition, performing a second coupling can significantly improve the yield of the desired sequence.[6] For example, an initial 80% coupling efficiency can be increased to 96% with a second coupling.[6]
Data Presentation
Table 1: Recommended Activators for 2'-O-TBDMS Phosphoramidites
| Activator | Recommended Concentration | Recommended Coupling Time | Key Characteristics |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M in Acetonitrile | ~6 minutes | A good general-purpose, potent activator that is more acidic than 1H-Tetrazole, leading to faster coupling.[2][7][8] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M in Acetonitrile | ~3 minutes | A highly effective activator for sterically hindered phosphoramidites.[9][10] |
| 1H-Tetrazole | ~0.50 M in Acetonitrile | 10 - 15 minutes | Standard for DNA synthesis, but often less effective for bulkier RNA monomers.[7] |
Experimental Protocols
Protocol 1: General Automated Coupling Cycle for this compound (1 µmol scale)
This protocol outlines a standard cycle on an automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.
-
Detritylation (Deblocking): The 5'-O-DMT protecting group is removed from the support-bound nucleoside by treating it with an acidic deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved trityl group.
-
Coupling: The this compound phosphoramidite solution (e.g., 0.1 M in acetonitrile) and a potent activator solution (e.g., 0.25 M ETT in acetonitrile) are delivered to the synthesis column. The coupling reaction is allowed to proceed for a predetermined time (e.g., 6-10 minutes).[1][8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[8]
-
Oxidation: The unstable phosphite (B83602) triester linkage is converted to a more stable pentavalent phosphotriester using an oxidizing solution (e.g., iodine in THF/water/pyridine).[8]
-
Washing: The column is washed again with anhydrous acetonitrile to prepare for the next synthesis cycle.
Protocol 2: Method for Optimizing Coupling Time
This protocol describes a systematic approach to determine the optimal coupling time for this compound in your specific experimental setup.
-
Synthesize a Test Sequence: Design a short, simple test sequence that includes the Ac-rC nucleotide, for example, a 5-mer.
-
Vary Coupling Time: Set up parallel syntheses of the test sequence, varying only the coupling time for the this compound phosphoramidite. For example, run syntheses with coupling times of 6, 10, and 15 minutes.[4]
-
Use Fresh Reagents: For these experiments, ensure that you are using freshly dissolved phosphoramidite and a fresh bottle of activator to minimize variability from reagent degradation.[4]
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and perform the necessary deprotection steps.
-
Analysis: Analyze the crude product from each synthesis run using HPLC and/or Mass Spectrometry.
-
Evaluation: Compare the chromatograms and mass spectra from the different coupling times. The optimal coupling time will be the shortest duration that provides the highest percentage of the full-length product with the lowest amount of n-1 shortmer.
Visualizations
Caption: Workflow for optimizing coupling time.
Caption: Troubleshooting flowchart for low coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Failed RNA Synthesis
Welcome to the technical support center for RNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve successful RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my in vitro transcription (IVT) reaction fails?
A good first step is to check the integrity and purity of your DNA template. Contaminants such as salts, ethanol (B145695), or phenol (B47542) can inhibit RNA polymerase.[1] It's also crucial to ensure you are working in an RNase-free environment, as RNase contamination can rapidly degrade your synthesized RNA.[1]
Q2: How can I ensure my work environment is RNase-free?
To maintain an RNase-free environment, use certified RNase-free water, pipette tips, and tubes. It is also recommended to treat surfaces and equipment with RNase decontamination solutions. Wearing gloves and changing them frequently is also a critical practice.
Q3: What are the expected purity ratios for high-quality RNA?
For high-quality RNA, the A260/A280 ratio should be between 1.8 and 2.1.[2][3] The A260/A230 ratio, which indicates the presence of organic contaminants, should ideally be between 2.0 and 2.2.[4][5][6][7]
Q4: How much RNA can I expect from a standard in vitro transcription reaction?
The yield of an in vitro transcription reaction can vary depending on the specific kit and reaction conditions. However, a standard reaction can yield over 10 µg of RNA transcript per 1 µg of template DNA.[8] High-yield reactions can produce up to 120–180 µg of RNA from one microgram of template in a 20 µL reaction.[9]
Troubleshooting Guides
Problem 1: No RNA or Very Low Yield
| Possible Cause | Recommended Solution |
| Poor Quality DNA Template | - Ensure the DNA template is free of contaminants like ethanol, salts, or phenol which can inhibit RNA polymerase.[1] Re-purify the DNA template if necessary. - Verify the integrity of the DNA template by running it on an agarose (B213101) gel. |
| RNase Contamination | - Use an RNase inhibitor in your transcription reaction.[1] - Maintain a strict RNase-free environment by using certified nuclease-free reagents and materials. |
| Inactive RNA Polymerase | - Use a positive control template to confirm that the enzyme is active. - Avoid multiple freeze-thaw cycles of the enzyme and store it correctly. |
| Incorrectly Linearized Template | - Verify that the restriction enzyme digestion of your plasmid template is complete by running an aliquot on an agarose gel. - Ensure the restriction site and sequence are correct.[1] |
| Low Nucleotide Concentration | - Ensure the final concentration of each NTP is sufficient for the reaction. Low nucleotide concentrations can limit the reaction. |
Problem 2: RNA Transcript of Incorrect Size
| Possible Cause | Recommended Solution |
| Incomplete Transcription (Shorter Transcripts) | - Check for cryptic termination sites within your DNA template. - For GC-rich templates, consider lowering the reaction temperature to 30°C to prevent premature termination. - Increase the concentration of the limiting nucleotide.[9] |
| Longer than Expected Transcripts | - Incomplete linearization of the plasmid template can lead to longer transcripts. Confirm complete digestion on an agarose gel. - If using a restriction enzyme that creates a 3' overhang, this can cause the polymerase to transcribe the complementary strand. Use an enzyme that generates a 5' overhang or blunt ends.[1] |
| RNA Degradation | - Smeared bands on a denaturing agarose gel are indicative of RNA degradation. - Ensure a strict RNase-free environment and use an RNase inhibitor. |
Problem 3: Low RNA Purity (Poor A260/A280 or A260/A230 Ratios)
| Possible Cause | Recommended Solution |
| Low A260/A280 Ratio (<1.8) | - This typically indicates protein contamination. Re-purify the RNA sample using a reliable method like phenol/chloroform extraction followed by ethanol precipitation. |
| Low A260/A230 Ratio (<2.0) | - A low A260/A230 ratio often points to contamination with organic compounds such as phenol, guanidine (B92328) salts, or carbohydrates.[6] - Re-precipitate the RNA with ethanol to remove these contaminants. |
Data Presentation
Table 1: Expected RNA Purity from Spectrophotometric Analysis
| Metric | Acceptable Range | Indication of Purity |
| A260/A280 Ratio | 1.8 - 2.1 | A ratio below 1.8 suggests protein contamination. Pure RNA typically has a ratio of ~2.0.[5] |
| A260/A230 Ratio | 2.0 - 2.2 | A ratio below 2.0 may indicate contamination with organic compounds like phenol or guanidine salts.[4][5][6][7] |
Table 2: Expected Yield from In Vitro Transcription
| Reaction Type | Template Amount | Expected RNA Yield |
| Standard Reaction | 1 µg | > 10 µg |
| High-Yield Reaction | 1 µg | 120 - 180 µg in a 20 µL reaction[9] |
Experimental Protocols
Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription Reaction
This protocol is a general guideline and may need optimization for specific templates and applications.
-
Reaction Assembly : At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube:
-
Incubation : Mix the components gently and incubate at 37°C for 2 hours.[8]
-
DNase Treatment (Optional) : To remove the DNA template, add 2 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[8]
-
Reaction Termination : Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.[8]
-
RNA Purification : Purify the RNA using a column-based kit or by phenol:chloroform extraction followed by ethanol precipitation.
Protocol 2: RNA Quantification using a Spectrophotometer
-
Blank Measurement : Use 1-2 µL of the same buffer your RNA is suspended in (e.g., nuclease-free water or TE buffer) to blank the spectrophotometer.
-
Sample Measurement : Pipette 1-2 µL of your RNA sample onto the measurement pedestal and record the absorbance at 260 nm, 280 nm, and 230 nm.
-
Concentration Calculation : The concentration of RNA is calculated using the Beer-Lambert law, where an A260 reading of 1.0 is equivalent to approximately 40 µg/ml of single-stranded RNA.[3][10] The instrument's software will typically perform this calculation automatically.
-
Purity Assessment : Evaluate the A260/A280 and A260/A230 ratios to assess the purity of your RNA sample.
Protocol 3: RNA Integrity Analysis by Denaturing Agarose Gel Electrophoresis
-
Gel Preparation : Prepare a 1% denaturing agarose gel containing formaldehyde (B43269). This should be done in a fume hood as formaldehyde is toxic.[11]
-
Sample Preparation : Mix 1-3 µg of your RNA sample with a formaldehyde-based loading dye. Heat the mixture at 65-70°C for 5-15 minutes to denature the RNA.[12]
-
Electrophoresis : Load the denatured RNA samples onto the gel and run the electrophoresis at 5-6 V/cm in 1X MOPS running buffer.[12]
-
Visualization : After electrophoresis, visualize the RNA bands using a UV transilluminator. For intact total eukaryotic RNA, you should observe two distinct bands corresponding to the 28S and 18S ribosomal RNA, with the 28S band being approximately twice as intense as the 18S band.[13]
Visualizations
Caption: General experimental workflow for in vitro RNA synthesis.
References
- 1. neb.com [neb.com]
- 2. How To Measure The RNA Purity? - Zhejiang Yikang Medical Technology Co., Ltd. [yikang-med.com]
- 3. Quantitating RNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 5. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. neb.com [neb.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 10. med.unc.edu [med.unc.edu]
- 11. Preparation of Denaturing Agarose Gel for RNA Analysis [protocols.io]
- 12. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protocols · Benchling [benchling.com]
Technical Support Center: Solid-Phase RNA Synthesis
Welcome to the technical support center for solid-phase RNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to help navigate and resolve common issues encountered during their experiments, with a specific focus on challenges related to the solid support.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of solid supports used for RNA synthesis, and how do they differ?
The two most prevalent types of solid supports for oligonucleotide synthesis are Controlled Pore Glass (CPG) and Polystyrene (PS).[1]
-
Controlled Pore Glass (CPG): This is a rigid, non-swelling support made of silica (B1680970) glass with a defined pore size.[1][2][] It is mechanically robust and allows for efficient diffusion of reagents.[1][2] The pore size of CPG is a critical parameter, as it influences the length of the oligonucleotide that can be synthesized efficiently.[1][4]
-
Polystyrene (PS): PS supports are polymer-based beads that can swell in organic solvents.[5] They offer good moisture exclusion properties and can be used for small-scale synthesis.[1] Some PS supports can achieve higher loading capacities than CPG, which is advantageous for synthesizing large quantities of short oligonucleotides.[1][4]
Q2: How does the pore size of a CPG support affect RNA synthesis?
The pore size of the CPG support is crucial for successful synthesis, especially for longer RNA sequences. The growing oligonucleotide chain occupies space within the pores, and if the pores are too small, they can become blocked, hindering the diffusion of reagents to the reactive sites.[1][4] This leads to a significant drop in synthesis yield.[1][4]
Q3: Can solid supports be reused for oligonucleotide synthesis?
No, it is not recommended to reuse solid supports for oligonucleotide synthesis.[6] The process of cleaving the synthesized RNA from the support is designed to be irreversible.[6] Attempting to regenerate the support would be a laborious and unreliable process, with a high risk of cross-contamination from previous syntheses.[6] To ensure the purity and integrity of your synthetic RNA, always use fresh solid supports for each synthesis.[6]
Q4: What is a "universal" solid support?
A universal solid support is one that is not pre-derivatized with a specific nucleoside.[6][7] This allows for the synthesis of any RNA sequence without the need to have a stock of different supports for each of the four bases (A, C, G, U) at the 3'-end.[6][8] The first nucleotide of the desired sequence is coupled to the universal linker during the initial cycle of synthesis.[7] While convenient, some universal supports may require more stringent or extended cleavage conditions compared to traditional nucleoside-loaded supports.[1][4]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length RNA Product
A low yield of the desired full-length RNA oligonucleotide is one of the most common problems encountered in solid-phase synthesis.[9] This can be attributed to several factors related to the solid support and the overall synthesis process.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Pore Size of CPG Support | For longer oligonucleotides (>40 bases), using a CPG support with a small pore size (e.g., 500 Å) can lead to pore blockage and reduced yields.[1][4] Solution: Select a CPG support with a larger pore size (e.g., 1000 Å or 2000 Å) for the synthesis of longer RNA sequences.[1][4] |
| Steric Hindrance on the Solid Support | High loading of the initial nucleoside on the solid support can lead to steric hindrance between adjacent growing RNA chains, reducing coupling efficiency.[1][4] Solution: Use a solid support with an appropriate loading capacity for your synthesis scale. For longer oligos, a lower loading density may be beneficial. |
| Poor Reagent Diffusion | Inadequate swelling of polystyrene supports or blockage of CPG pores can limit the access of reagents to the growing RNA chain. Solution: For PS supports, ensure proper solvation and swelling.[5] For CPG, ensure the pore size is adequate for the length of the oligo being synthesized.[1][4] |
| Inefficient Cleavage from the Solid Support | The linker attaching the RNA to the solid support may not be cleaving efficiently under the chosen deprotection conditions.[1] Solution: Ensure the cleavage reagent and conditions (time, temperature) are appropriate for the specific linker used on the solid support.[10] For some universal supports, extended cleavage times may be necessary.[4] |
Experimental Protocol: Optimizing Cleavage from the Solid Support
-
Synthesize a short, identical test sequence on three separate columns using the same solid support.
-
Cleavage Condition 1 (Standard): Treat the first column with the standard cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide) for the recommended time and temperature.
-
Cleavage Condition 2 (Extended Time): Treat the second column with the same cleavage solution but extend the incubation time (e.g., by 50-100%).
-
Cleavage Condition 3 (Elevated Temperature): Treat the third column with the same cleavage solution at a slightly elevated temperature (e.g., 5-10°C higher than standard), if the protecting groups are stable at that temperature.
-
Analysis: After cleavage and deprotection, analyze the yield of the crude product from all three conditions using HPLC. Compare the peak areas of the full-length product to determine the optimal cleavage condition.
Issue 2: Presence of Truncated Sequences (n-1, n-2, etc.)
The presence of shorter RNA sequences (missing one or more nucleotides) is a common purity issue that points to incomplete coupling during the synthesis cycles.[9]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Solid Support Characteristics | The physical properties of the solid support, such as pore size and surface area, significantly impact reagent diffusion and, consequently, coupling efficiency.[7] Solution: Ensure the chosen solid support is appropriate for the scale and length of the RNA being synthesized.[11] |
| Moisture in Reagents or on the Synthesizer | The phosphoramidite (B1245037) coupling reaction is highly sensitive to moisture.[4][12] Water competes with the 5'-hydroxyl group of the growing chain, leading to failed couplings. Solution: Use anhydrous solvents and reagents. Ensure that the argon or helium gas used on the synthesizer is dry.[12] |
| Degraded Phosphoramidites or Activator | The quality of the phosphoramidite monomers and the activator is critical for high coupling efficiency. Solution: Use fresh, high-quality phosphoramidites and activator solutions for each synthesis.[9] |
| Inefficient Capping of Unreacted Chains | Failure to cap unreacted 5'-hydroxyl groups after a coupling step will result in the elongation of these failure sequences in subsequent cycles, leading to a complex mixture of truncated products.[1] Solution: Ensure that the capping reagents are fresh and that the capping step is efficient. A second capping step after oxidation can sometimes be beneficial.[1][4] |
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 3: High System Pressure During Synthesis
An increase in system back-pressure during synthesis can indicate a problem with the solid support or the synthesis column.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Swelling of Polystyrene Support | Polystyrene beads can swell when solvated, which can increase the back-pressure in the column, especially during the detritylation step.[5] Solution: Introduce a pre-swelling step with a suitable solvent like toluene (B28343) before starting the synthesis.[5] This can help to mitigate the pressure increase. |
| Fragmentation of CPG Support | CPG supports, particularly those with larger pores, can be more fragile.[1][4] Mechanical stress can cause the beads to fragment, leading to column blockage and high pressure. Solution: Handle the CPG support gently and ensure that the synthesizer's flow rates are not excessively high. |
| Column Frit Blockage | Small particles from the solid support or other sources can block the frits in the synthesis column. Solution: Ensure that the solid support is of high quality and free of fine particles. If the problem persists, replace the column frits. |
Logical Diagram for Diagnosing High-Pressure Issues
Caption: Decision tree for diagnosing high system pressure.
Data Summary
Table 1: Influence of CPG Pore Size on Oligonucleotide Synthesis Length
| CPG Pore Size (Å) | Typical Maximum Oligonucleotide Length | Reference |
| 500 | ~40 bases | [1][4] |
| 1000 | Up to 100 bases | [1][4] |
| 2000 | >100 bases | [1][4] |
Table 2: Typical Solid Support Loading Capacities
| Support Type | Typical Loading Range (µmol/g) | Notes | Reference |
| CPG | 20 - 30 | Standard for conventional synthesis. | [1] |
| Polystyrene | 20 - 30 (can be up to 350) | Higher loading is suitable for short oligos. | [1][4] |
Key Experimental Protocols
Protocol 1: Analysis of Crude RNA Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of synthetic RNA.[9]
-
Sample Preparation: After cleavage from the solid support and deprotection, evaporate the solution to dryness. Re-dissolve the crude oligonucleotide pellet in a suitable aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) - TEAA).[9]
-
Column: Use a reversed-phase column suitable for oligonucleotides (e.g., C18).[9]
-
Mobile Phases:
-
Gradient: Run a linear gradient of increasing mobile phase B to elute the oligonucleotides. A typical gradient might be 5-65% B over 30 minutes.[9]
-
Detection: Monitor the elution profile at 260 nm.[9]
-
Analysis: The full-length product should be the major, latest-eluting peak. Earlier eluting peaks typically correspond to shorter, failure sequences (n-1, n-2, etc.).[9]
Protocol 2: Mass Spectrometry for Product Verification
Mass spectrometry (MS) provides the exact mass of the synthesized RNA, confirming its identity and revealing any modifications or adducts.[9]
-
Sample Preparation: The crude or purified oligonucleotide must be desalted prior to MS analysis. This can be achieved by ethanol (B145695) precipitation or by using a desalting column.[9]
-
Ionization: Electrospray ionization (ESI) is commonly used for oligonucleotides.[9]
-
Analysis: Compare the observed mass with the calculated theoretical mass of the target RNA sequence. This will confirm the presence of the full-length product and can help identify issues such as incomplete deprotection (e.g., presence of TBDMS groups, +114 Da).[9]
References
- 1. biotage.com [biotage.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. atdbio.com [atdbio.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: 5'-O-DMT-2'-O-TBDMS-Ac-rC Coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound phosphoramidite?
The main challenge stems from the steric hindrance caused by the bulky tert-butyldimethylsilyl (TBDMS) protecting group on the 2'-hydroxyl of the ribose sugar.[1][2] This bulkiness can impede the coupling reaction between the phosphoramidite and the free 5'-hydroxyl of the growing oligonucleotide chain, leading to lower coupling efficiencies compared to DNA synthesis.[1]
Q2: Why is the choice of activator critical for this specific phosphoramidite?
Standard activators used in DNA synthesis, such as 1H-Tetrazole, are often not potent enough to overcome the steric hindrance of the 2'-TBDMS group.[1] A more powerful activator is required to achieve high coupling efficiencies in a reasonable timeframe.[1] Using an inappropriate activator can result in low coupling efficiency and an increase in n-1 shortmers.[1]
Q3: What are the most common activators used for 2'-O-TBDMS protected RNA phosphoramidites?
Commonly used activators for 2'-O-TBDMS RNA synthesis include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[3][4][5] These activators offer different balances of acidity and nucleophilicity to effectively catalyze the coupling reaction.
Q4: What is a typical coupling time for this compound?
Due to the steric hindrance of the TBDMS group, a longer coupling time is generally required compared to DNA synthesis.[6] Depending on the activator used, coupling times can range from approximately 3 to 15 minutes.[1][3][4] It is often recommended to optimize the coupling time for your specific synthesizer and conditions.[6]
Q5: What are common impurities I might see in my final product analysis?
Common impurities include:
-
n-1 sequences : Oligonucleotides that are one nucleotide shorter than the target sequence due to incomplete coupling.[6]
-
n+1 sequences : Oligonucleotides that are one nucleotide longer, which can arise from the formation of a GG dimer if a dG phosphoramidite is used in the sequence.[3][7]
-
Depurinated fragments : Cleavage of the bond between a purine (B94841) base (A or G) and the ribose sugar, often caused by prolonged exposure to acidic conditions during detritylation.[6]
-
Products with remaining TBDMS groups : Incomplete removal of the TBDMS protecting group during the final deprotection step.[8]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency / High Levels of n-1 Impurities
Symptoms:
-
Low yield of the full-length product.[6]
-
High-performance liquid chromatography (HPLC) analysis shows significant peaks corresponding to n-1 and other shorter sequences.[6]
-
Mass spectrometry data reveals a complex mixture of shorter oligonucleotides.[6]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Activator | Standard activators like 1H-Tetrazole may be too weak.[1] Switch to a more potent activator such as ETT, BTT, or DCI.[3][4][5] |
| Insufficient Coupling Time | The bulky TBDMS group requires longer coupling times.[6] Extend the coupling time, typically to between 6-15 minutes, depending on the activator.[1][6] |
| Moisture Contamination | Water can react with the activated phosphoramidite, reducing coupling efficiency.[1] Ensure all reagents, especially acetonitrile (B52724), are anhydrous. Use molecular sieves to dry solvents if necessary.[1][6] |
| Degraded Reagents | Phosphoramidites and activators can degrade over time, especially when exposed to air or moisture. Use fresh reagents for optimal performance.[1] |
| Suboptimal Reagent Concentration | Incorrect concentrations of phosphoramidite or activator can lead to incomplete reactions. Verify the concentrations of your reagent solutions.[1] |
| Inefficient Capping | If unreacted 5'-hydroxyl groups are not efficiently capped, they can react in subsequent cycles, leading to deletion sequences (not n-1, but still a source of impurity).[1] Ensure your capping reagents are fresh and that the delivery is not obstructed.[1] |
Issue 2: Presence of n+1 Impurities
Symptoms:
-
A significant peak corresponding to the full-length product plus one nucleotide is observed in HPLC or mass spectrometry analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Activator Acidity | Highly acidic activators like BTT (pKa 4.1) and ETT (pKa 4.3) can cause premature detritylation of the incoming phosphoramidite, leading to dimer formation and subsequent n+1 additions.[5][7] This is particularly an issue with dG phosphoramidites.[7] |
| Solution | For long oligonucleotides or large-scale synthesis where this is a concern, consider using a less acidic but highly nucleophilic activator like DCI (pKa 5.2).[7][9] Alternatively, ensure the coupling time is minimized while still achieving high coupling efficiency.[5] |
Activator Comparison
The choice of activator significantly impacts coupling efficiency and time. The following table summarizes the characteristics of common activators for 2'-O-TBDMS RNA synthesis.
| Activator | Typical Concentration | Typical Coupling Time (2'-O-TBDMS) | pKa | Key Characteristics |
| 1H-Tetrazole | ~0.50 M[10] | 10-15 minutes[1][3] | 4.89[4] | Standard for DNA synthesis, but often too slow and inefficient for sterically hindered RNA monomers.[1][3] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M[3][10] | ~6 minutes[4] | 4.28[4] | More acidic and effective than 1H-Tetrazole for RNA synthesis.[3][4] Good solubility in acetonitrile.[3] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.25 M - 0.33 M[4][11] | ~3 minutes[3][4] | 4.08[4] | A highly effective and fast activator for RNA synthesis.[3][4] Its higher acidity can increase the risk of n+1 impurity formation.[7] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M[3][12] | ~3 minutes[10] | 5.2[7] | Less acidic than tetrazole-based activators, reducing the risk of dimer formation.[7] It is a highly effective nucleophilic catalyst.[12] Very soluble in acetonitrile.[3][12] |
Experimental Protocols
Protocol 1: Evaluation of Activator Performance by HPLC Analysis
This protocol allows for the comparison of different activators by analyzing the purity of a synthesized oligonucleotide.
-
Oligonucleotide Synthesis: Synthesize a short RNA oligonucleotide (e.g., a 20-mer) using an automated synthesizer. Perform separate synthesis runs for each activator being tested, keeping all other synthesis parameters constant except for the activator and coupling time.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and perform the necessary deprotection steps to remove all protecting groups from the bases, phosphates, and the 2'-hydroxyl.
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in an appropriate buffer.
-
HPLC Analysis: Analyze the crude product by ion-exchange or reverse-phase HPLC.[10]
-
Data Analysis: Integrate the peak areas of the full-length product and all failure sequences (n-1, n-2, etc.). Calculate the percentage of the full-length product relative to the total integrated area of all oligonucleotide peaks. A higher percentage indicates a higher average coupling efficiency.[10]
Protocol 2: Real-time Monitoring of Coupling Kinetics by ³¹P NMR
This method provides a direct measure of the coupling rate for a specific activator.
-
Reactant Preparation: Under an inert atmosphere (e.g., Argon), dissolve the this compound phosphoramidite (e.g., 0.01 mmol) and a 5'-OH deprotected nucleoside on a solid support or in solution (e.g., 0.011 mmol) in anhydrous deuterated acetonitrile (CD₃CN) in an NMR tube.
-
Initial Spectrum: Acquire an initial ³¹P NMR spectrum (t=0).
-
Initiate Reaction: Inject the activator solution (e.g., 0.08 mmol) into the NMR tube, mix rapidly, and immediately begin acquiring ³¹P NMR spectra at regular intervals.
-
Monitor Reaction: Follow the disappearance of the phosphoramidite starting material signal and the appearance of the phosphite (B83602) triester product signal over time.
-
Determine Completion Time: The reaction is considered complete when the starting phosphoramidite signal is no longer detectable. This time provides a direct measurement of the coupling rate for the chosen activator.[10][12]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. benchchem.com [benchchem.com]
- 11. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Yield of Long RNA Oligonucleotide Synthesis
Welcome to the Technical Support Center for long RNA oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common issues and optimizing experimental protocols to enhance the yield of high-quality long RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing long RNA oligonucleotides, and what are their main challenges?
A1: The two primary methods for synthesizing long RNA oligonucleotides are chemical synthesis (typically using phosphoramidite (B1245037) chemistry) and enzymatic synthesis (in vitro transcription, IVT).
-
Chemical Synthesis: This method offers high purity and the ability to incorporate various modifications. However, the stepwise nature of chemical synthesis leads to a cumulative loss of yield with increasing oligonucleotide length. Even with a high coupling efficiency of 99.5%, the yield of a 150-nucleotide RNA would be significantly reduced.[1] Challenges include incomplete coupling, side reactions, and the difficulty of purifying the full-length product from a heterogeneous mixture of shorter sequences.[2][3]
-
In Vitro Transcription (IVT): IVT is suitable for producing large quantities of long RNA. The main challenges include the generation of byproducts such as abortive transcripts and double-stranded RNA (dsRNA), which can trigger immune responses.[][5] Optimizing reaction conditions like magnesium concentration and temperature is crucial for maximizing the yield of full-length, high-quality transcripts.[6]
Q2: My final RNA yield from chemical synthesis is significantly lower than expected. What are the potential causes?
A2: Low yield in chemical synthesis can stem from several factors:
-
Low Coupling Efficiency: This is a primary cause of low yield for long oligonucleotides.[2] Moisture in reagents or on the synthesizer is a major obstacle to high coupling efficiency.[3]
-
Reagent Quality: The quality and age of reagents, especially phosphoramidites and activators, can significantly impact coupling efficiency.[7]
-
Deprotection Issues: Incomplete removal of protecting groups can lead to a heterogeneous product and lower yield of the desired RNA.
-
Purification Losses: A significant portion of the product can be lost during purification, especially if the initial synthesis quality is poor.[8]
Q3: I am observing multiple bands on my gel after in vitro transcription. What could be the reason?
A3: The presence of multiple bands on a gel after IVT can be attributed to several factors:
-
Abortive Transcripts: Short RNA sequences that are prematurely terminated.[5]
-
Incomplete Transcripts: The polymerase may terminate prematurely due to GC-rich templates or insufficient nucleotide concentrations.
-
Transcripts Longer Than Expected: This can occur if the DNA template is not completely linearized or if the rUTP concentration is too high.
-
Template-independent RNA synthesis: The T7 RNA polymerase can exhibit template-independent terminal transferase activity, adding extra nucleotides to the 3' end of the transcript.
Q4: How does the quality of the DNA template affect the yield of in vitro transcription?
A4: The quality of the DNA template is a critical factor for successful IVT. Contaminants such as salts, ethanol (B145695), or proteins from the plasmid purification process can inhibit RNA polymerase activity.[9] The template must be fully linearized to ensure that the polymerase transcribes the correct length of RNA. Incomplete linearization can lead to longer-than-expected transcripts. Furthermore, the purity of the linearized template can impact the formation of double-stranded RNA (dsRNA) byproducts.[10]
Q5: What are the best purification methods for long RNA oligonucleotides to maximize yield and purity?
A5: The choice of purification method depends on the synthesis method and the desired purity.
-
For chemically synthesized RNA: High-Performance Liquid Chromatography (HPLC) is recommended for purifying long oligonucleotides.[11][12] Reverse-phase HPLC (RP-HPLC) is effective for oligos up to about 50 bases, while anion-exchange HPLC can be used for up to 40-mers.[11][12] For very long oligos, Polyacrylamide Gel Electrophoresis (PAGE) provides excellent size resolution and high purity, although it can result in lower yields due to the extraction process.[13]
-
For in vitro transcribed RNA: Size-exclusion chromatography is a gentle method that can yield highly pure RNA without denaturation, which is beneficial for larger RNAs.[2]
Troubleshooting Guides
Section 1: Chemical Synthesis of Long RNA
Issue: Low Coupling Efficiency
-
Symptoms:
-
Low yield of the full-length product.
-
HPLC analysis shows significant peaks corresponding to n-1 and shorter sequences.[2]
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Moisture Contamination | Use anhydrous acetonitrile (B52724) (ACN) with low water content (10-15 ppm or lower).[3] Use fresh, dry phosphoramidites and dissolve them under an anhydrous atmosphere.[3] Install an in-line drying filter for the argon or helium used on the synthesizer.[3] |
| Degraded Reagents | Use fresh batches of phosphoramidites and activators.[2] Store reagents properly according to the manufacturer's instructions. |
| Suboptimal Coupling Time | For sterically hindered residues, a standard coupling time may be insufficient. Extend the coupling time.[12] Perform a time-course experiment to determine the optimal coupling time for your specific sequence. |
| Synthesizer Malfunction | Check for blockages in the reagent lines and ensure proper delivery of all solutions. Calibrate the synthesizer according to the manufacturer's instructions. |
Section 2: In Vitro Transcription (IVT) of Long RNA
Issue: Low Yield of Full-Length RNA Transcript
-
Symptoms:
-
Faint or no band of the expected size on a denaturing agarose (B213101) or polyacrylamide gel.
-
Low RNA concentration as measured by spectrophotometry.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Poor Quality DNA Template | Ensure the DNA template is free of contaminants like salts, ethanol, and proteins by performing an additional purification step (e.g., phenol:chloroform extraction followed by ethanol precipitation).[9] Verify complete linearization of the plasmid by running an aliquot on an agarose gel. |
| Suboptimal Reaction Conditions | Optimize the Mg2+ concentration, as it is a critical factor for T7 RNA polymerase activity and can affect both yield and dsRNA formation.[6] For long transcripts, a lower incubation temperature may be beneficial for producing high-quality RNA.[6] Titrate the amount of T7 RNA polymerase to find the optimal concentration for your template.[] |
| Insufficient Nucleotides | Ensure that the concentration of each NTP is sufficient. For long transcripts, it may be necessary to use higher NTP concentrations.[14] |
| RNase Contamination | Use RNase-free water, reagents, and labware. Wear gloves and work in a clean environment. Include an RNase inhibitor in the reaction.[9] |
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield in Chemical Synthesis
| Oligonucleotide Length | Coupling Efficiency: 99.5% | Coupling Efficiency: 99.0% | Coupling Efficiency: 98.5% |
| 50 nt | 77.8% | 60.5% | 47.1% |
| 100 nt | 60.5% | 36.6% | 22.2% |
| 150 nt | 47.1% | 22.0% | 10.4% |
| 200 nt | 36.7% | 13.3% | 4.9% |
Data derived from the principle of stepwise yield calculation (Yield = (Coupling Efficiency)^n, where n is the number of couplings).[15]
Table 2: Effect of IVT Parameters on RNA Yield and Quality for Long Transcripts (saRNA)
| Parameter | Effect on Yield | Effect on Integrity (% Full-Length) | Optimal Range for High Integrity |
| Mg2+ Concentration | Significant | Significant | 50-55 mM |
| Temperature | Significant | Significant | Lower temperatures are vital for high quality |
| Reaction Time | Significant | Moderate | 2-2.2 hours |
| T7 RNA Polymerase | Moderate | Moderate | 5-7.5 U/µL |
| DNA Template | Significant | Moderate | 50-60 ng/µL |
Data adapted from studies on optimizing IVT for self-amplifying RNA (saRNA).[10]
Experimental Protocols
Protocol 1: High-Yield In Vitro Transcription of Long RNA
This protocol is a general guideline for high-yield in vitro transcription using T7 RNA polymerase. Optimization of specific parameters may be required for your template.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (high purity)
-
Nuclease-free water
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
rNTP mix (ATP, CTP, GTP, UTP at 100 mM each)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (high concentration)
-
DNase I (RNase-free)
-
EDTA (0.5 M)
Procedure:
-
Reaction Setup: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:
-
Nuclease-free water to a final volume of 50 µL
-
10X Transcription Buffer: 5 µL
-
rNTP mix (25 mM each final): 2 µL of each 100 mM stock
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2-4 hours. For very long transcripts, a lower temperature (e.g., 30°C) and longer incubation time (e.g., 4-6 hours) may improve the yield of full-length product.[6]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the RNA using your preferred method (e.g., column-based purification kit, phenol:chloroform extraction followed by ethanol precipitation, or size-exclusion chromatography).
-
Quantification and Analysis: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess the integrity of the transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.
Protocol 2: Solid-Phase Chemical Synthesis of Long RNA (General Workflow)
This protocol outlines the general steps in solid-phase phosphoramidite chemistry for RNA synthesis. Specific details will vary depending on the synthesizer and reagents used.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
-
RNA phosphoramidites (A, C, G, U) with appropriate protecting groups
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)
-
Capping solution A (e.g., acetic anhydride (B1165640) in THF/lutidine)
-
Capping solution B (e.g., N-methylimidazole in THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (ACN)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
Deprotection solution for 2'-hydroxyl groups (e.g., triethylamine (B128534) trihydrofluoride)
Procedure (performed on an automated synthesizer):
-
Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the nucleoside on the solid support by treatment with the deblocking solution.
-
Coupling: The next RNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of n-1 deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Cycle Repetition: Steps 1-4 are repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final cycle, the synthesized RNA is cleaved from the solid support, and the base and phosphate protecting groups are removed using the cleavage and deprotection solution.
-
2'-Hydroxyl Deprotection: The 2'-hydroxyl protecting groups are removed.
-
Purification: The crude RNA is purified by HPLC or PAGE to isolate the full-length product.
Visualizations
Caption: The four-step cycle of phosphoramidite chemistry for solid-phase RNA synthesis.
References
- 1. neb.com [neb.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 10. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteopedia.org [proteopedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Mechanism and Structure - Martin Lab [martinlab.chem.umass.edu]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of RNA
Welcome to the technical support center for HPLC purification of RNA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the HPLC-based purification of RNA molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during HPLC purification of RNA?
The most frequently encountered problems include:
-
Poor Peak Shape: This often manifests as peak tailing, fronting, or splitting, which can compromise resolution and the accuracy of quantification.
-
Ghost Peaks: The appearance of unexpected peaks in the chromatogram, even in blank runs, can interfere with the identification and quantification of the target RNA.
-
Poor RNA Recovery: Low yield of the purified RNA can be a significant issue, impacting downstream applications.
-
Column Degradation: A decline in column performance over time, indicated by issues like high backpressure and loss of resolution, is a common concern.
-
Variable Retention Times: Fluctuations in the elution time of the target RNA can affect the reproducibility and reliability of the purification method.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My RNA peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue in HPLC where a peak is asymmetrical with a prolonged trailing edge.[1] This can negatively impact resolution and the accuracy of peak integration.[1] A USP Tailing Factor (Tf) value close to 1.0 is ideal, while values greater than 2.0 are generally considered unacceptable for high-precision analytical methods.[1]
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Residual silanol groups on silica-based columns can interact with the RNA molecule, causing tailing.[2] This is particularly prevalent when the mobile phase pH is above 3.0.[2] | Operate at a lower pH (e.g., pH 2-3) to ensure the silanol groups are fully protonated.[1][2] Alternatively, use a base-deactivated or end-capped column where these residual silanol groups have been chemically modified to be less reactive.[2][3] |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion. | Reduce the sample concentration or injection volume.[1] |
| Column Degradation | An old or contaminated column can lose its efficiency, resulting in poor peak shapes.[1] This can be indicated by peak splitting, reduced retention times, and loss of resolution.[4] | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) for reversed-phase).[1] If performance does not improve, the column may need to be replaced.[1] Using a guard column can help extend the life of the analytical column.[3] |
| Extra-Column Volume | Excessive tubing length or fittings with large internal diameters between the injector and the column, or the column and the detector, can cause band broadening and peak tailing.[5][6] | Minimize the length and internal diameter of all tubing. Ensure all fittings are appropriate for the system to reduce dead volume.[5] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the RNA, it can lead to uneven ionization and asymmetrical peaks.[5] | Adjust the mobile phase pH to be at least one pH unit away from the pKa of the RNA.[7] |
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC.
Issue 2: Ghost Peaks
Q: I am observing unexpected "ghost" peaks in my chromatograms, even when I inject a blank. What could be the cause?
A: Ghost peaks are extraneous peaks that can appear in your chromatogram and are not related to your sample.[8] They can originate from various sources including the mobile phase, the HPLC system itself, or from carryover from previous injections.[9]
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.[10] This can also occur if the mobile phase has been in use for a prolonged period.[10] | Use high-purity, HPLC-grade solvents and reagents.[11] Prepare fresh mobile phase daily and ensure it is properly degassed.[10] |
| System Contamination | Residuals from previous samples can accumulate in the injector, tubing, or column and elute in subsequent runs.[11] This is also known as carryover. | Implement a rigorous system cleaning and maintenance schedule.[11] Flush the system, including the injector and column, with a strong solvent between runs.[11] |
| Carryover from Autosampler | The autosampler needle can carry over sample residue to subsequent injections.[12] | Optimize the needle wash procedure in your autosampler method. Use a wash solvent that is strong enough to remove all sample components. |
| Column Shedding | Particles from the stationary phase can shed from the column, especially under high pressure or with aggressive mobile phases, and be detected as peaks.[8] | Use high-quality, stable columns. Avoid sudden changes in flow rate or pressure that can shock the column.[8] |
| Air Bubbles | Air bubbles in the system, particularly in the detector flow cell, can cause spurious peaks.[13] | Ensure the mobile phase is thoroughly degassed. Purge the system to remove any trapped air bubbles.[13] |
Experimental Protocol: Identifying the Source of Ghost Peaks
-
Blank Injection: Run a blank injection (injecting only the mobile phase). If the ghost peak is present, the source is likely the mobile phase or the HPLC system.[8]
-
Solvent Test: If the peak is present in the blank, replace the mobile phase with fresh, high-purity solvents and run another blank. If the peak disappears, the old mobile phase was contaminated.[9]
-
System Purge: If the peak persists with fresh mobile phase, perform a thorough system flush with a strong solvent to remove any contaminants from the system components.
-
Column Removal: As a final diagnostic step, you can remove the column and replace it with a union, then run a blank. If the peak remains, the source is in the HPLC system upstream of the column. If it disappears, the column is the source of the ghost peak.[9]
Issue 3: Poor RNA Recovery
Q: I am experiencing low yields of my purified RNA. What factors could be contributing to this and how can I improve my recovery?
A: Low RNA recovery can be due to a variety of factors, from the initial sample quality to the specifics of the HPLC method.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| RNA Degradation | RNA is susceptible to degradation by RNases, which can be introduced during sample preparation or be endogenous to the sample.[14] | Use fresh samples and process them quickly.[14] Work in an RNase-free environment, using RNase-free tips, tubes, and solutions.[15] |
| Incomplete Elution | The mobile phase may not be strong enough to elute the RNA from the column, or the gradient may be too steep. | Optimize the mobile phase composition and gradient. Increasing the concentration of the organic modifier or the ion-pairing reagent can improve elution. |
| Poor Sample Preparation | Contaminants in the initial sample, such as proteins or residual solvents from extraction, can interfere with binding to the column and subsequent purification.[14][16] | Ensure the sample is properly cleaned up before injection. This may involve precipitation or solid-phase extraction.[2][14] Dissolve the RNA sample in the mobile phase buffer or RNase-free water.[17] |
| Column Overloading | Exceeding the binding capacity of the column can lead to loss of sample.[14] | Reduce the amount of sample loaded onto the column. |
General Workflow for HPLC RNA Purification:
Caption: A simplified workflow for the purification of RNA using HPLC.
Issue 4: Column Degradation and High Backpressure
Q: My HPLC column's performance is declining, and the backpressure is increasing. What are the likely causes and what can I do?
A: Column degradation is an inevitable consequence of use, but its rate can be accelerated by improper use or harsh conditions.[4] High backpressure is often a symptom of column issues.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Particulate Contamination | Particulates from the sample or mobile phase can clog the column inlet frit. | Filter all samples and mobile phases before use. A guard column can also help protect the analytical column. |
| Precipitation in the Column | Components of the sample or mobile phase may precipitate in the column under the analytical conditions. | Ensure the sample is fully dissolved in the mobile phase. Adjust the mobile phase composition to prevent precipitation. |
| Harsh Mobile Phase Conditions | Operating at extreme pH values or high temperatures can degrade the silica-based stationary phase of the column.[18] | Operate within the pH and temperature limits recommended by the column manufacturer. Consider using more robust polymer-based columns for extreme conditions.[18] |
| Physical Shock | Sudden changes in pressure or flow rate can disrupt the packed bed of the column, leading to voids and channeling.[3] | Gradually increase and decrease the flow rate at the beginning and end of a run.[8] |
Experimental Protocol: Column Washing and Regeneration
If you suspect your column is contaminated, you can try to regenerate it with a series of washes. For a typical reversed-phase C18 column, a general procedure is as follows:
-
Disconnect the column from the detector.
-
Flush the column with RNase-free water.
-
Flush with 100% acetonitrile.
-
Flush with 100% isopropanol.
-
Flush again with 100% acetonitrile.
-
Finally, re-equilibrate the column with the initial mobile phase conditions.
Note: Always consult the column manufacturer's instructions for specific washing and regeneration protocols.
Issue 5: Optimizing Mobile Phase and Temperature
Q: How can I optimize my mobile phase and the column temperature to improve the separation of my RNA?
A: Mobile phase composition and temperature are critical parameters that can be adjusted to enhance resolution and selectivity in RNA separations.[19]
Mobile Phase Optimization:
The mobile phase in ion-pair reversed-phase HPLC for RNA typically consists of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B), both containing an ion-pairing reagent.[20]
-
Ion-Pairing Reagent: Triethylammonium acetate (B1210297) (TEAA) is commonly used.[19] The concentration of the ion-pairing reagent can be adjusted to optimize retention and selectivity.[21]
-
Organic Solvent: Acetonitrile is a common choice, but methanol (B129727) can also be used.[7][22] The choice of organic solvent can affect the separation.[22]
-
pH: The pH of the mobile phase is crucial for controlling the ionization state of both the RNA and the stationary phase, which in turn affects retention.[23]
-
Additives: Additives like hexafluoro-2-propanol (HFIP) can be used to improve separation and make the mobile phase compatible with mass spectrometry.[19]
Impact of Temperature:
Increasing the column temperature generally leads to:
-
Sharper Peaks: Higher temperatures can improve the mass transfer of RNA molecules, resulting in more efficient separation and sharper peaks.[18][24]
-
Reduced Retention Times: Increased temperature reduces the viscosity of the mobile phase, allowing for faster elution.[25]
-
Altered Selectivity: Temperature can influence the secondary structure of RNA, which can alter the selectivity of the separation.[19]
It is important to note that silica-based columns can be unstable at high temperatures, so it is crucial to operate within the manufacturer's recommended limits.[18]
Mobile Phase and Temperature Optimization Summary:
| Parameter | Effect of Increase | Considerations |
| Ion-Pair Reagent Concentration | Increased retention | Can improve selectivity and peak shape.[21] |
| Organic Solvent Concentration | Decreased retention | The type of organic solvent can also impact selectivity.[22] |
| Temperature | Decreased retention, sharper peaks | Can improve resolution but may affect column stability.[18][25] |
| pH | Affects retention and selectivity | Must be controlled to ensure reproducible results.[23] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. biorelevant.com [biorelevant.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. mastelf.com [mastelf.com]
- 8. wyatt.com [wyatt.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. uhplcs.com [uhplcs.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 15. neb.com [neb.com]
- 16. Purity Does my sample contain contaminants [qiagen.com]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 24. agilent.com [agilent.com]
- 25. chromtech.com [chromtech.com]
Technical Support Center: Synthetic RNA Impurity Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of synthetic RNA impurities using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve successful and accurate impurity identification in your synthetic RNA samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetic RNA, and how can they be detected by mass spectrometry?
Common impurities in synthetic RNA arise from inefficiencies and side reactions during solid-phase synthesis and post-synthetic processing. Mass spectrometry, typically coupled with liquid chromatography (LC-MS), is a primary method for their detection and characterization.[1][2] The main classes of impurities include:
-
Failure Sequences (n-x): These are truncated oligonucleotides, most commonly n-1 sequences, that result from incomplete coupling during a synthesis cycle.[1][2] They are readily identified by their lower molecular weight compared to the full-length product (FLP).
-
Deletion Sequences: These are sequences missing an internal nucleotide.
-
Addition Sequences (n+x): These are oligonucleotides with extra nucleotides, such as n+1 sequences.[3]
-
Backbone Modifications: An example is the conversion of a phosphorothioate (B77711) (PS) linkage to a phosphodiester (PO) linkage, resulting in a mass difference of approximately 16 Da.[4]
-
Depurination: The cleavage of the bond between a purine (B94841) base (A or G) and the ribose sugar can lead to fragmentation.[2]
-
Protecting Group Adducts: Remnants of protecting groups used during synthesis, such as TBDMS, can remain covalently attached, leading to predictable mass increases (+114 Da per TBDMS group).[2]
-
Metal Adducts: Sodium and potassium adducts are common and can complicate mass spectra by splitting signals.[3]
-
Double-Stranded RNA (dsRNA): The presence of dsRNA byproducts can be an impurity.[5][6][7]
-
Poly(A) Tail Variants: For mRNA, impurities can include variants with different poly(A) tail lengths due to aborted additions or partial hydrolysis.[5][6][7]
Q2: How can I assess the purity of my synthetic RNA sample using mass spectrometry?
To assess the purity of a synthetic RNA oligonucleotide, High-Performance Liquid Chromatography (HPLC), particularly ion-pair reversed-phase (IP-RP) or anion-exchange (AEX) chromatography, is coupled with mass spectrometry.[2] The mass spectrometer provides the exact mass of the eluted species, confirming the identity of the full-length product and revealing the presence of any impurities.[2] The resulting mass spectrum is deconvoluted to determine the molecular weights of the different species in the sample.[2] Purity is often reported as the relative abundance of the main peak corresponding to the full-length product compared to the total signal from all detected species.
Q3: What are the critical sample preparation steps before MS analysis of synthetic RNA?
Proper sample preparation is crucial for successful mass spectrometric analysis of synthetic RNA.[8] A key step is desalting the crude or purified oligonucleotide sample.[2] This can be achieved through methods like ethanol (B145695) precipitation or using a desalting column.[2] Removing salts is essential because cations can form adducts with the negatively charged phosphodiester backbone of the RNA, which can neutralize the charge and lead to a loss of ion signal.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of synthetic RNA impurities.
Issue 1: Poor or No Signal Intensity
Symptoms:
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Sample Concentration | Ensure your sample is appropriately concentrated. If it's too dilute, the signal may be too low. If it's too concentrated, it can cause ion suppression.[9] |
| Inefficient Ionization | The choice of ionization technique significantly impacts signal intensity. Electrospray ionization (ESI) is commonly used for oligonucleotides.[2] Experiment with different ionization methods (e.g., ESI, MALDI) and optimize source parameters to improve ionization efficiency.[9] |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate the mass spectrometer to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.[9] |
| Sample Degradation | Ensure proper handling and storage of RNA samples to prevent degradation by RNases.[11][12] Use RNase-free tubes, tips, and solutions.[11] |
| Clogged System or No Spray | Check for clogs in the LC system or electrospray needle. Ensure a consistent and stable spray.[10] |
Issue 2: Inaccurate Mass Measurements
Symptoms:
-
Observed molecular weight does not match the theoretical mass of the target RNA.
-
Mass errors are consistently high.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Mass Calibration | Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[9] Incorrect calibration is a common source of mass errors.[9] |
| Instrument Drift or Contamination | Maintain the mass spectrometer according to the manufacturer's guidelines. Contaminants or instrument drift can affect mass accuracy and resolution.[9] |
| Presence of Adducts | The presence of salt adducts (e.g., Na+, K+) or protecting group adducts will alter the observed mass. Ensure thorough desalting of the sample.[2][3] |
Issue 3: Complex or Uninterpretable Spectra
Symptoms:
-
Multiple unexpected peaks.
-
Peak splitting and broadening.[9]
-
Overlapping isotopic distributions, especially for larger oligonucleotides.[13]
Possible Causes and Solutions:
| Cause | Solution |
| Sample Contamination | Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening.[9] Ensure proper sample preparation and column maintenance. |
| Adduct Formation | The formation of adducts with ion-pairing reagents or metals can split the signal for a single species into multiple peaks.[3] It is recommended to use moderate ion-pairing reagents and high-purity solvents.[3] |
| In-source Fragmentation | Harsh ionization conditions can cause the RNA to fragment within the ion source. Optimize source parameters to use milder conditions.[1] |
| Co-eluting Impurities | For complex mixtures or large oligonucleotides, impurities may co-elute with the main peak, making spectra difficult to interpret.[13] Optimize the chromatographic separation to resolve as many impurities as possible. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase LC-MS for Synthetic RNA Analysis
This protocol outlines a general method for the analysis of synthetic RNA oligonucleotides using IP-RPLC coupled with ESI-MS.
-
Sample Preparation:
-
Desalt the crude or purified oligonucleotide sample using ethanol precipitation or a desalting column to remove salts and other non-volatile components.[2]
-
Re-dissolve the RNA pellet in an appropriate aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[2]
-
-
Chromatography:
-
Column: Use a reversed-phase column suitable for oligonucleotides (e.g., C8 or C18).[2]
-
Mobile Phase A: 0.1 M TEAA in water.[2]
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.[2]
-
Gradient: Run a linear gradient of increasing mobile phase B to elute the oligonucleotides. A typical gradient might be 5-65% B over 30 minutes.[2]
-
Detection: Monitor the elution at 260 nm with a UV detector.[2]
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in negative ion mode, as RNA has a negatively charged backbone.
-
Analysis: The mass spectrometer will record the mass-to-charge ratio (m/z) of the ions.
-
Data Processing: Deconvolute the resulting spectrum to determine the molecular weights of the species present in the sample.[2]
-
-
Interpretation:
-
Compare the observed molecular weight of the main peak to the theoretical mass of the target RNA sequence.
-
Identify impurity peaks by comparing their masses to those of expected impurities (e.g., n-1 sequences, adducts).[2]
-
Visualizations
Caption: Workflow for synthetic RNA impurity analysis by LC-MS.
Caption: Logical troubleshooting workflow for MS-based RNA analysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 12. neb.com [neb.com]
- 13. lcms.cz [lcms.cz]
Technical Support Center: 5'-O-DMT-2'-O-TBDMS-Ac-rC Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting of 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite (B1245037) for successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound phosphoramidite?
A1: To ensure long-term stability, the solid phosphoramidite should be stored at -20°C under a dry, inert atmosphere such as nitrogen or argon.[1] It is crucial to minimize exposure to moisture and oxygen to prevent degradation.
Q2: How should I store this compound phosphoramidite once it is dissolved in acetonitrile (B52724)?
A2: Phosphoramidite solutions are significantly less stable than the solid form. For optimal results, it is always recommended to use freshly prepared solutions. If storage is necessary, the solution in anhydrous acetonitrile should be kept under an inert atmosphere. Recommended storage durations and temperatures are outlined below.[2]
Q3: What are the primary degradation pathways for this phosphoramidite?
A3: The two main causes of degradation are hydrolysis and oxidation.[3]
-
Hydrolysis: Trace amounts of water in the acetonitrile can react with the phosphoramidite, leading to the formation of the corresponding H-phosphonate, which is inactive in the standard coupling reaction.
-
Oxidation: The phosphorus (III) center is susceptible to oxidation to a phosphorus (V) species, especially in the presence of air. Oxidized phosphoramidites will not couple to the growing oligonucleotide chain.
Q4: How does the 2'-O-TBDMS protecting group affect my synthesis?
A4: The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl of ribonucleosides. However, its steric bulk can lead to longer coupling times compared to some other protecting groups. It is also important to be aware of the potential for migration of the TBDMS group from the 2' to the 3' position, which can result in the formation of unnatural 2'-5' linkages in the oligonucleotide chain.[4]
Q5: What level of purity should I expect for this compound phosphoramidite?
A5: For successful oligonucleotide synthesis, it is crucial to use high-purity phosphoramidites, typically ≥99.0% as determined by RP-HPLC and ³¹P NMR.[5] Even small amounts of critical impurities can significantly impact the quality of the final oligonucleotide product.
Troubleshooting Guide
Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis and can often be attributed to the quality of the phosphoramidite.
| Potential Cause | Recommended Action |
| Phosphoramidite Degradation (Hydrolysis) | - Ensure the use of anhydrous acetonitrile (<30 ppm water).- Use fresh phosphoramidite solutions for each synthesis.- Store phosphoramidite solutions under a dry, inert atmosphere (argon or nitrogen).- Confirm the purity of the phosphoramidite solution using ³¹P NMR. |
| Phosphoramidite Degradation (Oxidation) | - Avoid exposing solid phosphoramidite and solutions to air.- Use fresh solutions, especially for critical syntheses.- Purge synthesizer lines and reagent bottles with an inert gas. |
| Suboptimal Activator | - Ensure the activator is fresh and anhydrous.- Use the recommended activator for your specific synthesizer and phosphoramidite. |
| Extended Coupling Times | - The 2'-O-TBDMS group is sterically bulky and may require longer coupling times. Optimize the coupling time for your specific sequence and synthesizer. |
Quantitative Data Summary
The stability of phosphoramidites is critical for successful oligonucleotide synthesis. The following tables provide a summary of storage recommendations and expected stability, based on data for analogous deoxyribonucleoside phosphoramidites.
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Recommended Duration |
| Solid | -20°C | Inert (Argon/Nitrogen) | > 1 year |
| Solution in Anhydrous Acetonitrile | -20°C | Inert (Argon/Nitrogen) | Up to 1 month[2] |
| Solution in Anhydrous Acetonitrile | -80°C | Inert (Argon/Nitrogen) | Up to 6 months[2] |
Table 2: Stability of Deoxycytidine (dC) Phosphoramidite in Acetonitrile at Room Temperature
This data for deoxycytidine phosphoramidite provides an indication of the stability of the analogous ribonucleoside phosphoramidite.
| Time (Weeks) | Purity Reduction (%) |
| 5 | 2%[6][7] |
Experimental Protocols
Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
Objective: To determine the ratio of active P(III) phosphoramidite to oxidized P(V) species.
Materials:
-
This compound phosphoramidite sample
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
NMR tubes
Procedure:
-
Under an inert atmosphere (e.g., in a glove box), dissolve 5-10 mg of the phosphoramidite in 0.5-0.7 mL of the deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube and cap it securely.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: The active P(III) phosphoramidite will appear as two diastereomeric peaks around 149-153 ppm.[8] Oxidized P(V) species will appear as signals in the range of -25 to 99 ppm.[5] Integrate the respective peaks to determine the percentage of active phosphoramidite. A purity of ≥99% P(III) is recommended.[5]
Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
Objective: To identify and quantify impurities in the phosphoramidite sample.
Materials:
-
This compound phosphoramidite sample
-
Anhydrous acetonitrile (HPLC grade)
-
Triethylammonium acetate (B1210297) (TEAA) buffer (0.1 M, pH 7.0)
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]
Procedure:
-
Prepare a 1 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.
-
Set up the HPLC system with the C18 column.
-
Use a gradient elution with mobile phase A (0.1 M TEAA in water) and mobile phase B (acetonitrile). A typical gradient might be from 50% B to 100% B over 20-30 minutes.
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Analysis: The main peak corresponds to the pure phosphoramidite. Any other peaks are impurities. The purity is calculated based on the area percentage of the main peak. A purity of ≥99.0% is generally required.[5]
Visualizations
Caption: Key degradation pathways for phosphoramidites.
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
- 1. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. usp.org [usp.org]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Technical Support Center: Phosphoramidite Stability and Water Content
Welcome to the Technical Support Center for phosphoramidite (B1245037) chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical aspect of phosphoramidite stability, with a specific focus on the detrimental effects of water content. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phosphoramidite degradation?
A1: The primary cause of phosphoramidite degradation is hydrolysis due to the presence of water.[1][2] Phosphoramidites are extremely sensitive to moisture.[2][3] Even trace amounts of water can react with the phosphoramidite, rendering it inactive for the coupling reaction in oligonucleotide synthesis.[1][2] This leads to lower synthesis yields and an increase in truncated or failure sequences.[2][4]
Q2: How does water affect the phosphoramidite molecule?
A2: Water hydrolyzes the phosphoramidite at the trivalent phosphorus center. This reaction converts the phosphoramidite into its corresponding H-phosphonate, which is unable to participate in the coupling step of oligonucleotide synthesis.[5][6] The presence of water can also react with the activated phosphoramidite intermediate during the coupling step, directly competing with the 5'-hydroxyl group of the growing oligonucleotide chain.[7]
Q3: Are all phosphoramidites equally sensitive to water?
A3: No, the stability of phosphoramidites in the presence of water varies depending on the nucleobase. The general order of stability is T > dC > dA >> dG.[5][8] The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is particularly susceptible to degradation.[5][8][9]
Q4: Why is dG phosphoramidite less stable than other phosphoramidites?
A4: The degradation of dG phosphoramidites is accelerated by an autocatalytic process.[9] The hydrolysis of dG phosphoramidite is second order with respect to the phosphoramidite concentration, indicating that the dG phosphoramidite itself catalyzes its own degradation in the presence of water.[9]
Q5: What is the recommended maximum water content in solvents used for phosphoramidite chemistry?
A5: For optimal results in oligonucleotide synthesis, the water content in the acetonitrile (B52724) (ACN) used as a diluent and wash solvent should be strictly controlled. It is recommended to use anhydrous ACN with a water content of less than 30 ppm, and ideally 10 ppm or less.[10]
Q6: How should I store my phosphoramidites to ensure their stability?
A6: Solid phosphoramidites should be stored at -20°C or lower in tightly sealed vials under an inert atmosphere, such as argon or dry nitrogen.[2] Once dissolved in anhydrous acetonitrile, the solution should be stored in a sealed vial, preferably with a septum, at -20°C and used as quickly as possible. To maintain anhydrous conditions, molecular sieves (3 Å) can be added to the solvent.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments related to phosphoramidite stability and water content.
Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis
Symptom: You observe a significant drop in the stepwise coupling efficiency during oligonucleotide synthesis, resulting in a low yield of the full-length product.
Possible Cause: Presence of excess moisture in your reagents or on the synthesizer.
Troubleshooting Steps:
-
Verify Solvent Quality:
-
Ensure that the acetonitrile (ACN) used for dissolving phosphoramidites and for washing steps is anhydrous, with a water content below 30 ppm (ideally <10 ppm).[10]
-
Use a fresh bottle of DNA synthesis grade ACN.
-
Consider further drying the ACN with activated 3 Å molecular sieves for at least 24 hours before use.
-
-
Check Phosphoramidite Handling:
-
Allow phosphoramidite vials to warm to room temperature before opening to prevent condensation.
-
Prepare phosphoramidite solutions fresh, just prior to use if possible.
-
Handle solid phosphoramidites and prepare solutions under an inert atmosphere (e.g., in a glove box or under a stream of argon).
-
-
Inspect the Synthesizer:
-
Check for leaks in the fluidics system that could introduce atmospheric moisture.
-
Ensure that the inert gas supply to the synthesizer is dry. An in-line drying filter is recommended.[10]
-
-
Evaluate Activator Solution:
-
Ensure the activator solution is fresh and has been prepared under anhydrous conditions.
-
Issue 2: Increased n-1 Shortmers in Final Product
Symptom: Your final product analysis (e.g., by HPLC or mass spectrometry) shows a high percentage of n-1 sequences (sequences missing one nucleotide).
Possible Cause: Incomplete coupling reaction due to degraded or hydrolyzed phosphoramidites.
Troubleshooting Steps:
-
Assess Phosphoramidite Quality:
-
If the issue is specific to the addition of a particular base, especially dG, the corresponding phosphoramidite may have degraded.
-
Perform a quality control check on the problematic phosphoramidite using ³¹P NMR or RP-HPLC (see Experimental Protocols section).
-
-
Implement Anhydrous Techniques:
-
Rigorously follow protocols for maintaining anhydrous conditions throughout the synthesis.
-
Treating dissolved phosphoramidites with high-quality molecular sieves for 48 hours can help remove residual moisture and may restore coupling efficiency.[10]
-
-
Optimize Coupling Time:
-
For phosphoramidites that may have partially degraded or for sterically hindered monomers, increasing the coupling time can sometimes help drive the reaction to completion.
-
Data Presentation
Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
This table summarizes the observed stability of standard phosphoramidites in acetonitrile solution over time.
| Phosphoramidite | Purity Reduction after 5 Weeks | Relative Stability |
| T | ~2% | High |
| dC(bz) | ~2% | High |
| dA(bz) | ~6% | Medium |
| dG(ib) | ~39% | Low |
Data synthesized from Krotz et al. (2004). The study was conducted with phosphoramidites stored in acetonitrile under an inert gas atmosphere.[7][8]
Experimental Protocols
Protocol 1: Quality Control of Phosphoramidites by ³¹P NMR Spectroscopy
This method is used to assess the purity of phosphoramidites and to detect the presence of degradation products such as H-phosphonates and other P(V) species.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) in an NMR tube.
-
Add a small amount of triethylamine (B128534) (TEA) to the solvent to prevent acid-catalyzed degradation during the measurement.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
An external standard of 85% H₃PO₄ can be used for chemical shift referencing (δ = 0 ppm).
-
-
Data Analysis:
-
The phosphoramidite diastereomers should appear as two sharp singlets in the region of approximately 140-155 ppm.[11]
-
P(V) impurities, such as the hydrolyzed H-phosphonate, will appear in the region of -25 to 99 ppm.[12]
-
Integrate the peaks corresponding to the phosphoramidite and any impurity signals to determine the relative purity. A purity of ≥98% is typically required.
-
Protocol 2: Purity Assessment of Phosphoramidites by Reversed-Phase HPLC (RP-HPLC)
This method is used to determine the purity of phosphoramidite raw materials and to separate the two diastereomers from impurities.
Methodology:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The phosphoramidite will typically elute as a pair of peaks representing the two diastereomers.[12]
-
Impurities can be identified as separate peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main phosphoramidite peaks relative to the total peak area.
-
Visualizations
Caption: The hydrolysis pathway of a phosphoramidite in the presence of water.
Caption: A troubleshooting workflow for diagnosing low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 12. usp.org [usp.org]
- 13. waters.com [waters.com]
Validation & Comparative
A Comparative Analysis of 5'-O-DMT-2'-O-TBDMS-Ac-rC and Alternative Cytidine Phosphoramidites in RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the selection of appropriate building blocks is paramount to achieving high yields and purity. The 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite (B1245037) is a foundational reagent in this field. This guide provides an objective comparison of this phosphoramidite with key alternatives, focusing on the performance characteristics dictated by the 2'-hydroxyl and exocyclic amine protecting groups.
The structure of an RNA phosphoramidite directly influences its performance during solid-phase synthesis and subsequent deprotection steps. The primary points of comparison revolve around the 2'-hydroxyl protecting group (e.g., TBDMS, TOM, ACE) and the N⁴-exocyclic amine protecting group on the cytidine (B196190) base (e.g., Acetyl, Benzoyl). These choices impact coupling efficiency, synthesis speed, and the conditions required for deprotection.
Performance Comparison of 2'-Hydroxyl Protecting Groups
The 2'-hydroxyl protecting group is the most critical choice in RNA synthesis, as it must be stable throughout the synthesis cycles and be removed cleanly without degrading the final RNA product. The tert-butyldimethylsilyl (TBDMS) group is a well-established standard, but alternatives like TOM and ACE have been developed to overcome some of its limitations.
| Performance Metric | 2'-O-TBDMS (tert-butyldimethylsilyl) | 2'-O-TOM (triisopropylsilyloxymethyl) | 2'-O-ACE (bis(2-acetoxyethoxy)methyl) |
| Avg. Coupling Efficiency | 98.5–99%[1][2] | >99%[1][2] | >99%[3] |
| Typical Coupling Time | Up to 6 minutes[1][2][4] | ~2.5 minutes[1][2] | < 60 seconds[5] |
| Steric Hindrance | High[1][2] | Low[1][6] | Low[3] |
| Risk of 2' to 3' Migration | Prone to migration under basic conditions[1][6][7] | Not prone to migration[1][7] | Not applicable (orthoester chemistry) |
| Deprotection Chemistry | Fluoride-based (e.g., TEA·3HF, TBAF)[8][9] | Fluoride-based (e.g., TBAF)[7][10] | Mildly Acidic (e.g., Acetic Acid Buffer)[3][5][8] |
| Key Advantages | Well-established, widely used. | Higher yields for long RNA, faster coupling.[1][2] | Very fast coupling, extremely mild deprotection, water-soluble protected oligos.[3][5][11] |
| Key Disadvantages | Slower coupling, harsher deprotection, risk of chain cleavage and 2'-5' linkage formation.[1][7] | Higher cost. | Requires specific 5'-silyl protecting groups instead of DMT.[3][5] |
Performance Comparison of N⁴-Exocyclic Amine Protecting Groups
The choice of protecting group for the exocyclic amine of cytidine primarily affects the final deprotection step. The acetyl (Ac) group, used in the subject phosphoramidite, offers significant advantages in terms of speed and efficiency.
| Performance Metric | Acetyl (Ac) | Benzoyl (Bz) |
| Deprotection Speed | Fast (e.g., 10 mins with AMA at 65°C)[8][9] | Slower (requires hours with ammonium (B1175870) hydroxide)[12] |
| Deprotection Conditions | Compatible with fast-cleaving reagents like Ammonium Hydroxide (B78521)/Methylamine (B109427) (AMA).[13] | Typically requires longer incubation in ammonium hydroxide/ethanol. |
| Potential Side Reactions | Minimal. | Slower removal can lead to incomplete deprotection or base modification if conditions are not optimal. |
| Primary Advantage | Enables rapid deprotection, increasing throughput and minimizing RNA exposure to harsh conditions.[12] | Standard, traditional protecting group. |
Experimental Workflows and Protocols
The successful synthesis of RNA oligonucleotides relies on a standardized set of procedures for both the assembly of the chain and the final deprotection.
General Solid-Phase RNA Synthesis Cycle
The synthesis of RNA for all compared phosphoramidites follows a four-step cycle for each nucleotide addition, typically performed on an automated synthesizer.[1][14][15]
-
Detritylation (Deblocking): The 5'-O-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using a mild acid to expose the 5'-hydroxyl group.[1][15]
-
Coupling: The phosphoramidite is activated (e.g., with 5-ethylthio-1H-tetrazole) and couples to the free 5'-hydroxyl group of the growing RNA chain.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.[1][15]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.[1]
Post-Synthesis Deprotection Pathways
The deprotection protocol is highly dependent on the chosen 2'-hydroxyl protecting group. The following diagram illustrates the distinct workflows.
Detailed Experimental Protocols
Protocol 1: Deprotection of 2'-O-TBDMS Protected Oligonucleotides
This protocol is suitable for RNA synthesized using this compound and other TBDMS-protected phosphoramidites. The use of Ac-C is required for the fast AMA deprotection step.[9]
-
Cleavage and Base/Phosphate Deprotection:
-
2'-Hydroxyl (TBDMS) Deprotection:
-
Dissolve the dried RNA oligonucleotide completely in 115 µL of anhydrous DMSO. Heating at 65°C for ~5 minutes may be necessary.[8][9]
-
Add 60 µL of triethylamine (B128534) (TEA) to the solution and mix gently.[8][9]
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[8][9]
-
Quench the reaction (e.g., with a quenching buffer or by precipitation) and proceed to desalting and purification (e.g., HPLC or cartridge).[8][16]
-
Protocol 2: Deprotection of 2'-O-TOM Protected Oligonucleotides
This protocol highlights the different conditions used for the more labile TOM protecting group.
-
Cleavage and Base/Phosphate Deprotection:
-
Transfer the solid support to a sealable vial.
-
Add 1.5 mL of AMA solution and incubate for 10 minutes at 65°C (for standard oligos) OR add 1.5 mL of EMAM solution (ethanolic methylamine/aqueous methylamine) and incubate overnight at room temperature (optimal for long oligos).[7][13]
-
Cool, transfer the supernatant, and dry the sample.
-
-
2'-Hydroxyl (TOM) Deprotection:
Protocol 3: Deprotection of 2'-O-ACE Protected Oligonucleotides
This protocol demonstrates the exceptionally mild final deprotection step characteristic of ACE chemistry.
-
Cleavage and Base/Phosphate Deprotection:
-
Treat the solid support with 40% methylamine in water for 10 minutes at 55°C.[5] This step cleaves the RNA from the support and removes the base protecting groups.
-
Wash, collect the supernatant, and dry the sample.
-
-
2'-Hydroxyl (ACE) Deprotection:
-
Lyophilize to dryness. The RNA is now ready for resuspension or final purification.
Conclusion
The this compound phosphoramidite remains a reliable and widely used building block for RNA synthesis. Its performance is well-characterized, and established protocols exist for its use. The acetyl group on cytidine is a distinct advantage, enabling rapid and efficient base deprotection compatible with modern high-throughput synthesis.
However, for applications requiring the synthesis of very long RNA oligonucleotides (>50 bases) or those sensitive to fluoride (B91410) treatment, alternative 2'-hydroxyl protecting groups should be considered.
-
TOM-protected phosphoramidites offer higher coupling efficiencies and faster reaction times, leading to higher yields of full-length products for long sequences.[1][2] They also eliminate the risk of 2'-3' migration observed with TBDMS.[6][7]
-
ACE chemistry represents a significant departure, providing very high coupling yields and a unique, exceptionally mild acidic deprotection step.[3][11] This makes it an excellent choice for synthesizing long or highly modified RNAs that may be sensitive to standard deprotection reagents.[3]
The optimal choice of cytidine phosphoramidite ultimately depends on the specific requirements of the target oligonucleotide, including its length, complexity, and the desired final purity, balanced against factors like reagent cost and established laboratory protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. atdbio.com [atdbio.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. massbio.org [massbio.org]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry | Technology Networks [technologynetworks.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. idtdna.com [idtdna.com]
- 16. benchchem.com [benchchem.com]
- 17. horizondiscovery.com [horizondiscovery.com]
A Head-to-Head Comparison of 2'-Hydroxyl Protecting Groups: TBDMS vs. TOM in RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the choice of a protecting group for the 2'-hydroxyl function of ribonucleosides is a critical decision. This choice profoundly influences the yield, purity, and successful synthesis of long oligonucleotides. This guide provides an objective, data-driven comparison of two prominent 2'-hydroxyl protecting groups: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), to inform the selection of an optimal synthesis strategy.
The core challenge in solid-phase RNA synthesis is the differentiation between the 2'- and 3'-hydroxyl groups of the ribose sugar.[1] The 2'-hydroxyl group must be reliably shielded during the phosphoramidite (B1245037) coupling step to prevent the formation of incorrect 2'-5' phosphodiester linkages and other side reactions.[1][2] The performance characteristics of the chosen 2'-protecting group directly impact coupling efficiency, deprotection strategy, and the ultimate quality of the synthetic RNA.[1]
Structural and Performance Comparison
The fundamental differences between TBDMS and TOM arise from their chemical structures. TBDMS is a bulky silyl (B83357) group attached directly to the 2'-oxygen, whereas the TOM group connects a silyl group to the 2'-oxygen via a methylenoxy tether.[1] This spacer in the TOM group extends the bulky triisopropylsilyl moiety further from the reaction center, reducing steric hindrance during the coupling step.[3][4][5][6]
This structural distinction leads to significant differences in performance, particularly in the synthesis of long and complex RNA molecules where TOM generally offers superior performance.[1][7]
| Performance Metric | 2'-O-TBDMS | 2'-O-TOM | Advantage of 2'-O-TOM | Source(s) |
| Average Coupling Efficiency | 98.5–99% | >99% | Higher yield of full-length product, crucial for long sequences. | [4][7] |
| Typical Coupling Time | Up to 6 minutes | ~2.5 minutes | Increased synthesis speed and throughput. | [4][7][8] |
| Extrapolated Crude Purity (100mer) | ~27% | ~33% | Higher purity of the crude product, simplifying purification. | [3][4][7] |
| Steric Hindrance | High | Low | Facilitates more efficient and faster coupling reactions. | [2][3][7][9] |
| 2' to 3' Migration Risk | Prone to migration under basic deprotection conditions, leading to 2'-5' linkages. | Acetal (B89532) structure is stable under basic conditions, preventing migration. | Ensures formation of biologically active 3'-5' linkages. | [2][5][9][10][11][12] |
| Deprotection Conditions | Harsher, multi-step process requiring a specific fluoride (B91410) reagent. | Milder, faster, and more straightforward. | Minimizes potential degradation of the final RNA product. | [1][5] |
Experimental Workflows and Methodologies
The choice of protecting group dictates the specific protocols for both the synthesis cycle and the final deprotection sequence.
The synthesis of RNA on a solid support follows a four-step cycle for each nucleotide addition: deprotection of the 5'-hydroxyl, coupling of the phosphoramidite, capping of unreacted 5'-hydroxyls, and oxidation of the phosphite (B83602) triester linkage.[1][10] The 2'-hydroxyl protecting group primarily influences the efficiency and duration of the coupling step.
Caption: General workflow for solid-phase RNA synthesis.
Detailed Experimental Protocols
The removal of the TBDMS group is a two-step process that must be performed carefully to prevent RNA degradation.[13][14]
-
Cleavage, Base, and Phosphate (B84403) Deprotection:
-
Reagent: A 1:1 (v/v) mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine (B109427) (AMA) or 8M ethanolic methylamine.[1][14][15]
-
Procedure: Treat the solid support containing the synthesized oligonucleotide with the reagent mixture. For AMA, heat at 65°C for 10-15 minutes.[10][15] This step cleaves the RNA from the support, removes the protecting groups from the nucleobases (e.g., Bz, Ac, iBu), and removes the cyanoethyl groups from the phosphate backbone.[13][14]
-
Workup: Collect the solution and dry the oligonucleotide completely (e.g., by lyophilization or vacuum centrifugation).
-
-
2'-O-TBDMS Group Deprotection:
-
Reagent: Triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like anhydrous N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[14][15][16]
-
Procedure (DMT-on):
-
Quenching: Cool the reaction and add a quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) before purification.[9][15]
-
Caption: Stepwise deprotection workflow for TBDMS-protected RNA.
Deprotection of TOM-protected RNA is significantly simpler and faster.[1][2][9]
-
One-Step Cleavage and Deprotection:
-
Reagent: Ammonium hydroxide/methylamine (AMA) or methylamine in ethanol/water (EMAM).[2][9] AMA is suitable for standard oligonucleotides, while EMAM is often preferred for longer sequences.[2][9]
-
Procedure (AMA):
-
Workup: Cool the vial, transfer the supernatant containing the cleaved and partially deprotected RNA to a sterile tube.
-
-
2'-O-TOM Group Deprotection:
-
The deprotection of the TOM group occurs concurrently or is completed under the same mild basic conditions used for cleavage and base deprotection, although a subsequent fluoride treatment step similar to that for TBDMS is still required for the silyl component.
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in DMSO.[9]
-
Procedure (DMT-on):
-
Quenching: Cool the reaction and quench before purification.[9]
-
Caption: Deprotection workflow for TOM-protected RNA.
Conclusion and Recommendations
The choice between TBDMS and TOM protecting groups represents a trade-off between established protocols and higher performance.
-
TBDMS is a well-established and widely used protecting group.[7] It can be a cost-effective option for the synthesis of shorter, less complex RNA oligonucleotides where maximum coupling efficiency is not the primary concern.[1] However, users must be mindful of its key limitations: higher steric hindrance, which lowers coupling efficiency, and the risk of 2'-3' silyl migration under basic conditions, which can compromise the integrity of the final product.[2][10]
-
TOM offers superior performance, especially for the synthesis of long RNA sequences (>75mers).[1][17] Its reduced steric hindrance results in higher coupling efficiencies and faster reaction times.[2][7][9] The acetal linkage provides stability against base-induced migration, preventing the formation of non-biological 2'-5' linkages.[2][5][9] While potentially a more expensive option upfront, the higher yield and purity of the crude product can simplify downstream purification, potentially offsetting costs for demanding applications.
Caption: Decision workflow for choosing between TBDMS and TOM.
For drug development and demanding research applications where the synthesis of long, high-purity RNA is paramount, the TOM protecting group is the recommended choice due to its clear advantages in coupling efficiency and product integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. massbio.org [massbio.org]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. kulturkaufhaus.de [kulturkaufhaus.de]
- 15. glenresearch.com [glenresearch.com]
- 16. academic.oup.com [academic.oup.com]
- 17. glenresearch.com [glenresearch.com]
A Head-to-Head Comparison: The Advantages of 5'-O-DMT-2'-O-TBDMS-Ac-rC in RNA Synthesis
In the precise and demanding field of synthetic biology and therapeutic development, the chemical synthesis of RNA oligonucleotides is a foundational process. The success of this synthesis, measured by yield, purity, and the ability to create long sequences, is critically dependent on the choice of phosphoramidite (B1245037) building blocks. This guide provides an in-depth comparison of 5'-O-DMT-2'-O-TBDMS-Ac-rC, a widely used cytidine (B196190) phosphoramidite, against its main alternatives, focusing on the performance characteristics imparted by the 2'-hydroxyl protecting group.
The this compound monomer is a derivative of cytidine strategically modified with three key protecting groups: a 5'-O-Dimethoxytrityl (DMT) group, a 2'-O-tert-butyldimethylsilyl (TBDMS) group, and an N-Acetyl (Ac) group on the cytidine base. This orthogonal protection strategy is essential for the stepwise, controlled assembly of RNA chains during solid-phase synthesis.[1] The bulky TBDMS group shields the 2'-hydroxyl to prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester linkage, a cornerstone of RNA's structure.[1][2][]
Performance Comparison: 2'-O-TBDMS vs. 2'-O-TOM
The primary point of comparison for RNA phosphoramidites lies in the nature of the 2'-hydroxyl protecting group. A prominent alternative to TBDMS is the 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) group.[2][4][5] While both are effective, their structural differences lead to distinct performance characteristics, particularly in the synthesis of long RNA molecules.[2][4][5]
The bulkiness of the TBDMS group, while protective, can sterically hinder the coupling reaction, the step where a new phosphoramidite is added to the growing RNA chain.[4][6] The TOM group, featuring an oxymethyl spacer, extends the bulky silyl (B83357) group further from the reaction center, reducing this hindrance.[4][5][7] This structural difference results in higher coupling efficiencies and faster reaction times for TOM-protected amidites.[4][5][7]
Quantitative Performance Metrics
The following table summarizes the key quantitative differences between the TBDMS and TOM protecting groups, which directly impact the overall yield and purity of the final RNA product.
| Performance Metric | 2'-O-TBDMS Protected Amidites | 2'-O-TOM Protected Amidites | Advantage of 2'-O-TOM |
| Average Coupling Efficiency | 98.5–99%[4][5] | >99%[4][5] | Higher yield of full-length product, especially for long sequences. |
| Typical Coupling Time | Up to 6 minutes[4][5][8] | ~2.5 minutes[4][5] | Increased synthesis speed and throughput. |
| Extrapolated Crude Purity (100mer) | 27%[4][5] | 33%[4][5] | Higher purity of the crude product, simplifying purification. |
While the TOM protecting group shows advantages for synthesizing very long RNAs, the TBDMS group remains a cost-effective and highly reliable option for routine synthesis of shorter to medium-length RNA oligonucleotides where the highest possible coupling efficiency is not the sole determinant of success.[2]
Experimental Protocols
The successful use of this compound relies on optimized protocols for the solid-phase synthesis cycle and the subsequent deprotection steps.
Protocol 1: Standard Solid-Phase RNA Synthesis Cycle
This protocol outlines the four fundamental steps for each addition of a nucleotide to the growing RNA chain on a solid support.
-
Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support is treated with the deblocking solution to remove the acid-labile 5'-DMT protecting group from the terminal nucleotide. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[6]
-
-
Coupling:
-
Reagents: 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile (B52724); Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT)).[6][9]
-
Procedure: The phosphoramidite and activator are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain. Due to the steric hindrance of the TBDMS group, a longer coupling time (e.g., 5-10 minutes) or a double coupling step may be employed to maximize efficiency.[6][10]
-
-
Capping:
-
Reagents: Cap A (Acetic anhydride/2,6-lutidine/THF) and Cap B (16% N-Methylimidazole in THF).[6]
-
Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from participating in subsequent cycles, minimizing the formation of deletion mutants (n-1 sequences).
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in a solution of THF/Pyridine/Water.[6]
-
Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage, which constitutes the backbone of the RNA molecule. The column is then washed with anhydrous acetonitrile to prepare for the next cycle.[6]
-
Protocol 2: Two-Step Deprotection of TBDMS-Protected RNA
Following synthesis, a carefully controlled two-step deprotection process is required to cleave the RNA from the solid support and remove all protecting groups.[11]
-
Step 1: Base/Phosphate Deprotection & Cleavage from Support
-
Reagent: A mixture of concentrated Ammonium Hydroxide and Methylamine (AMA) (1:1 v/v).[6][11]
-
Procedure:
-
The solid support containing the synthesized RNA is transferred to a pressure-resistant vial.
-
1.0 mL of AMA solution is added for a 1 µmol scale synthesis.[11]
-
The sealed vial is heated (e.g., 65°C for 10-20 minutes).[6][11] This step removes the N-acetyl protecting group from the cytidine base and the β-cyanoethyl groups from the phosphate backbone, and cleaves the oligonucleotide from the solid support.[11]
-
After cooling, the supernatant containing the RNA is transferred to a new sterile tube and evaporated to dryness.[11]
-
-
-
Step 2: 2'-O-TBDMS Group Removal
-
Reagents: Triethylamine tris(hydrofluoride) (TEA·3HF) in anhydrous Dimethyl Sulfoxide (DMSO).[11]
-
Procedure:
-
The dried RNA pellet is redissolved in anhydrous DMSO (e.g., 100 µL).[11]
-
TEA·3HF solution is added (e.g., 125 µL).[11]
-
The mixture is heated (e.g., 65°C for 2.5 hours).[11][12] This fluoride-containing reagent specifically cleaves the silyl ether bond to remove the TBDMS group from each ribose unit.
-
The reaction is quenched, and the fully deprotected RNA is ready for purification via precipitation, desalting, or HPLC.[2][11]
-
-
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams depict the chemical structure of the phosphoramidite and the general workflow of solid-phase RNA synthesis.
Caption: Key protected sites on this compound.
Caption: General workflow of the solid-phase RNA synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. atdbio.com [atdbio.com]
- 9. kulturkaufhaus.de [kulturkaufhaus.de]
- 10. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
A Comparative Guide to In Vitro RNA Synthesis Protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of high-quality RNA is a critical step in a multitude of applications, from basic research to the development of cutting-edge mRNA-based therapeutics and vaccines. This guide provides a comparative analysis of common in vitro RNA synthesis protocols, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your specific research needs.
Core Concepts in In Vitro Transcription (IVT)
In vitro transcription is the cell-free synthesis of RNA molecules from a DNA template.[1] The core components of a standard IVT reaction include a linearized DNA template containing a bacteriophage promoter (most commonly T7, SP6, or T3), a corresponding RNA polymerase, ribonucleoside triphosphates (NTPs), and a buffer system containing magnesium ions.[2][3] The efficiency and quality of the synthesized RNA are influenced by several factors, including the quality of the DNA template, the concentration of NTPs and magnesium ions, the reaction temperature, and the incubation time.[1][4]
Comparative Analysis of RNA Synthesis Protocols
The choice of an RNA synthesis protocol depends on the desired type of RNA (e.g., linear mRNA, self-amplifying RNA, circular RNA), the required yield, and the downstream application. Below is a comparative overview of different protocols.
Standard mRNA Synthesis
Standard mRNA synthesis protocols are widely used for producing linear, capped, and polyadenylated mRNA for applications such as in vitro translation, microinjection, and the development of mRNA vaccines.[5][6] The process typically involves in vitro transcription from a linearized plasmid DNA or a PCR product, followed by the addition of a 5' cap and a 3' poly(A) tail.[5][7]
Key Performance Indicators:
| Parameter | Typical Range/Observation | Citation |
| RNA Yield | Up to 180 µg from 1 µg of control template. Can be optimized for milligram-scale production. | [8] |
| RNA Purity (A260/A280) | 1.8 - 2.1 | [7] |
| RNA Integrity | >90% full-length transcript is achievable with optimized protocols and high-quality templates. | [9] |
Experimental Protocol: Standard T7 mRNA Synthesis
This protocol is a generalized procedure based on commercially available kits.[8][10]
-
Template Preparation: A plasmid containing the gene of interest downstream of a T7 promoter is linearized with a restriction enzyme that cuts downstream of the desired 3' end of the RNA. The linearized DNA is then purified. Alternatively, a PCR product containing the T7 promoter, the gene of interest, and a poly(T) stretch can be used as a template.[11]
-
In Vitro Transcription Reaction Setup (20 µL reaction):
-
Nuclease-free water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM UTP: 2 µL
-
100 mM GTP: 0.5 µL
-
100 mM Cap Analog (e.g., ARCA): 1.5 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.[1]
-
DNase Treatment: To remove the DNA template, 2 µL of DNase I is added, and the reaction is incubated at 37°C for 15 minutes.[8]
-
Purification: The synthesized mRNA is purified using lithium chloride precipitation or silica-based spin columns.[2][3]
-
Poly(A) Tailing (if not encoded in the template): A poly(A) tail can be added enzymatically using Poly(A) Polymerase.[5]
Self-Amplifying RNA (saRNA) Synthesis
Self-amplifying RNAs are larger RNA molecules (typically 9-12 kb) derived from alphavirus genomes.[12][13] They encode not only the antigen of interest but also the viral replication machinery (non-structural proteins nsP1-4), which allows the RNA to replicate within the host cell, leading to higher and more sustained protein expression from a smaller initial dose.[14][15] The synthesis of these long RNA molecules presents unique challenges, often requiring optimization of the IVT reaction to ensure high integrity.[12][16]
Key Performance Indicators:
| Parameter | Typical Range/Observation | Citation |
| RNA Yield | Can be lower than standard mRNA on a per-template basis due to the longer transcript length. Optimization is critical. | [11] |
| RNA Purity (A260/A280) | 1.8 - 2.1 | [14] |
| RNA Integrity | >85% integrity is achievable with optimized IVT conditions, particularly magnesium concentration. | [17] |
Experimental Protocol: Self-Amplifying RNA Synthesis
This protocol is a generalized procedure and requires significant optimization for each specific saRNA construct.[18]
-
Template Preparation: A linearized plasmid containing the alphavirus non-structural proteins, a subgenomic promoter, the gene of interest, and a 3' UTR downstream of a T7 promoter is used as the template.
-
Optimized In Vitro Transcription: The IVT reaction conditions, particularly the magnesium and NTP concentrations, are critical for maximizing the yield and integrity of the long saRNA transcript.[16][17] A design of experiment (DoE) approach can be employed to systematically optimize these parameters.[17]
-
Purification: Due to the large size of saRNA, purification methods need to be carefully selected to ensure efficient removal of shorter, abortive transcripts and other reaction components.
Circular RNA (circRNA) Synthesis
Circular RNAs are single-stranded RNA molecules that form a covalently closed loop, making them resistant to exonuclease degradation and thus highly stable.[19][20] The in vitro synthesis of circRNAs involves the production of a linear RNA precursor, followed by an intramolecular ligation step.[20][21]
Methods for Circularization:
-
Enzymatic Ligation: T4 RNA ligase is commonly used to circularize a linear RNA precursor that has a 5'-monophosphate and a 3'-hydroxyl group.[20][21]
-
Ribozyme-mediated Splicing: Group I or Group II introns can be engineered to flank the RNA of interest. Upon transcription, the intron catalyzes its own excision and the ligation of the flanking exons to form a circular RNA.[19][22] The permuted intron-exon (PIE) method is a popular ribozyme-based strategy.[19]
Key Performance Indicators:
| Parameter | Typical Range/Observation | Citation |
| Circularization Efficiency | Varies depending on the method and the sequence of the RNA. Can be a significant bottleneck. | [19] |
| Purity | Requires purification steps to remove linear precursors and ligation byproducts. | [20] |
| Stability | Highly stable due to the absence of free 5' and 3' ends. | [19] |
Experimental Protocol: Circular RNA Synthesis via Enzymatic Ligation
This protocol outlines a general procedure for circRNA synthesis.[16][23]
-
Linear RNA Precursor Synthesis: A linear RNA with a 5'-monophosphate is synthesized. This can be achieved by in vitro transcription using a low GTP to GMP ratio or by treating a 5'-triphosphate RNA with RNA 5' polyphosphatase.[22]
-
Purification of Linear Precursor: The linear RNA is purified to remove unincorporated nucleotides and enzymes.
-
Ligation Reaction: The purified linear RNA is incubated with T4 RNA ligase in a buffer containing ATP. The reaction is typically performed at a low RNA concentration to favor intramolecular ligation over intermolecular concatenation.
-
Purification of Circular RNA: The circular RNA is purified from any remaining linear RNA and enzymes. This can be achieved by denaturing polyacrylamide gel electrophoresis (PAGE) or by treating the sample with an exonuclease that degrades linear but not circular RNA.
Comparison of T7 and SP6 RNA Polymerases
T7 and SP6 are the most commonly used bacteriophage RNA polymerases for in vitro transcription. While both are highly specific for their respective promoters, there are some differences in their performance.[24][25]
| Feature | T7 RNA Polymerase | SP6 RNA Polymerase | Citation |
| Promoter Specificity | Highly specific for the T7 promoter. | Highly specific for the SP6 promoter. | [24][25] |
| Efficiency/Yield | Often considered to have higher efficiency. | Some studies report consistently higher yields of RNA compared to T7 polymerase. | [26][27] |
| Template Requirement | Works efficiently when only the promoter region is double-stranded. | Requires a complete duplex DNA substrate for efficient synthesis. | [26] |
| Start Site Preference | Prefers to initiate transcription with 5'-GGGAG. | Prefers to initiate transcription with 5'-GAAGA. | [26] |
Visualizing Workflows and Signaling Pathways
Experimental Workflow: Standard mRNA Synthesis
Caption: Workflow for standard mRNA synthesis.
Signaling Pathways Activated by In Vitro Transcribed RNA
In vitro transcribed RNA, particularly if it contains double-stranded RNA (dsRNA) byproducts or lacks proper 5' capping, can be recognized by the innate immune system, leading to the activation of specific signaling pathways.[3][24] This can have implications for the efficacy and safety of RNA-based therapeutics.
RIG-I Signaling Pathway:
The RIG-I-like receptor (RLR) pathway is a key sensor of viral RNA in the cytoplasm.[28] RIG-I (retinoic acid-inducible gene I) recognizes short dsRNA and RNA with a 5'-triphosphate, which is a hallmark of in vitro transcribed RNA that has not been capped.[4][29]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immunogenicity of In Vitro-Transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | Recognition of Double-Stranded RNA and Regulation of Interferon Pathway by Toll-Like Receptor 10 [frontiersin.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. dsRNA-Activation of TLR3 and RLR Signaling: Gene Induction-Dependent and Independent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Toll-like Receptor 3:dsRNA signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Self-amplifying RNA and mRNA vaccines [biosyn.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Self-Amplifying RNA Approach for Protein Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Circular RNA: Biosynthesis in vitro [frontiersin.org]
- 20. Circular RNA: Biosynthesis in vitro - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 21. Frontiers | Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 [frontiersin.org]
- 22. The design and synthesis of circular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparation of Circular RNA In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. biocompare.com [biocompare.com]
- 26. SP6 RNA polymerase efficiently synthesizes RNA from short double-stranded DNA templates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. invivogen.com [invivogen.com]
- 29. In vitro-transcribed guide RNAs trigger an innate immune response via the RIG-I pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Synthetic RNA: Enzymatic Digestion vs. Sequencing Technologies
For researchers, scientists, and drug development professionals, the precise sequence of synthetic RNA is paramount to its function and efficacy. Ensuring the integrity of these molecules is a critical quality control step. This guide provides an objective comparison of enzymatic digestion methods against modern sequencing technologies for the validation of synthetic RNA sequences, supported by experimental data and detailed protocols.
The biological activity of synthetic RNA molecules, such as those used in mRNA vaccines, therapeutics, and functional genomics research, is dictated by their precise nucleotide sequence.[1] Any deviations, including insertions, deletions, or single nucleotide variants, can lead to a loss of function, off-target effects, or an unintended immune response.[1] Therefore, robust and accurate sequence validation is an indispensable part of the manufacturing and research process.[1]
Traditionally, enzymatic digestion with ribonucleases (RNases) that have sequence-specific cleavage patterns has been used to generate a characteristic "fingerprint" of an RNA molecule.[1] This foundational method is now often complemented or replaced by more direct sequencing approaches like Sanger sequencing and Next-Generation Sequencing (NGS).[1] The selection of a validation method depends on various factors, including the required resolution, throughput, cost, and the specific research question.[1]
High-Level Workflow for Synthetic RNA Validation
The general workflow for validating synthetic RNA involves synthesis, purification, validation, and finally, downstream application. The validation step, which is the focus of this guide, can be performed using several methods.
Caption: A high-level overview of the synthetic RNA production and validation workflow.
In-Depth Comparison of Validation Methods
Enzymatic Digestion (RNA Fingerprinting)
Enzymatic digestion is a classic method that relies on the use of RNases with specific cleavage patterns to break down an RNA molecule into smaller fragments. The resulting fragments are then separated by gel electrophoresis, creating a unique banding pattern or "fingerprint" for that specific RNA sequence.
One commonly used enzyme is RNase T1, which cleaves after guanine (B1146940) (G) residues.[2] This technique is valuable for confirming the presence of expected cleavage sites and can be a cost-effective way to screen for major sequence deviations. However, it does not provide the complete sequence of the RNA molecule.[1]
Caption: Mechanism of RNA fingerprinting using RNase T1 enzymatic digestion.
Sanger Sequencing
Sanger sequencing, a chain-termination method, is considered the gold standard for high-accuracy sequence validation of individual RNA constructs.[1] It provides long read lengths, which are crucial for resolving repetitive or complex regions of an RNA sequence.[1] The primary drawback of Sanger sequencing is its low throughput, making it less suitable for analyzing large numbers of samples.[1]
Next-Generation Sequencing (NGS)
Next-Generation Sequencing (NGS) offers a high-throughput approach to RNA sequence validation. It allows for the simultaneous sequencing of millions of RNA fragments, providing comprehensive sequence coverage and the ability to detect rare variants within a sample population. While the cost per sample can be higher than other methods, its high throughput can make it more cost-effective for large-scale projects.[3]
Quantitative Comparison of Validation Methods
| Feature | Enzymatic Digestion (RNA Fingerprinting) | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Resolution | Base-specific cleavage (e.g., at every 'G' for RNase T1), but does not provide the full sequence.[1] | Single-base resolution.[1] | Single-base resolution.[1] |
| Accuracy | Infers sequence from fragment sizes; prone to misinterpretation with complex patterns. | High accuracy (>99.99%).[3] | High accuracy, but can have platform-specific error profiles. |
| Read Length | Not applicable (provides fragment pattern). | >500 nucleotides.[3] | Typically 50-300 nucleotides. |
| Throughput | Low to medium. | Low.[1] | Very high.[3] |
| Cost per Sample | Low. | Medium. | High (but decreases with sample multiplexing). |
| Primary Application | Rapid screening for major sequence anomalies and fingerprinting. | Gold-standard validation of individual synthetic RNA constructs. | High-throughput validation, discovery of rare variants, and complex sample analysis. |
Experimental Protocols
Protocol 1: RNase T1 Digestion for RNA Fingerprinting
Materials:
-
Synthetic RNA sample
-
RNase T1 enzyme
-
10X RNase T1 Reaction Buffer
-
Nuclease-free water
-
Denaturing polyacrylamide gel
-
Loading dye
-
Staining solution (e.g., SYBR Gold)
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine 1-5 µg of synthetic RNA, 2 µL of 10X RNase T1 Reaction Buffer, and nuclease-free water to a final volume of 19 µL.
-
Enzyme Addition: Add 1 µL of RNase T1 (1 U/µL).
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
Inactivation: Stop the reaction by adding 2 µL of 0.5 M EDTA or by heat inactivation at 70°C for 10 minutes.
-
Sample Preparation: Add an equal volume of loading dye to the digested RNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at the appropriate voltage until the desired separation is achieved.
-
Visualization: Stain the gel with a suitable staining solution and visualize the RNA fragments under a UV transilluminator.
Protocol 2: Sanger Sequencing of In Vitro Transcribed RNA
Materials:
-
Purified in vitro transcribed RNA
-
Reverse transcriptase
-
dNTP mix
-
ddNTPs (fluorescently labeled)
-
Gene-specific primers
-
PCR purification kit
-
Capillary electrophoresis instrument
Procedure:
-
Reverse Transcription: Convert the RNA into cDNA using a reverse transcriptase and a gene-specific primer.
-
PCR Amplification: Amplify the cDNA using PCR with gene-specific primers.
-
PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.
-
Cycle Sequencing: Perform the cycle sequencing reaction using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled ddNTPs.
-
Purification of Sequencing Reaction: Purify the sequencing reaction products to remove unincorporated ddNTPs.
-
Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using a capillary electrophoresis instrument.
-
Data Analysis: The sequencing instrument's software will generate a chromatogram representing the nucleotide sequence.
Protocol 3: NGS for Synthetic RNA Sequence Validation
Materials:
-
Purified synthetic RNA
-
RNA fragmentation buffer
-
Reverse transcriptase
-
Library preparation kit (including adaptors, ligase, and polymerase)
-
NGS instrument
Procedure:
-
RNA Fragmentation: Fragment the RNA to the desired size range using enzymatic or chemical methods.
-
cDNA Synthesis: Convert the fragmented RNA into first-strand cDNA using reverse transcriptase and random primers.
-
Second-Strand Synthesis: Synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adaptor Ligation: Ligate sequencing adaptors to the ends of the cDNA fragments.
-
Library Amplification: Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the library and assess its quality using methods like qPCR and capillary electrophoresis.
-
Sequencing: Sequence the prepared library on an NGS instrument.
-
Data Analysis: Align the sequencing reads to the expected reference sequence and analyze for any discrepancies.
Choosing the Right Validation Method
The choice of validation method is a critical decision in the workflow of synthetic RNA production. The following flowchart can serve as a guide for selecting the most appropriate technique based on experimental needs.
Caption: A decision flowchart to guide the selection of an appropriate RNA validation method.
References
confirming the integrity of RNA synthesized with 5'-O-DMT-2'-O-TBDMS-Ac-rC
For researchers, scientists, and drug development professionals, ensuring the integrity of synthetically produced RNA is a critical checkpoint for the success of downstream applications, from basic research to the development of RNA-based therapeutics. This guide provides a comprehensive comparison of analytical methods to confirm the integrity of RNA synthesized using the common 5'-O-DMT-2'-O-TBDMS-Ac-rC chemistry and compares its performance with alternative synthesis strategies.
The use of 5'-O-dimethoxytrityl (DMT) for 5' hydroxyl protection, tert-butyldimethylsilyl (TBDMS) for 2'-hydroxyl protection, and an acetyl (Ac) group for the exocyclic amine of cytosine (rC) represents a well-established and robust method for solid-phase RNA synthesis.[1][2] The TBDMS group is stable to the acidic conditions used for detritylation during synthesis but can be removed with a fluoride (B91410) reagent post-synthesis.[3][4] However, the steric hindrance of the TBDMS group can necessitate longer coupling times compared to some alternative chemistries.[5][6]
This guide will delve into the key analytical techniques for assessing the integrity of RNA produced with this chemistry, provide detailed experimental protocols, and present a comparative overview of alternative 2'-hydroxyl protecting groups.
Performance Comparison of 2'-Hydroxyl Protecting Groups
The choice of the 2'-hydroxyl protecting group is a critical factor in solid-phase RNA synthesis, influencing coupling efficiency, synthesis time, and deprotection conditions. The following table summarizes the performance of the commonly used 2'-O-TBDMS group against two popular alternatives: 2'-O-TOM (triisopropylsilyloxymethyl) and 2'-O-ACE (acetoxyethyl orthoester).
| Protecting Group | Average Coupling Efficiency | Typical Coupling Time | Key Advantages | Key Disadvantages |
| 2'-O-TBDMS | 98.5–99%[5] | 6 - 15 minutes[5] | Well-established chemistry, widely available.[5] | Steric hindrance can lower coupling efficiency and requires longer coupling times.[5][6] |
| 2'-O-TOM | >99%[5] | ~2.5 minutes[5] | Reduced steric hindrance leads to higher coupling efficiency and shorter synthesis times.[5][7] | May require specific deprotection conditions.[7] |
| 2'-O-ACE | >99%[8] | Fast[8] | Mild deprotection conditions result in high yields.[8] | Requires a different 5'-protecting group (silyl-based).[8] |
Key Experiments for RNA Integrity Assessment
Several analytical techniques are employed to ensure the purity and integrity of the final RNA product. A combination of these methods provides a comprehensive characterization. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Gel Electrophoresis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis and purification of synthetic oligonucleotides, offering high resolution to separate the full-length product from truncated sequences and other impurities.[1][9] The two most common HPLC methods for RNA analysis are Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC).[9][10]
| HPLC Method | Primary Separation Principle | Primary Application |
| IP-RP-HPLC | Hydrophobicity and size, utilizing an ion-pairing agent.[9] | High-resolution purity assessment, detection of truncations, and failure sequences, especially with a "trityl-on" strategy.[1][9] |
| AEX-HPLC | Net negative charge of the phosphate (B84403) backbone.[9] | Purity assessment, separation of charge variants, and monitoring of in vitro transcription reactions.[9][11] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the precise determination of the molecular weight of the synthesized RNA, confirming its identity and detecting any modifications or impurities.[12][13] Electrospray Ionization (ESI) is a common technique for analyzing oligonucleotides.[5]
Gel Electrophoresis
Gel electrophoresis separates RNA molecules based on their size and is a straightforward method to visually assess the integrity and purity of the RNA product.[14] Denaturing polyacrylamide gel electrophoresis (PAGE) is often used for high-resolution separation of synthetic oligonucleotides.[15]
Experimental Protocols
The following are detailed protocols for the key experiments used to confirm the integrity of RNA synthesized with this compound.
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) - Trityl-On Analysis
This protocol is designed for the analysis of crude RNA with the 5'-DMT group still attached ("trityl-on"), which significantly increases the retention time of the full-length product, allowing for excellent separation from non-DMT bearing failure sequences.[1]
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
Column: Alkylated poly(styrene-divinylbenzene) or silica-based C8/C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in RNase-free water.[9]
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% (v/v) acetonitrile.[9]
-
Sample: Crude "trityl-on" RNA dissolved in RNase-free water.
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the RNA sample.
-
Run a linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 30-60 minutes). The hydrophobic DMT group on the full-length product will cause it to elute later than the "trityl-off" failure sequences.[1]
-
Monitor the absorbance at 260 nm.
-
The major peak, corresponding to the full-length trityl-on RNA, should be well-separated from earlier eluting peaks of shorter, trityl-off species.
Protocol 2: Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate backbone.[9]
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
Column: A strong anion-exchange column (e.g., DNAPac PA200).[11]
-
Mobile Phase A: Buffer with low salt concentration (e.g., 20 mM Tris-HCl, pH 7.5).
-
Mobile Phase B: Buffer with high salt concentration (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).
-
Sample: Deprotected and desalted RNA dissolved in RNase-free water.
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the RNA sample.
-
Apply a linear gradient of increasing salt concentration (from Mobile Phase A to Mobile Phase B) to elute the bound oligonucleotides. Longer oligonucleotides have more phosphate groups and will elute at higher salt concentrations.
-
Monitor the absorbance at 260 nm.
-
A single, sharp peak for the full-length product is indicative of high purity.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines the general steps for confirming the molecular weight of the synthesized RNA.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer
Materials:
-
Sample: Purified and desalted RNA.
-
Solvent: Acetonitrile or methanol.[5]
-
Acid (optional): Formic acid to aid in protonation.[5]
Procedure:
-
Prepare a stock solution of the RNA sample at approximately 1 mg/mL in the chosen solvent.[5]
-
Dilute the stock solution to a final concentration of about 10 µg/mL.[5]
-
If necessary, add a small amount of formic acid to the diluted sample.[5]
-
Infuse the sample directly into the ESI source.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the experimentally determined molecular weight with the calculated theoretical mass of the target RNA sequence.
Protocol 4: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE under denaturing conditions is used to separate RNA molecules by size with high resolution.
Materials:
-
Gel: High-percentage (e.g., 15-20%) polyacrylamide gel containing 7 M urea.[15]
-
Running Buffer: TBE buffer (Tris/Borate/EDTA).
-
Loading Dye: Formamide-based loading dye.
-
Stain: A fluorescent dye like ethidium (B1194527) bromide or SYBR Gold.[16]
-
Sample: Purified RNA.
Procedure:
-
Pre-run the gel to ensure uniform temperature.
-
Denature the RNA sample by heating in the loading dye.
-
Load the denatured sample onto the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with the fluorescent dye.
-
Visualize the RNA bands using a UV transilluminator. A single, sharp band corresponding to the expected size of the full-length product indicates high integrity. Smearing or the presence of lower molecular weight bands suggests degradation or the presence of truncated sequences.[17]
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures for confirming RNA integrity.
Caption: Workflow from RNA synthesis to integrity confirmation.
Caption: Decision tree for selecting an appropriate HPLC method.
By employing a combination of these robust analytical techniques, researchers can confidently verify the integrity of their synthesized RNA, ensuring the reliability and reproducibility of their subsequent experiments and the quality of potential therapeutic products.
References
- 1. benchchem.com [benchchem.com]
- 2. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 3. glenresearch.com [glenresearch.com]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. benchchem.com [benchchem.com]
- 6. atdbio.com [atdbio.com]
- 7. glenresearch.com [glenresearch.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. benchchem.com [benchchem.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. biocompare.com [biocompare.com]
- 15. benchchem.com [benchchem.com]
- 16. Methods of RNA Quality Assessment [promega.com]
- 17. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Phosphoramidite Coupling Efficiency in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficiency of the coupling step in phosphoramidite (B1245037) chemistry is a critical determinant of the yield and purity of synthetic oligonucleotides. Even small variations in coupling efficiency can have a significant impact on the proportion of full-length product, especially in the synthesis of long oligonucleotides.[1] This guide provides a comparative analysis of the coupling efficiencies of different phosphoramidites, supported by experimental data, to aid in the selection of reagents and optimization of synthesis protocols.
Factors Influencing Coupling Efficiency
The success of the phosphoramidite coupling reaction is multifactorial. Key parameters that influence the stepwise yield include:
-
Purity of Reagents: The purity and stability of phosphoramidites, activators, and solvents are paramount. Trace amounts of water or other contaminants can significantly reduce coupling efficiency.[][3]
-
Choice of Activator: The activator plays a crucial role in the protonation of the phosphoramidite, a key step for the subsequent nucleophilic attack. Commonly used activators include 1H-tetrazole and its derivatives, such as 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT), as well as non-tetrazole activators like 4,5-dicyanoimidazole (B129182) (DCI).[][4][5] DCI has been shown to increase the rate of coupling compared to tetrazole.[5]
-
Coupling Time: The optimal coupling time can vary depending on the steric hindrance of the phosphoramidite and the complexity of the sequence. Insufficient coupling time can lead to incomplete reactions.[6]
-
Sequence Composition: The identity of the nucleobases can influence coupling kinetics. Purines (A, G) are bulkier and may require longer coupling times compared to pyrimidines (C, T).[] GC-rich sequences can form secondary structures that hinder the accessibility of the 5'-hydroxyl group, thereby reducing coupling efficiency.[4]
-
Protecting Groups: The nature of the protecting groups on the nucleobase and the 2'-hydroxyl group (in RNA synthesis) can affect steric hindrance and, consequently, the coupling efficiency.[3][4]
Quantitative Comparison of Phosphoramidite Coupling Efficiencies
The following tables summarize experimental data on the coupling efficiencies of various phosphoramidites under different conditions. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental setups, reagents, and analytical methods.
| Phosphoramidite Type | Activator | Coupling Time | Expected Stepwise Efficiency | Notes |
| 2'-MOE | General | 6 minutes | >98% | A good starting point for most 2'-MOE couplings.[4] |
| 2'-MOE | ETT / BTT / DCI | 6 - 10 minutes | >98-99% | Longer times may be necessary for difficult sequences.[4] |
| 2'-MOE | ETT / BTT / DCI | 10 - 15 minutes | Potentially >99% | Employed when suboptimal coupling is observed with shorter times.[4] |
| Table 1: Recommended Coupling Times and Expected Efficiencies for 2'-MOE Phosphoramidites. Data from BenchChem Technical Support Center.[4] |
| Phosphoramidite Type | Solid Support | Activator | Coupling Time | Average Coupling Efficiency |
| DNA | US III PS | 0.25M ETT | Not Specified | 99.7% |
| TOM-protected RNA | US III PS | 0.25M ETT | 6 minutes | 98.9% |
| TBDMS-protected RNA | US III PS | 0.25M ETT | 6 minutes | 98.7% |
| Table 2: Comparison of DNA and RNA Phosphoramidite Coupling Efficiencies. Data from Glen Research Application Note. |
| Primer | Average Coupling Efficiency | Purity (OD260/280) | Yield (ng/µl) |
| Brucella-specific forward | 99.97% | 1.85 | 2456 |
| Brucella-specific reverse | 99.95% | 1.84 | 2440 |
| β-actin forward | 68% | 1.14 | 468 |
| β-actin reverse | 42% | 1.12 | 365 |
| Table 3: Impact of Oligonucleotide Sequence on Coupling Efficiency. Data from a study on the synthesis of different primers.[7] |
Experimental Protocols
General Phosphoramidite Coupling Cycle
The automated synthesis of oligonucleotides using the phosphoramidite method follows a four-step cycle for each nucleotide addition.[8]
-
Deblocking (Detritylation): The 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, is removed with an acid, such as trichloroacetic acid (TCA) in dichloromethane. The release of the orange-colored DMT cation allows for real-time monitoring of coupling efficiency.[6]
-
Coupling: The incoming phosphoramidite, activated by a catalyst like 1H-tetrazole or DCI, reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. This reaction is carried out in an anhydrous solvent, typically acetonitrile.[][8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[1]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, usually iodine in the presence of water and pyridine.[8]
Protocol for Quantifying Coupling Efficiency: Trityl Cation Assay
The Trityl Cation Assay is a widely used method for the real-time, quantitative assessment of stepwise coupling efficiency during automated oligonucleotide synthesis.[6]
Methodology:
-
Synthesizer Setup: The oligonucleotide synthesizer must be equipped with a UV-Vis detector in the fluid path following the synthesis column.
-
Wavelength Setting: The detector is set to measure the absorbance of the trityl cation at approximately 495 nm.
-
Synthesis Initiation: The automated oligonucleotide synthesis protocol is initiated.
-
Deblocking Step: During each deblocking step, the acidic reagent cleaves the DMT group from the 5'-end of the newly incorporated nucleotide.
-
Data Collection: The released orange-colored DMT cation is carried by the solvent through the detector. The instrument's software records the absorbance peak for each cycle.
-
Efficiency Calculation: The stepwise coupling efficiency is typically calculated automatically by the synthesizer's software by comparing the absorbance of a given cycle to the previous one. A significant drop in absorbance indicates a failure in the coupling step of that particular cycle.[6]
Visualizing the Process
Caption: The four-step phosphoramidite chemical synthesis cycle.
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
comparative study of deprotection strategies for RNA
The chemical synthesis of RNA oligonucleotides is a critical technology for researchers, scientists, and drug development professionals. A pivotal step in this process is the removal of protecting groups from the synthesized RNA, a procedure known as deprotection. The selection of an appropriate deprotection strategy is paramount as it significantly influences the yield, purity, and integrity of the final RNA product.[1] This guide provides an objective comparison of common RNA deprotection strategies, supported by experimental data, to aid in the selection of the optimal method for specific research needs.
The deprotection of synthetic RNA is a multi-step process involving the removal of protecting groups from the nucleobases (e.g., acyl groups), the phosphate (B84403) backbone (e.g., cyanoethyl groups), and most critically, the 2'-hydroxyl group of the ribose sugar.[1] The 2'-hydroxyl protection is particularly challenging and requires carefully optimized conditions to prevent RNA degradation.[1] This guide focuses on deprotection strategies for RNA synthesized using the three most prevalent 2'-hydroxyl protecting groups: tert-butyldimethylsilyl (TBDMS), 2'-O-triisopropylsilyloxymethyl (TOM), and 2'-acetoxyethyl orthoester (ACE).
General Workflow of RNA Deprotection
The overall process of RNA deprotection and purification follows a general workflow, beginning with the synthesized RNA attached to a solid support and culminating in the final, purified oligonucleotide.
Comparison of Key 2'-Hydroxyl Protecting Groups
The choice of the 2'-hydroxyl protecting group is a critical determinant of the synthesis efficiency and the deprotection strategy. The most commonly used protecting groups are TBDMS, TOM, and ACE.
| Feature | TBDMS (tert-butyldimethylsilyl) | TOM (Triisopropylsilyloxymethyl) | ACE (Acetoxyethyl Orthoester) |
| Deprotection Chemistry | Fluoride-based (e.g., TEA·3HF, TBAF) | Fluoride-based (e.g., TBAF) or basic (AMA) | Acid-based (e.g., Acetic Acid) |
| Deprotection Conditions | Harsher, requires careful optimization | Milder than TBDMS | Mild, aqueous buffer |
| Coupling Efficiency | Moderate, bulky group can cause steric hindrance[2][3] | High, reduced steric hindrance due to a spacer[3][4][5] | High, >99% stepwise coupling yields[6] |
| Risk of 2'-3' Migration | Prone to migration under basic conditions, leading to 2'-5' linkages[4][7] | Migration is prevented by the acetal (B89532) structure[4][5] | Not a significant issue under the mild deprotection conditions |
| Advantages | Established method, lower cost[3] | High yield and purity, especially for long RNAs, fast deprotection[3][4][7] | Very mild deprotection, high purity, water-soluble protected RNA[6][8] |
| Disadvantages | Lower coupling efficiency, harsher deprotection, risk of chain cleavage[2][3] | Requires specific TOM-protected phosphoramidites[1] | Requires specific 2'-ACE phosphoramidites and a different synthesis cycle[1][6] |
Detailed Deprotection Protocols
TBDMS Group Deprotection
The deprotection of RNA synthesized with TBDMS-protected phosphoramidites is a two-step process to prevent RNA degradation.[9]
Step 1: Base and Phosphate Deprotection and Cleavage from Solid Support This initial step uses a basic solution to remove the protecting groups from the nucleobases and the phosphate backbone, while also cleaving the RNA from the solid support.[9]
Step 2: 2'-O-TBDMS Group Removal The second step employs a fluoride-containing reagent to specifically cleave the silyl (B83357) ether bond of the TBDMS group.[9]
Experimental Protocol: UltraFast Deprotection of DMT-off TBDMS-RNA [9][10]
-
Transfer the solid support with the synthesized RNA to a sterile, RNase-free vial.
-
Add 1.0 mL of Ammonia/Methylamine (B109427) (AMA) solution (1:1 v/v mixture of concentrated aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine) for a 1 µmol scale synthesis.
-
Incubate at 65°C for 10 minutes.
-
Cool the vial to room temperature and transfer the supernatant to a new sterile tube.
-
Evaporate the solution to dryness using a SpeedVac.
-
Redissolve the dried RNA pellet in 100 µL of anhydrous DMSO.
-
Add 125 µL of Triethylamine tris(hydrofluoride) (TEA·3HF).
-
Incubate at 65°C for 2.5 hours.[10]
-
Cool the reaction tube and quench the reaction by adding a suitable quenching buffer (e.g., 3M Sodium Acetate).
-
The fully deprotected RNA is now ready for purification.
TOM Group Deprotection
The deprotection of TOM-protected RNA is generally milder and more straightforward compared to TBDMS.[3]
Experimental Protocol: Deprotection of TOM-RNA using AMA [1][7]
-
Transfer the solid support with the synthesized RNA to a sealable vial.
-
Add 1.5 mL of AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).
-
Seal the vial and incubate for 10 minutes at 65°C.[1]
-
Cool the vial and transfer the supernatant containing the deprotected RNA to a new tube for subsequent purification.
For longer oligonucleotides, a mixture of methylamine in ethanol/water (EMAM) can be used for 6 hours at 35°C or overnight at room temperature.[4][7]
ACE Group Deprotection
The 2'-ACE chemistry utilizes an acid-labile orthoester protecting group, which allows for very mild deprotection conditions.[6]
-
After cleavage from the solid support and deprotection of the bases and phosphates (e.g., with aqueous N-methylamine), the dried RNA pellet is obtained.[6]
-
Dissolve the RNA pellet in 400 µL of 2'-Deprotection buffer (100 mM acetic acid, pH 3.8 adjusted with TEMED).
-
Vortex the solution for 10 seconds and centrifuge briefly.
-
Lyophilize or use a SpeedVac to dry the deprotected RNA before resuspension or further purification.
Conclusion
The choice of an RNA deprotection strategy is intrinsically linked to the chemistry used for RNA synthesis, particularly the 2'-hydroxyl protecting group.[1] For routine synthesis of standard RNA oligonucleotides, the TEA·3HF protocol for TBDMS-protected RNA or the AMA protocol for TOM-protected RNA are robust and reliable choices.[1] For particularly challenging syntheses, such as long or highly modified RNA, the benefits of ACE chemistry, with its exceptionally mild deprotection conditions and high purity outcomes, may outweigh the need for a different set of phosphoramidites. Researchers should carefully consider the scale of their synthesis, the sequence of the RNA, and the available purification methods when selecting a deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. benchchem.com [benchchem.com]
- 4. massbio.org [massbio.org]
- 5. glenresearch.com [glenresearch.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. glenresearch.com [glenresearch.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Assessing the Purity of RNA from Different Synthesis Methods
For researchers, scientists, and professionals in drug development, the purity of synthetic RNA is a critical quality attribute that directly impacts the reliability of experimental results and the safety and efficacy of RNA-based therapeutics. The two primary methods for generating RNA—in vitro transcription (IVT) and solid-phase chemical synthesis—each present a unique profile of potential impurities. This guide provides an objective comparison of these synthesis methods, details the common impurities associated with each, and outlines the experimental protocols used to assess RNA purity, supported by experimental data.
Comparison of RNA Synthesis Methods and Associated Impurities
The choice of synthesis method often depends on the desired length of the RNA molecule. Chemical synthesis is highly effective for short RNA oligomers, while IVT is the standard for producing longer transcripts, such as messenger RNA (mRNA).[1]
-
In Vitro Transcription (IVT): This enzymatic method uses a bacteriophage RNA polymerase (such as T7, T3, or SP6), a linearized DNA template, and nucleotide triphosphates (NTPs) to synthesize RNA strands.[2][3] While excellent for generating large quantities of long RNA, IVT reactions can produce a variety of byproducts.[2][4] Common impurities include abortive short transcripts, double-stranded RNA (dsRNA), RNA:DNA hybrids, and transcripts with additional, non-templated nucleotides at the 3'-end (3' heterogeneity).[1][2][5] Other process-related impurities can include residual DNA template, enzymes (e.g., RNA polymerase, DNase), and unincorporated NTPs.[6][7]
-
Solid-Phase Chemical Synthesis: This method builds RNA oligonucleotides by sequentially adding phosphoramidite (B1245037) monomers to a solid support. It is well-suited for producing short RNAs with high sequence fidelity.[1] The primary impurities are typically failure sequences, which are shorter, truncated versions of the target oligonucleotide that result from incomplete coupling reactions at each step.[8][9][10]
Quantitative Analysis of RNA Purity
A multi-pronged approach is necessary for the comprehensive assessment of RNA purity. High-Performance Liquid Chromatography (HPLC), capillary electrophoresis (CE), and gel electrophoresis are cornerstone techniques for separating and quantifying the target RNA from various impurities.
| Purity Assessment Method | Principle of Detection | Primary Impurities Detected | Applicable Synthesis Method(s) | Key Purity Metrics |
| Spectrophotometry (A260/A280, A260/A230) | UV Absorbance | Protein, phenol, salts, and other organic contaminants.[11] | IVT and Chemical Synthesis | A260/A280 ratio of ~2.0 indicates pure RNA.[11] An A260/A230 ratio >1.8 is desirable.[11] |
| Denaturing Gel Electrophoresis (Agarose/PAGE) | Size-based separation in a denaturing matrix.[12] | Abortive transcripts, truncated sequences, RNA degradation, and large contaminants like genomic DNA.[13][14] | IVT and Chemical Synthesis | Sharp, distinct band for the full-length product. For total RNA, a 2:1 intensity ratio of 28S to 18S rRNA bands indicates integrity.[12][14] |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on hydrophobicity and size.[8] | Truncations, failure sequences, and other process-related impurities.[8] It is a high-resolution method for a wide range of RNA sizes.[8] | Primarily Chemical Synthesis; also used for IVT-produced mRNA. | Percentage of the main peak area relative to the total peak area in the chromatogram.[15] |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the net negative charge of the phosphate (B84403) backbone.[8] | Charge variants, unincorporated NTPs, and monitoring IVT reactions.[8][16] | IVT and Chemical Synthesis | Separation and quantification of reactants (NTPs, DNA template) from the mRNA product.[16] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size and shape). | Aggregates and high molecular weight impurities.[8] | IVT and Chemical Synthesis | Quantification of monomeric RNA versus high molecular weight species.[8] |
| Capillary Electrophoresis (CE) | High-resolution size-based separation in a capillary. | Abortive transcripts, degradation products, and assessment of integrity.[16] | IVT and Chemical Synthesis | High-resolution separation of large RNAs, providing precise integrity data.[16] |
| Mass Spectrometry (MS) | Mass-to-charge ratio measurement. | Confirms the molecular weight of the target RNA and identifies impurities.[9] | IVT and Chemical Synthesis | Verification of expected mass and identification of unexpected masses corresponding to impurities. |
Experimental Workflows and Protocols
A systematic workflow is essential for a thorough purity assessment. The process generally begins with basic quantification and a qualitative check, followed by high-resolution techniques for detailed impurity profiling.
Caption: General workflow for the assessment of synthetic RNA purity.
Detailed Experimental Protocols
Below are representative protocols for key purity assessment experiments. These should serve as a starting point and may require optimization based on the specific RNA and available instrumentation.
Protocol 1: Denaturing Agarose (B213101) Gel Electrophoresis for RNA Integrity
This method assesses the integrity of RNA by separating it under denaturing conditions to prevent secondary structures from affecting migration.[12]
Materials:
-
Agarose
-
10X MOPS running buffer
-
37% Formaldehyde (12.3 M)
-
RNase-free water
-
RNA sample
-
Formaldehyde Load Dye
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
RNA molecular weight markers
Procedure:
-
Gel Preparation: To prepare a 1% denaturing agarose gel, dissolve 1 g of agarose in 72 mL of RNase-free water by heating. Cool the solution to 60°C. In a fume hood, add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently and pour into a gel casting tray with the appropriate comb. Allow the gel to solidify for at least 30 minutes.
-
Sample Preparation: In an RNase-free tube, mix your RNA sample with a denaturing loading buffer (e.g., NorthernMax Formaldehyde Load Dye) according to the manufacturer's instructions. Typically, this involves mixing 1 part RNA with 3 parts loading dye.
-
Denaturation: Heat the RNA-dye mixture at 65°C for 15 minutes to denature the RNA. Immediately place the tubes on ice for at least 1 minute to prevent renaturation.
-
Electrophoresis: Place the solidified gel in the electrophoresis tank and fill it with 1X MOPS running buffer. Load the denatured RNA samples and RNA markers into the wells. Run the gel at a constant voltage (e.g., 5 V/cm) until the dye front has migrated sufficiently.
-
Visualization: If the stain was not included in the loading dye, stain the gel with a solution of ethidium bromide (0.5 µg/mL) for 30 minutes, followed by destaining in RNase-free water. Visualize the RNA bands using a UV transilluminator. Intact RNA will show sharp, clear bands corresponding to their size, while degraded RNA will appear as a smear.[12]
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This high-resolution technique is highly effective for analyzing the purity of synthetic oligonucleotides.[8]
Instrumentation:
-
An HPLC system equipped with a UV detector.
Materials:
-
Column: A column suitable for oligonucleotide separation, such as an alkylated poly(styrene-divinylbenzene) or silica-based C18 column.[8]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in RNase-free water.[8]
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% (v/v) acetonitrile (B52724).[8]
-
RNA Sample: Diluted in RNase-free water.
Procedure:
-
System Equilibration: Equilibrate the HPLC system and column with a starting mixture of Mobile Phase A and Mobile Phase B (e.g., 85% A, 15% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared RNA sample onto the column.
-
Chromatographic Separation: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 15% to 95% Mobile Phase B over 16-20 minutes. The increasing acetonitrile concentration elutes the RNA from the column based on its hydrophobicity.
-
Detection: Monitor the column eluate using a UV detector, typically at 260 nm.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the RNA is calculated as the percentage of the area of the main peak (full-length product) relative to the total area of all peaks. Shorter, failure sequences will typically elute earlier than the full-length product.
Conclusion
Assessing the purity of synthetic RNA is a multi-step process that requires a combination of analytical techniques. The choice of methods should be guided by the synthesis route and the specific impurities that are likely to be present. While spectrophotometry and gel electrophoresis provide essential initial quality checks, high-resolution methods like HPLC and CE are indispensable for the detailed characterization and quantification required for research and therapeutic applications. By employing a robust analytical strategy, researchers can ensure the quality and reliability of their synthetic RNA, leading to more accurate and reproducible outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Labeling and Purification of RNA Synthesized by In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]
- 4. [PDF] Understanding the impact of in vitro transcription byproducts and contaminants | Semantic Scholar [semanticscholar.org]
- 5. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and quantification of Process Residual Protein impurities inside mRNA | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Purity and Impurity Analysis of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 10. DNA/RNA Drug Purity and Impurity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 12. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Methods of RNA Quality Assessment [worldwide.promega.com]
- 14. Protocols · Benchling [benchling.com]
- 15. Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Chemically Synthesized RNA
For researchers, scientists, and drug development professionals, the method of RNA synthesis is a critical factor influencing the biological activity of the final product. The choice of chemical synthesis strategy, particularly the selection of the 2'-hydroxyl protecting group, has significant downstream effects on yield, purity, stability, and ultimately, the functional performance of the RNA in biological systems. This guide provides an objective comparison of RNA synthesized using the prevalent 5'-O-DMT-2'-O-TBDMS-Ac-rC chemistry with other leading chemical synthesis and enzymatic alternatives, supported by experimental data.
Comparison of RNA Synthesis Strategies
The biological efficacy of synthetic RNA, such as small interfering RNAs (siRNAs) or aptamers, is intrinsically linked to the purity and integrity of the full-length oligonucleotide. The following tables summarize key performance indicators for RNA synthesis using different 2'-hydroxyl protecting groups—tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and bis(2-acetoxyethoxy)methyl (ACE)—and includes in vitro transcription (IVT) as a primary enzymatic alternative.
Table 1: Comparison of Synthesis Efficiency and Purity of RNA Oligonucleotides
| Performance Metric | 2'-O-TBDMS Protection | 2'-O-TOM Protection | 2'-O-ACE Protection | In Vitro Transcription (IVT) |
| Average Coupling Efficiency | 98.5–99% | >99% | >99% | Not Applicable |
| Typical Coupling Time | Up to 6 minutes | ~2.5 minutes | Faster than silyl-based methods | Not Applicable |
| Extrapolated Crude Purity (100mer) | ~27% | ~33% | High | Variable, dependent on template and enzyme |
| Typical Yield | Good | High | High | High (µg to mg quantities) |
| Key Side Reactions/Impurities | 2' to 3' silyl (B83357) migration leading to 2'-5' linkages | Migration prevented by stable acetal (B89532) linkage | Minimal side reactions | Abortive transcripts, dsRNA byproducts |
Table 2: Comparison of Biological Activity and Stability
| Feature | RNA Synthesized with 2'-O-TBDMS | RNA with Alternative Chemical Modifications (e.g., 2'-O-Me) | In Vitro Transcribed RNA |
| Biological Activity (siRNA) | Potent gene knockdown | Can enhance activity and reduce off-target effects | Potent, comparable to chemically synthesized siRNA |
| Serum Stability (Half-life) | Low (minutes for unmodified RNA) | High (hours to days) | Low (unmodified) |
| Immunogenicity | Low (for purified oligos) | Can be modulated by specific modifications | Can be immunogenic due to 5'-triphosphate and dsRNA byproducts |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments to assess the biological activity of synthesized RNA.
Experimental Protocol 1: siRNA-mediated Gene Silencing using a Luciferase Reporter Assay
This protocol quantifies the biological activity of synthetic siRNA by measuring the knockdown of a target gene fused to a luciferase reporter.
Materials:
-
Mammalian cells (e.g., HEK293T or HeLa)
-
Dual-luciferase reporter vector (e.g., psiCHECK™-2) with the target sequence cloned downstream of the Renilla luciferase gene
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Synthetic siRNA (control and experimental)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: a. Co-transfect the cells with the dual-luciferase reporter vector (containing the target sequence) and the synthetic siRNA using a suitable transfection reagent according to the manufacturer's protocol.[][2] b. Include controls: a non-targeting siRNA and a mock transfection (transfection reagent only).
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for siRNA-mediated mRNA degradation and subsequent protein expression changes.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.[]
-
Luciferase Assay: a. Transfer the cell lysate to a luminometer plate. b. Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity (internal control). c. Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction (reporter of target gene expression).
-
Data Analysis: a. Normalize the Renilla luciferase activity to the firefly luciferase activity for each well to account for variations in transfection efficiency. b. Calculate the percentage of gene knockdown relative to the non-targeting siRNA control. c. Determine the IC50 value by performing a dose-response curve with varying concentrations of the experimental siRNA.[3][4]
Experimental Protocol 2: Assessment of Cellular Uptake of Fluorescently Labeled RNA
This protocol visualizes and quantifies the cellular internalization of synthetic RNA using fluorescence microscopy.
Materials:
-
Fluorescently labeled synthetic RNA (e.g., with Cy3 or FAM)
-
Mammalian cells cultured on glass-bottom dishes or chamber slides
-
Transfection reagent (optional, for assisted delivery)
-
Nuclear stain (e.g., DAPI)
-
Lysosomal stain (e.g., LysoTracker™)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging.
-
RNA Incubation: a. Incubate the cells with the fluorescently labeled RNA at the desired concentration in serum-free media. If using a transfection reagent, prepare the RNA-lipid complexes according to the manufacturer's protocol. b. Incubate for a specified time course (e.g., 2, 6, 12, 24 hours) to observe the dynamics of uptake.
-
Staining and Fixation: a. (Optional) For co-localization studies, incubate the cells with a lysosomal stain for the last 30-60 minutes of the RNA incubation. b. Wash the cells three times with PBS to remove extracellular RNA. c. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. d. Wash the cells again with PBS. e. Mount the coverslips with a mounting medium containing a nuclear stain like DAPI.
-
Imaging: a. Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore, DAPI, and any co-localization stains. b. Capture Z-stacks to confirm intracellular localization.
-
Image Analysis: a. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ). b. Analyze the co-localization of the RNA signal with specific organelles (e.g., lysosomes) to investigate the trafficking pathway. It is important to be aware that degradation of the labeled oligonucleotide can lead to misleading fluorescence signals from the free dye.
Visualizations
Signaling Pathways and Experimental Workflows
References
A Researcher's Guide to RNA Synthesis: In Vitro Transcription vs. Chemical Synthesis
For researchers and professionals in drug development, the ability to generate high-quality RNA is paramount. From mRNA vaccines and RNA interference (RNAi) to structural biology and functional genomics, synthetic RNA is a cornerstone of modern molecular biology. The two primary methods for producing RNA—in vitro transcription (IVT) and solid-phase chemical synthesis—offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to help you select the optimal method for your research needs.
Core Principles and Workflows
In Vitro Transcription (IVT): Enzymatic Synthesis of Long RNAs
In vitro transcription is an enzymatic, template-directed method for synthesizing RNA molecules of virtually any sequence, from short oligonucleotides to transcripts several kilobases in length.[1][2] The process mimics the natural transcription that occurs in cells but is performed in a controlled, cell-free environment.[] The core components of an IVT reaction include a purified linear DNA template containing a bacteriophage promoter (e.g., T7, SP6, or T3), the corresponding RNA polymerase, and ribonucleoside triphosphates (NTPs).[1][4] The polymerase binds to the promoter and synthesizes a complementary RNA strand from the DNA template.[5]
Chemical Synthesis: Precision for Short RNAs
Chemical synthesis of RNA is an automated, solid-phase method based on phosphoramidite (B1245037) chemistry.[6] This approach builds the RNA molecule one nucleotide at a time from the 3' to the 5' end on a solid support.[7] Each cycle of nucleotide addition involves four key chemical steps: deblocking (detritylation), coupling, capping, and oxidation.[6][8] The presence of the 2'-hydroxyl group on the ribose sugar requires an additional protecting group (e.g., TBDMS or TOM) compared to DNA synthesis, which makes the process more complex.[6][7] This method provides exceptional purity and allows for the precise, site-specific incorporation of modified bases.[7]
Performance Comparison at a Glance
The choice between IVT and chemical synthesis is dictated by the specific requirements of the application, such as the desired length of the RNA, yield, purity, and the need for modifications.
| Feature | In Vitro Transcription (IVT) | Chemical Synthesis |
| Typical Length | 20 nt to >10,000 nt[1][9][10] | 2 nt to ~100 nt (practically up to 200 nt)[11] |
| Yield | High (µg to mg scale)[1][2]. Up to 120-180 µg per µg of template[1]. | Low to moderate. Yield decreases with length[7][12]. |
| Purity & Fidelity | Variable. Prone to 3'-end heterogeneity (N+1 products) and abortive transcripts[7]. Can contain dsRNA byproducts[13]. | Very high. High sequence fidelity and homogeneity for short oligos[7][12]. |
| Modifications | Co-transcriptional incorporation of some modified NTPs, 5' cap analogs, and tails[5][14]. | Site-specific incorporation of a vast range of modifications is possible[7][14]. |
| Sequence Constraints | Requires a 5' bacteriophage promoter sequence, which may add extra nucleotides[12]. | Fewer sequence constraints[7]. |
| Cost | Generally more cost-effective for long RNAs[15]. | Expensive, especially for longer sequences and modifications, due to reagent costs[11][15]. |
| Speed | A single reaction takes several hours[]. Template preparation can add time. | Automated process is fast per cycle, but overall time depends on length. |
| Primary Applications | mRNA synthesis (vaccines, therapeutics), lncRNA, gRNA, ribozymes, RNA probes[14][16][17]. | siRNA, miRNA, ASO, aptamers, RNA primers, probes with specific labels[6][14]. |
Key Differentiators in Detail
RNA Length and Yield
The most significant distinction lies in the achievable length and yield.
-
IVT is the method of choice for producing long RNA molecules, capable of generating transcripts of several kilobases.[2] It is highly efficient, with large-scale reactions producing milligrams of RNA from a microgram of DNA template, making it ideal for applications requiring substantial quantities of material, such as mRNA manufacturing.[1][4]
-
Chemical Synthesis is highly effective for short oligonucleotides but faces a practical limit of around 100-200 nucleotides.[11] The stepwise coupling efficiency, even if high (e.g., 98%), results in a significant drop in the overall yield of full-length product as the chain elongates.[7]
Purity and Sequence Heterogeneity
Purity is a critical factor, especially for therapeutic applications.
-
Chemical Synthesis offers superior purity and sequence integrity for short RNAs.[7] The automated, stepwise nature minimizes sequence errors, and purification methods like HPLC can effectively remove failure sequences.[12]
-
IVT products can be heterogeneous. T7 RNA polymerase is prone to adding one or two non-templated nucleotides at the 3' end (N+1 and N+2 products), and polymerase slippage can create abortive short transcripts.[7] Furthermore, dsRNA, a potent immune stimulant, can be a significant byproduct that must be removed for in vivo applications.[13]
Incorporation of Modifications
The ability to incorporate modified nucleotides is essential for enhancing RNA stability, functionality, and therapeutic efficacy.
-
IVT allows for the co-transcriptional incorporation of modified nucleotides (e.g., pseudouridine, N1-methylpseudouridine) by adding modified NTPs to the reaction mix.[13][14] 5' caps, crucial for mRNA translation and stability, can be added co-transcriptionally using cap analogs or post-transcriptionally with capping enzymes.[5][18]
-
Chemical Synthesis provides unparalleled flexibility for modifications. It allows for the precise, site-specific placement of a wide variety of chemical groups, including fluorophores, quenchers, biotin, and backbone modifications (e.g., phosphorothioates), at any position in the RNA sequence.[14]
Experimental Protocols
Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription
This protocol is a generalized procedure for a standard transcription reaction. Optimization of Mg2+ concentration (up to 45 mM) and NTP concentration can significantly improve yield.[19]
-
Reaction Assembly: In an RNase-free tube, combine the following at room temperature in the specified order:
-
Nuclease-Free Water: to a final volume of 20 µL
-
10X Reaction Buffer: 2 µL
-
Ribonucleotide Solution Mix (ATP, GTP, CTP, UTP): 2 µL of each
-
Linearized DNA Template: 1 µg
-
T7 RNA Polymerase Mix: 2 µL
-
-
Incubation: Mix gently and centrifuge briefly. Incubate the reaction at 37°C for 2 to 6 hours.[20]
-
Template Removal: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.[20]
-
RNA Purification: Purify the transcribed RNA using a column-based purification kit, lithium chloride precipitation, or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[20]
-
Quantification and Analysis: Resuspend the purified RNA pellet in nuclease-free water. Determine the concentration via UV spectrophotometry (A260) and assess integrity using denaturing agarose (B213101) or polyacrylamide gel electrophoresis.
Protocol 2: A Single Cycle of Solid-Phase Chemical RNA Synthesis
This outlines the four core steps in an automated RNA synthesizer. The process starts with the first nucleoside anchored to a solid support.
-
Deblocking (Detritylation): An acid (e.g., trichloroacetic acid in dichloromethane) is passed through the column to remove the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside.[8] This leaves a reactive 5'-hydroxyl group ready for the next step.
-
Coupling: The next protected ribonucleoside phosphoramidite monomer, pre-activated with a catalyst like tetrazole, is delivered to the column. The activated monomer couples with the free 5'-hydroxyl group, extending the RNA chain by one nucleotide.[6]
-
Capping: To prevent unreacted 5'-hydroxyl groups (from incomplete coupling) from participating in subsequent cycles, they are permanently blocked ("capped") using reagents like acetic anhydride.[6] This minimizes the formation of deletion-mutant sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable. An oxidizing agent (e.g., iodine in water/pyridine) is used to convert it to a more stable phosphotriester linkage.[6][8]
This four-step cycle is repeated until the desired sequence is synthesized. Finally, the RNA is cleaved from the solid support, and all protecting groups are removed in a deprotection step.[8]
Conclusion and Method Selection
The decision to use in vitro transcription or chemical synthesis depends entirely on the experimental goal.
-
Choose In Vitro Transcription when:
-
You need to produce long RNAs (>100 nt), such as mRNA, lncRNAs, or viral genomes.
-
A high yield (milligram scale) is required.
-
Cost-effectiveness for large-scale production is a priority.
-
-
Choose Chemical Synthesis when:
-
You need short RNAs (<100 nt) with very high purity and sequence accuracy, such as siRNAs or ASOs.
-
Precise, site-specific incorporation of unique chemical modifications is necessary.
-
The application is highly sensitive to sequence heterogeneity.
-
By understanding the fundamental capabilities and limitations of each method, researchers can confidently select the right tool to advance their work in the expanding field of RNA research and therapeutics.
References
- 1. Overview of In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Synthesis of RNA by in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]
- 6. Natural RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. wenzhanglab.com [wenzhanglab.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Transcription and Purification of RNAs of Different Size | CHIMIA [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 13. mdpi.com [mdpi.com]
- 14. RNA Synthesis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 15. A Simple and Cost-Effective Approach for In Vitro Production of Sliced siRNAs as Potent Triggers for RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. m.youtube.com [m.youtube.com]
- 18. neb.com [neb.com]
- 19. karger.com [karger.com]
- 20. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
A Comparative Guide to RNA Synthesis Chemistries: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the choice of RNA synthesis chemistry is a critical decision that impacts project timelines, scalability, and costs. This guide provides an objective comparison of the two primary methods for synthetic RNA production: solid-phase chemical synthesis (phosphoramidite chemistry) and enzymatic synthesis (in vitro transcription), supported by experimental data and detailed protocols.
The burgeoning field of RNA therapeutics and the ever-present need for high-quality RNA in basic research underscore the importance of selecting the optimal synthesis strategy. The primary methods, solid-phase chemical synthesis and enzymatic in vitro transcription (IVT), each present a unique set of advantages and disadvantages. Chemical synthesis excels in producing short, highly modified RNA oligonucleotides with high fidelity, while IVT is the go-to method for generating large quantities of long RNA molecules.
At a Glance: Key Differences Between Chemical and Enzymatic RNA Synthesis
| Feature | Solid-Phase Chemical Synthesis (Phosphoramidite) | Enzymatic Synthesis (In Vitro Transcription) |
| Principle | Stepwise addition of chemically activated nucleotide phosphoramidites to a growing chain on a solid support. | DNA template-directed synthesis of RNA using an RNA polymerase (typically T7).[1][2][3] |
| Typical Length | Short RNAs (<100 nucleotides).[4] | Long RNAs (>20 nucleotides to several kilobases).[1][2] |
| Yield | Lower overall yield for longer sequences due to cumulative coupling inefficiencies. | High yield, capable of producing milligrams of RNA from micrograms of DNA template.[1] |
| Purity | High purity for short oligos, but can contain truncated sequences. | Can have heterogeneity at the 3' end and contain abortive short transcripts. |
| Modifications | Wide variety of chemical modifications can be incorporated at specific positions. | Limited to modifications that are substrates for the RNA polymerase.[1] |
| Cost-Effectiveness | More cost-effective for short, modified RNAs and small-scale synthesis. | More cost-effective for large-scale production of long RNAs.[5] |
| Scalability | Scalable, but can become expensive for large quantities. | Highly scalable for large-scale manufacturing of therapeutic RNAs.[5][6] |
| Speed | Relatively fast for short sequences. | Can be a faster process for producing large amounts of RNA.[5] |
Cost-Benefit Analysis
A direct cost comparison between the two methods is complex and depends on several factors, including the scale of synthesis, the length of the RNA, and the type and number of modifications. However, a qualitative cost-benefit analysis can guide the decision-making process.
Solid-Phase Chemical Synthesis is generally more economical for synthesizing short RNAs, such as siRNAs and antisense oligonucleotides, especially when chemical modifications are required. The cost is primarily driven by the price of phosphoramidite (B1245037) monomers and other reagents. For longer oligonucleotides, the cumulative yield decreases with each coupling step, leading to a higher cost per full-length product.
Enzymatic Synthesis (IVT) is the more cost-effective option for producing large quantities of long RNAs, such as messenger RNA (mRNA) for vaccines and therapeutics.[5] The primary costs are associated with the DNA template, RNA polymerase, and ribonucleotides. While the initial setup cost for large-scale IVT can be high, the cost per unit of RNA produced is significantly lower than chemical synthesis for long molecules. For the production of mRNA vaccines, operational costs for IVT-based manufacturing can be higher than for other vaccine platforms, but the capital expenditure is lower, requiring a smaller facility footprint.[5]
Experimental Methodologies
Solid-Phase Phosphoramidite RNA Synthesis
This method involves a four-step cycle that is repeated for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-hydroxyl group of the growing RNA chain, which is attached to a solid support, is deprotected by removing the dimethoxytrityl (DMT) group with a mild acid.
-
Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
Following the synthesis, the RNA is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC).
Enzymatic In Vitro Transcription (IVT)
IVT is a simpler, one-pot reaction that mimics the natural process of transcription. The key components are:
-
DNA Template: A linearized plasmid or a PCR product containing a T7 promoter sequence upstream of the desired RNA sequence.[2][3]
-
T7 RNA Polymerase: A highly specific and efficient enzyme that synthesizes RNA from the DNA template.[1][3]
-
Ribonucleoside Triphosphates (NTPs): The building blocks of RNA (ATP, GTP, CTP, and UTP).[2][3]
-
Reaction Buffer: Provides the optimal conditions for the polymerase, including magnesium ions.[2]
The reaction is typically incubated at 37°C for several hours. Following transcription, the DNA template is removed by DNase treatment, and the synthesized RNA is purified.
Quality Control and Analysis
Regardless of the synthesis method, rigorous quality control is essential to ensure the integrity and purity of the final RNA product. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the RNA and to separate the full-length product from shorter, truncated sequences.[7][8] Ion-pair reversed-phase HPLC (IP-RP-HPLC) and anion-exchange HPLC (AEX-HPLC) are common methods.[7]
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the synthesized RNA, confirming its identity.[9] Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the analytical capabilities of MS.[9][10]
-
Gel Electrophoresis: A simple and rapid method to visualize the size and integrity of the RNA product.
Conclusion
The choice between solid-phase chemical synthesis and enzymatic in vitro transcription depends heavily on the specific application. For short, highly modified RNAs, chemical synthesis remains the method of choice due to its precision and flexibility in incorporating a wide range of modifications. For the large-scale production of long RNAs, such as those required for mRNA-based therapeutics, in vitro transcription is the more scalable and cost-effective approach. A thorough understanding of the cost-benefit trade-offs and the technical nuances of each method is crucial for the successful design and execution of RNA-based research and development projects.
References
- 1. In vitro transcription with T7 RNA polymerase - OpenWetWare [openwetware.org]
- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 3. idtdna.com [idtdna.com]
- 4. One-Pot Production of RNA in High Yield and Purity Through Cleaving Tandem Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to 5'-O-DMT-2'-O-TBDMS-Ac-rC in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the selection of appropriate building blocks is paramount to achieving high yields of pure, full-length oligonucleotides. The modified nucleoside, 5'-O-DMT-2'-O-TBDMS-Ac-rC, is a cornerstone reagent for the incorporation of cytidine (B196190) in RNA sequences using the robust phosphoramidite (B1245037) method. This guide provides an objective comparison of this reagent with alternative 2'-hydroxyl protection strategies, supported by experimental data, detailed protocols, and visual workflows to inform experimental design and application.
Performance Comparison of 2'-Hydroxyl Protecting Groups
The choice of the 2'-hydroxyl protecting group is a critical determinant of coupling efficiency, synthesis time, and the overall purity of the final RNA product. The tert-butyldimethylsilyl (TBDMS) group, utilized in this compound, is a well-established and widely used protecting group. However, alternative chemistries, such as 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) and 2'-acetoxyethyl orthoester (ACE), have been developed to address some of the limitations of TBDMS.
| Performance Metric | 2'-O-TBDMS | 2'-O-TOM | 2'-O-ACE | Advantage of Alternatives |
| Average Coupling Efficiency | 98.5–99%[1][2] | >99%[1][2] | >99%[3][4] | Higher yield of full-length product, especially for longer sequences. |
| Typical Coupling Time | Up to 6-15 minutes[1][5] | ~2.5 minutes[1][2] | ~2-3 minutes[4] | Increased synthesis speed and throughput. |
| Extrapolated Crude Purity (100mer) | ~27%[1][2] | ~33%[1][2] | High | Higher purity of the crude product, simplifying purification. |
| Steric Hindrance | High[1][6] | Low[1] | Low[4] | Facilitates more efficient and faster coupling reactions. |
| Deprotection Conditions | Fluoride-based (e.g., TEA·3HF), potentially harsh.[7][8] | Fluoride-based. | Mild acidic buffer (e.g., acetic acid).[9] | Milder conditions can be beneficial for sensitive or highly modified RNA. |
Experimental Protocols
Detailed methodologies for the solid-phase synthesis of RNA using these different chemistries are outlined below.
Protocol 1: Solid-Phase RNA Synthesis using this compound
This protocol describes a standard cycle for an automated DNA/RNA synthesizer.
Reagents:
-
Phosphoramidite Solution: 0.1 M this compound in anhydrous acetonitrile.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[7]
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane.[7]
-
Capping Reagent A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).[7]
-
Capping Reagent B: 16% N-Methylimidazole in THF.[7]
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
Synthesis Cycle:
-
Detritylation (Deblocking): The solid support is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.
-
Coupling: The this compound phosphoramidite solution and activator solution are delivered to the column. A coupling time of 6-10 minutes is typically used to overcome the steric hindrance of the TBDMS group.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester by the oxidizing solution.
This cycle is repeated for each nucleotide in the desired sequence.
Deprotection:
-
Cleavage and Base/Phosphate Deprotection: The synthesized RNA is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed using a solution of ammonium (B1175870) hydroxide/methylamine (B109427) (AMA).[8]
-
2'-O-TBDMS Group Removal: The silyl (B83357) protecting groups are removed using a fluoride-based reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO.[7][8]
Protocol 2: Deprotection of 2'-O-TOM Protected RNA
Deprotection of RNA synthesized with TOM-protected phosphoramidites is generally faster and occurs under milder conditions.
Reagents:
-
Methylamine in ethanol/water.
Procedure:
-
Cleavage from the support and removal of base and phosphate protecting groups is achieved by treating the solid support with methylamine in ethanol/water at room temperature.[11]
-
The 2'-O-TOM group is stable to these conditions and is removed in a subsequent step, typically with a fluoride (B91410) reagent, although conditions are generally milder than for TBDMS.
Protocol 3: Deprotection of 2'-O-ACE Protected RNA
ACE chemistry offers a distinct advantage in its mild, non-fluoride-based deprotection.
Reagents:
-
Aqueous methylamine.
-
Acetic acid buffer (100 mM acetic acid, pH adjusted to 3.8 with TEMED).[9]
Procedure:
-
Cleavage and Base Deprotection: The oligonucleotide is cleaved from the support and base-protecting groups are removed with aqueous methylamine.[9]
-
2'-ACE Group Removal: The 2'-ACE groups are removed by treatment with the acetic acid buffer at 60°C for 30 minutes.[9]
Application: RNA Interference (RNAi)
Synthetic oligonucleotides, such as small interfering RNAs (siRNAs), are widely used to induce gene silencing through the RNA interference pathway. The quality and purity of these synthetic siRNAs, which are directly influenced by the synthesis chemistry, are critical for their efficacy and for minimizing off-target effects.
Experimental Workflow for siRNA-mediated Gene Silencing
A typical experiment to assess the function of a target gene using synthetic siRNA involves the following steps:
-
siRNA Design and Synthesis: Design and synthesize at least two effective siRNAs targeting the gene of interest. This compound and its counterparts for the other bases are used in the solid-phase synthesis of these siRNAs.
Visualizing the Workflows
To better illustrate the processes described, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. RNAi Four-Step Workflow | Thermo Fisher Scientific - UK [thermofisher.com]
The Workhorse of Therapeutic RNA Synthesis: A Comparative Guide to 5'-O-DMT-2'-O-TBDMS-Ac-rC
For researchers, scientists, and drug development professionals at the forefront of RNA therapeutics, the selection of building blocks for oligonucleotide synthesis is a critical determinant of yield, purity, and overall success. This guide provides an in-depth comparison of 5'-O-DMT-2'-O-TBDMS-Ac-rC, a cornerstone phosphoramidite (B1245037) for incorporating cytidine (B196190) in therapeutic RNA synthesis, with other commonly used alternatives. By examining key performance metrics and providing detailed experimental protocols, this guide serves as a practical resource for optimizing the chemical synthesis of RNA-based drugs.
The rise of mRNA vaccines, siRNA, and antisense oligonucleotides has placed unprecedented demand on the efficient and scalable synthesis of high-purity RNA. The solid-phase phosphoramidite method remains the gold standard for this process, and the choice of protecting groups for the ribonucleoside monomers is paramount. The 5'-O-dimethoxytrityl (DMT), 2'-O-tert-butyldimethylsilyl (TBDMS), and N-acetyl (Ac) protected cytidine phosphoramidite (this compound) has been a widely adopted reagent due to its well-established chemistry and reliability.[1][2]
This guide will delve into the performance of this key building block, presenting a comparative analysis with alternative 2'-hydroxyl protecting group strategies. The objective is to provide a clear, data-driven overview to inform the selection of the most appropriate chemical strategy for therapeutic RNA production.
Performance Comparison of 2'-Hydroxyl Protecting Groups
The choice of the 2'-hydroxyl protecting group significantly influences the efficiency and duration of the solid-phase RNA synthesis cycle. The steric bulk of this group can impact the kinetics of the coupling step, which is a critical factor in achieving high stepwise yields. Below is a summary of the performance of the TBDMS group compared to two prominent alternatives: 2'-O-TOM (triisopropylsilyloxymethyl) and 2'-ACE (acetoxyethoxy)methyl.
| Protecting Group | Average Coupling Efficiency | Typical Coupling Time | Key Advantages | Key Disadvantages |
| 2'-TBDMS | 98.5–99%[2][3] | 6 - 15 minutes[2] | Well-established chemistry, widely available.[2] | Steric hindrance can lower coupling efficiency for long RNAs; longer coupling times.[2][3] |
| 2'-O-TOM | >99%[2][3] | ~2.5 minutes[2][3] | Reduced steric hindrance leading to higher coupling efficiency and shorter synthesis times.[2][3][4] | May be more expensive than TBDMS-protected monomers. |
| 2'-ACE | >99%[2] | Fast[2] | Mild deprotection conditions, high yields.[2] | Requires a different 5'-protecting group strategy (e.g., silyl (B83357) ether) as it is acid-labile.[1][2] |
Experimental Protocols
The successful synthesis and purification of therapeutic RNA using this compound relies on a series of well-defined steps. The following protocols provide a detailed methodology for the key stages of the process.
Solid-Phase RNA Synthesis Cycle
The synthesis of the RNA oligonucleotide is performed on an automated DNA/RNA synthesizer using a cyclical four-step process for each nucleotide addition: deblocking, coupling, capping, and oxidation.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane (B109758) or toluene).
-
Procedure: The 5'-O-DMT group of the support-bound nucleoside is removed by treatment with the acidic solution, generating a free 5'-hydroxyl group for the subsequent coupling reaction. The orange-colored DMT cation released can be quantified to monitor the efficiency of each cycle.
-
Duration: 1-2 minutes.
2. Coupling:
-
Reagents:
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing RNA chain.
-
Duration: 3-15 minutes, depending on the activator and the scale of the synthesis.[2][6] The use of stronger activators like BMT is recommended to overcome the steric hindrance of the TBDMS group.[5]
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Cap B: 16% N-methylimidazole (NMI) in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This step is crucial to prevent the formation of deletion mutants (sequences with missing nucleotides).
-
Duration: 1-2 minutes.
4. Oxidation:
-
Reagent: 0.02 - 0.1 M solution of iodine in a mixture of THF, water, and pyridine.
-
Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Duration: 1-2 minutes.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Deprotection and Cleavage
Following the completion of the synthesis, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is typically a two-step process.[7]
Step 1: Base and Phosphate Deprotection and Cleavage from Solid Support
-
Reagent: A mixture of concentrated aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (1:1, v/v) (AMA) or a solution of concentrated ammonium hydroxide in ethanol (B145695) (3:1, v/v).[7][8]
-
Procedure:
-
Transfer the solid support containing the synthesized RNA to a sealed vial.
-
Add the deprotection solution (e.g., 1 mL of AMA for a 1 µmol scale synthesis).[7]
-
Incubate at 65°C for 10-15 minutes for AMA or at 55°C for 16-17 hours for ammonium hydroxide/ethanol.[7]
-
Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness.
-
Step 2: 2'-O-TBDMS Group Removal
-
Reagent: Triethylamine tris(hydrofluoride) (TEA·3HF) in a solvent such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[5][7]
-
Procedure:
Visualizing the Workflow
To better illustrate the key processes in therapeutic RNA synthesis, the following diagrams, generated using Graphviz, outline the structure of the phosphoramidite and the overall synthesis and deprotection workflow.
Conclusion
This compound remains a robust and widely utilized phosphoramidite for the synthesis of therapeutic RNA. Its well-characterized performance and established protocols provide a reliable foundation for the production of RNA molecules. However, for the synthesis of particularly long oligonucleotides or when seeking to optimize cycle times, alternative 2'-hydroxyl protecting groups such as 2'-O-TOM may offer advantages in terms of coupling efficiency. The choice of the optimal building block will ultimately depend on the specific requirements of the therapeutic RNA target, scale of synthesis, and desired purity profile. This guide provides the foundational data and protocols to make an informed decision in this critical aspect of therapeutic RNA development.
References
- 1. atdbio.com [atdbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5'-O-DMT-2'-O-TBDMS-Ac-rC
For Immediate Distribution – This document provides essential procedural guidance for the safe and compliant disposal of the modified nucleoside 5'-O-DMT-2'-O-TBDMS-Ac-rC, a key reagent in oligonucleotide synthesis. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and preventing environmental contamination. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile), safety goggles, and a laboratory coat. All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.
Based on available safety data, this compound is classified with the signal word "Warning" and is associated with the following hazards.[1]
Hazard and Precautionary Summary:
| GHS Hazard Code | Description | Precautionary Statement | Disposal Requirement |
| H302 | Harmful if swallowed. | Do not ingest. If swallowed, seek immediate medical attention. | Treat as hazardous chemical waste. |
| H315 | Causes skin irritation. | Avoid contact with skin. Wash thoroughly after handling. | Dispose of contaminated PPE and materials as hazardous waste. |
| H319 | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | |
| H335 | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area.[1] | Conduct all disposal operations in a fume hood. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be discarded down the drain or mixed with general refuse.[2][3]
-
Waste Segregation: Proper segregation is the foundation of safe chemical waste disposal.
-
Solid Waste: Collect all unused, expired, or waste this compound powder in a dedicated, sealable, and clearly labeled hazardous waste container. The label must include the full chemical name.[2][3]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container must be clearly labeled with the chemical name and solvent.[2][4]
-
Contaminated Labware: All disposable items that have come into direct contact with the compound, such as pipette tips, weighing boats, contaminated gloves, and empty vials, must be collected in a separate, sealed plastic bag or container. This container must be clearly marked as "Hazardous Waste" and list the chemical contaminant.[2][3]
-
-
Container Management: Ensure all waste containers are kept tightly sealed when not in use. Store the containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[2]
-
Institutional Coordination: Disposal of hazardous waste is regulated. Contact your institution's EHS office to schedule a pickup for the waste containers. You must follow all institutional and local regulations regarding hazardous waste manifests and disposal procedures.[3]
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 5'-O-DMT-2'-O-TBDMS-Ac-rC
This guide provides crucial safety and logistical information for handling 5'-O-DMT-2'-O-TBDMS-Ac-rC, a modified nucleoside used in oligonucleotide synthesis.[1][2][3] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.
Hazard Identification and Safety Precautions
This compound is classified with the signal word "Warning" and is associated with several hazards.[4] Appropriate personal protective equipment (PPE) must be worn at all times to minimize exposure.[5]
Hazard Summary:
| GHS Code | Hazard Statement | Precautionary Statement |
| H302 | Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| H319 | Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| H332 | Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| H410 | Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A systematic approach to PPE is crucial for safety. The following table outlines the recommended equipment.
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and dust, preventing serious eye irritation (H319).[5] |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves) and a lab coat | Prevents skin irritation (H315) upon contact.[5] |
| Respiratory Protection | A NIOSH-approved respirator | Recommended, especially when handling the solid form or generating dust, to mitigate the risk of inhaling the compound which can cause respiratory irritation (H332, H335).[5] |
Operational Plan: Handling and Storage
Proper handling and storage are essential to maintain the compound's integrity and ensure a safe laboratory environment.
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated area.[5]
-
Recommended short-term storage temperature is 2-8°C.[4]
-
For long-term stability, store at -20°C.[5]
Handling Workflow:
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
